molecular formula C6H8N2S B146703 4,6-Dimethyl-2-mercaptopyrimidine CAS No. 22325-27-5

4,6-Dimethyl-2-mercaptopyrimidine

Katalognummer: B146703
CAS-Nummer: 22325-27-5
Molekulargewicht: 140.21 g/mol
InChI-Schlüssel: RAFAYWADRVMWFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-2-mercaptopyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C6H8N2S and its molecular weight is 140.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15491. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFAYWADRVMWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176867
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22325-27-5
Record name 4,6-Dimethyl-2-mercaptopyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22325-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethyl-2-thiopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022325275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethyl-2-mercaptopyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15491
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dimethyl-2(1H)-pyrimidinethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethylpyrimidine-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.813
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHYL-2-THIOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YGT3ZQ6LZP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4,6-Dimethyl-2-mercaptopyrimidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4,6-Dimethyl-2-mercaptopyrimidine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of this compound. The information is intended for professionals in research, development, and pharmaceutical sciences, presenting quantitative data, experimental methodologies, and visual representations of core concepts.

Core Chemical Properties and Structure

This compound (CAS No. 22325-27-5) is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family.[1][2] It is characterized by a pyrimidine ring substituted with two methyl groups and a mercapto (thiol) group.[1][3] This substitution pattern, particularly the thiol group, imparts significant reactivity and a broad range of applications, from pharmaceutical synthesis to materials science.[4][5]

The compound exists in a tautomeric equilibrium between the thiol form (4,6-dimethylpyrimidine-2-thiol) and the more stable thione form (4,6-dimethyl-1H-pyrimidine-2-thione).[2][6][7] In the solid state and in polar solvents, the thione form predominates, a critical consideration for its application in different chemical environments.[6][7][8]

Structural and Physicochemical Data

The key identifiers and physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
IUPAC Name 4,6-dimethyl-1H-pyrimidine-2-thione[2]
Synonyms 4,6-Dimethyl-2-thiopyrimidine, 2-Mercapto-4,6-dimethylpyrimidine[2]
CAS Number 22325-27-5[2]
Molecular Formula C₆H₈N₂S[2]
Molecular Weight 140.21 g/mol [2]
Appearance Colorless to light yellow or orange crystalline powder.[1][4]
Odor Strong, sulforous[1]
Melting Point 209-216 °C (decomposes)[1][9]
pKa 8.46 ± 0.10 (Predicted)[1]
Solubility Soluble in water and polar solvents.[1][10]
Canonical SMILES CC1=CC(=NC(=S)N1)C[2]
InChIKey RAFAYWADRVMWFA-UHFFFAOYSA-N[2]
Tautomerism

The tautomeric equilibrium between the thiol and thione forms is a defining characteristic of this molecule. The thione form is generally more stable, especially in polar environments. This relationship is crucial for understanding its reactivity and spectroscopic properties.[6][7]

Figure 1: Thiol-Thione Tautomeric Equilibrium.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation of acetylacetone (B45752) with thiourea (B124793).[1][9] This procedure is a variation of the well-established pyrimidine synthesis from 1,3-dicarbonyl compounds.[1][9]

Materials:

  • Thiourea (CH₄N₂S)

  • Acetylacetone (C₅H₈O₂)

  • Ethanol (B145695) (C₂H₅OH)

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (NaOH) solution

  • Reaction flask with reflux condenser, dropping funnel, and water bath

Procedure:

  • Reaction Setup: In a reaction flask, suspend thiourea (e.g., 19 g, 0.25 mol) and acetylacetone (e.g., 25.8 mL, 0.25 mol) in ethanol (e.g., 125 mL).[1][9]

  • Initial Reflux: Heat the mixture in a water bath under reflux for approximately 2 hours.

  • Acidification: After cooling the mixture slightly, add concentrated hydrochloric acid (e.g., 33.5 mL) dropwise via a dropping funnel.

  • Second Reflux: Continue to heat the mixture under reflux for another hour to ensure the reaction goes to completion. Yellow crystals of the hydrochloride salt intermediate will precipitate.[1]

  • Isolation of Intermediate: Cool the reaction mixture and collect the yellow crystals by filtration.

  • Neutralization: Dissolve the collected crystals in a minimal amount of hot water (e.g., 40 mL). While stirring, adjust the pH to approximately 7 using a 10% NaOH solution. This neutralizes the hydrochloride salt and precipitates the free base.[1][9]

  • Final Product Isolation: A large volume of pale yellow, needle-like crystals of this compound will precipitate.

  • Purification: Collect the crystals by filtration, wash with cold water, and dry under a vacuum. The typical yield is around 80%.[1][9]

synthesis_workflow Reactants Thiourea + Acetylacetone in Ethanol Reflux1 Reflux for 2 hours (Water Bath) Reactants->Reflux1 Acidify Cool Slightly & Add conc. HCl Reflux1->Acidify Reflux2 Reflux for 1 hour Acidify->Reflux2 Precipitate Cool & Filter (Yellow Crystals - HCl Salt) Reflux2->Precipitate Dissolve Dissolve Crystals in Hot Water Precipitate->Dissolve Neutralize Adjust pH to ~7 with 10% NaOH Dissolve->Neutralize FinalProduct Filter, Wash & Dry (Final Product) Neutralize->FinalProduct electroplating_logic cluster_process Copper Electroplating Bath Compound This compound (DMP) CopperSurface Copper Surface (Cathode) Compound->CopperSurface Adsorbs onto Deposition Copper Ion (Cu²⁺) Deposition Compound->Deposition Inhibits Result Inhibited Deposition Rate Outcome Uniform 'Bottom-Up' Filling of Microvia Result->Outcome Leads to

References

4,6-Dimethyl-2-mercaptopyrimidine CAS number 22325-27-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4,6-Dimethyl-2-mercaptopyrimidine (CAS No. 22325-27-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 22325-27-5) is a versatile heterocyclic organic compound belonging to the pyrimidine (B1678525) family. Characterized by a pyrimidine core substituted with two methyl groups and a mercapto (thiol) group, this molecule serves as a crucial intermediate and building block in a wide array of chemical and biological applications.[1][2][3][4] Its unique structural features, including the reactive thiol group and the hydrophobic methyl groups, impart a diverse range of properties.[3] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, biological activities, and applications in medicinal chemistry, material science, and analytical chemistry. It also details its toxicological profile to ensure safe handling and application.

Physicochemical Properties

This compound is typically a yellow, crystalline solid with a distinct sulfurous odor.[1][5] It is soluble in polar solvents and water.[1][3] The presence of the thiol group allows it to participate in tautomerism, existing in both thiol and thione forms. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

Property Value Citations
CAS Number 22325-27-5 [1][6][7]
Molecular Formula C₆H₈N₂S [1][6][7]
Molecular Weight 140.21 g/mol [5][6][7]
IUPAC Name 4,6-dimethyl-1H-pyrimidine-2-thione [7][8]
Synonyms 4,6-Dimethylpyrimidine-2-thiol (B7761162), 2-Mercapto-4,6-dimethylpyrimidine [2][7]
Appearance Yellow fine crystalline powder; Light orange to yellow crystalline powder [1][2][5]
Melting Point 209 - 216 °C (decomposes) [1][5][9]
pKa (Predicted) 8.46 ± 0.10 [1][5]
SMILES CC1=CC(=NC(=S)N1)C [6][7][8]

| InChIKey | RAFAYWADRVMWFA-UHFFFAOYSA-N |[5][7][8] |

Synthesis and Manufacturing

The most commonly cited method for synthesizing this compound is the condensation reaction between acetylacetone (B45752) and thiourea (B124793). This reaction is typically performed in an alcoholic solvent followed by acid-catalyzed cyclization.

Experimental Protocol: Synthesis from Thiourea and Acetylacetone

This protocol is based on a method reported to achieve a high yield.[1][5][9]

  • Reaction Setup: In a suitable reaction flask, combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol.[9]

  • Initial Reflux: Heat the mixture in a water bath to reflux for 2 hours. The solution should be colorless.[1][9]

  • Acidification and Cyclization: After cooling the mixture slightly, slowly add 33.5 mL of concentrated hydrochloric acid. Continue to heat the mixture at reflux for an additional hour, during which a yellow crystalline solid will precipitate.[1][9]

  • Isolation: Allow the reaction mixture to cool, then collect the precipitated yellow crystals via filtration.[5][9]

  • Purification: Dissolve the crude crystals in 40 mL of hot water. Adjust the pH of the solution to approximately 7 using a 10% sodium hydroxide (B78521) (NaOH) solution. This will cause a large amount of pale yellow, needle-like crystals to precipitate.[1]

  • Final Product: Collect the purified crystals by filtration, wash with water, and dry under a vacuum. The expected yield of 4,6-dimethylpyrimidine-2-thiol is approximately 80.22%.[1][9]

G cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 Thiourea P1 Mix and Reflux (2h) R1->P1 Step 1 R2 Acetylacetone R2->P1 Step 1 R3 Ethanol (Solvent) R3->P1 Step 1 P2 Add Conc. HCl P1->P2 Step 2 P3 Continue Reflux (1h) P2->P3 Step 3 P4 Cool and Filter P3->P4 Step 4 PU1 Dissolve in Hot Water P4->PU1 Step 5 PU2 Neutralize with NaOH (pH ≈ 7) PU1->PU2 PU3 Cool and Filter PU2->PU3 PU4 Wash and Vacuum Dry PU3->PU4 FP Final Product: This compound PU4->FP Yield: ~80%

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanisms of Action

This compound has been investigated for several biological activities, making it a molecule of interest for drug development.

Anticancer Activity

This compound has demonstrated activity against cervical cancer cells.[6] The proposed mechanism involves the inhibition of crucial cellular processes required for proliferation.

  • Mechanism: The compound has been shown to inhibit both DNA synthesis and protein synthesis within these cancer cells, leading to a halt in their growth and division.[6]

G Compound 4,6-Dimethyl-2- mercaptopyrimidine Target Cervical Cancer Cell Compound->Target Enters Action1 Inhibition of DNA Synthesis Target->Action1 Action2 Inhibition of Protein Synthesis Target->Action2 Outcome Cell Growth Arrest / Apoptosis Action1->Outcome Action2->Outcome

Caption: Proposed mechanism of anticancer activity in cervical cancer cells.

Antihistamine Effects

The compound has also been noted for its potential antihistamine effects.[6] This activity is thought to stem from its ability to interact with histamine (B1213489) receptors.

  • Mechanism: It is hypothesized that this compound engages in hydrogen bonding interactions with histamine receptors, likely acting as an antagonist by blocking the binding of histamine.[6]

G cluster_ligands Ligands Compound {4,6-Dimethyl-2- mercaptopyrimidine} Receptor Histamine Receptor Compound->Receptor Binds via H-Bonding Histamine {Histamine} Block Binding Site Blocked Histamine->Block Binding Prevented Receptor->Block Effect Antihistamine Effect Block->Effect

Caption: Logical relationship for the proposed antihistamine mechanism.

Antimicrobial and Antifungal Activity

Several sources suggest that this compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents against various pathogens.[1][2][7] It is also used as an intermediate in the synthesis of fungicides and herbicides for agricultural applications.[2]

Applications in Chemistry and Material Science

Beyond its biological activities, the compound is a valuable tool in several technical fields.

Electroplating and Corrosion Inhibition

In material science, it has been investigated as a "leveler" in the electroplating process for filling copper microvias on printed circuit boards.[7][10]

  • Mechanism: The molecule adsorbs onto the copper surface, which inhibits and controls the rate of copper deposition.[10][11] This leads to a smoother, more uniform filling of microvias, which is critical for high-density electronic interconnections.[7]

Experimental Protocol: Microvia Filling Evaluation

A study by Tang et al. investigated the compound's performance as a leveler.[10]

  • Electrolyte Preparation: An acid cupric sulfate (B86663) electrolyte was prepared, containing standard additives like polyethylene (B3416737) glycol (PEG), bis(3-sulfopropyl)disulfide (SPS), and chloride ions. Various concentrations of this compound (DMP) were added to this base solution.[10]

  • Electroplating: Test boards were plated at a constant current density of 1.94 A/dm² for 70 minutes at 25 °C in a Haring cell with constant air agitation.[10]

  • Analysis: The effectiveness of the leveling was assessed using multiple analytical techniques:

    • Electrochemical Measurements: To study the inhibition effect on copper deposition.[10][11]

    • Surface Morphology: Analyzed using Atomic Force Microscopy (AFM) and Field Emission Scanning Electron Microscopy (FE-SEM).[10][11]

    • Crystalline Structure: Investigated with an X-ray Diffractometer (XRD).[10][11]

    • Surface Chemistry: Probed with X-ray Photoelectron Spectroscopy (XPS).[10][11]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Prepare Electrolyte (CuSO₄, PEG, SPS, Cl⁻) + DMP Leveler Plating Electroplate Test Board (1.94 A/dm², 70 min, 25°C) Prep->Plating A1 SEM / AFM Plating->A1 A2 XRD Plating->A2 A3 XPS Plating->A3 A4 Electrochemical Measurements Plating->A4 Result Evaluate Filling Performance A1->Result A2->Result A3->Result A4->Result

Caption: Experimental workflow for evaluating DMP as an electroplating leveler.

Carboxyl Group Activation

This compound has been identified as an efficient carboxyl activating group, which is particularly useful in the synthesis of amides and esters, including applications in solid-phase peptide synthesis.[12]

  • Mechanism: The compound is first derivatized (e.g., with benzoyl chloride) to form a stable N-acyl intermediate. This activated intermediate readily reacts with nucleophiles like amines or alcohols to form the corresponding amide or ester in high yields, regenerating the mercaptopyrimidine derivative in the process.[12]

Experimental Protocol: Spectrophotometric Study of Aminolysis

The efficiency of the carboxyl activation can be monitored as follows.[12]

  • Activation: Derivatize 4,6-dimethylpyrimidine-2-thione with benzoyl chloride to form the stable N-benzoyl derivative.

  • Aminolysis/Esterification: React the N-benzoyl derivative with various amines, amino alcohols, or alcohols.

  • Monitoring: The progress of the aminolysis reaction can be monitored spectrophotometrically. This is achieved by scanning the UV-visible spectrum of the reaction mixture and measuring the increase in absorbance corresponding to the regenerated 4,6-dimethylpyrimidine-2-thione.[12]

  • Isolation: The final amide or ester products are isolated, typically in nearly quantitative yields.[12]

Toxicology and Safety

While a valuable reagent, this compound is an irritant and requires careful handling. The toxicological properties have not been fully investigated, but general hazards associated with mercaptans and pyrimidine derivatives apply.[13]

Table 2: GHS Hazard and Safety Information

Category Code Description Citations
Pictogram GHS07 Warning [14]
Hazard Statements H315 Causes skin irritation. [8][14]
H319 Causes serious eye irritation. [8][14]
H335 May cause respiratory irritation. [8]
Precautionary Statements P261 Avoid breathing dust/fume/gas/mist/vapors/spray. [1][8]
P280 Wear protective gloves/protective clothing/eye protection/face protection. [1][14]
P302 + P352 IF ON SKIN: Wash with plenty of water. [1][14]

| | P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][14] |

Potential Health Effects:

  • Acute Exposure: May cause irritation to the skin, eyes, respiratory tract, and digestive tract.[13] As a mercaptan, it may also cause nausea and headache.[13] High concentrations can potentially lead to more severe symptoms like unconsciousness.[13]

  • First Aid: In case of contact, flush the affected area (skin or eyes) with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air. If ingested, do NOT induce vomiting and seek immediate medical aid.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[1][15]

Conclusion

This compound is a compound of significant interest due to its multifaceted utility. It serves as a foundational building block for pharmaceuticals and agrochemicals, with demonstrated biological activities including anticancer and antihistamine potential.[1][6][7] Furthermore, its unique chemical properties make it an effective agent in material science for applications like electroplating and a valuable tool in synthetic chemistry for carboxyl group activation.[10][12] For researchers and developers, this compound offers a versatile platform for innovation, though its hazardous properties necessitate strict adherence to safety protocols during handling and use. Future research may further elucidate its biological mechanisms and expand its applications into new scientific domains.

References

Tautomeric Equilibrium of 4,6-Dimethyl-2-mercaptopyrimidine in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-mercaptopyrimidine (DMMP) is a heterocyclic compound of significant interest in medicinal chemistry and materials science, existing in a dynamic tautomeric equilibrium between its thione and thiol forms. This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent, which dictates the predominant tautomeric species and, consequently, the molecule's chemical reactivity and physical properties. This technical guide provides an in-depth analysis of the tautomeric equilibrium of DMMP in solution, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the fundamental chemical processes and workflows. Understanding and controlling this equilibrium is paramount for applications ranging from drug design, where specific tautomers may exhibit differential binding to biological targets, to the synthesis of novel materials.

Introduction to Thione-Thiol Tautomerism in DMMP

This compound can exist in two primary tautomeric forms: the thione form (4,6-dimethyl-1H-pyrimidine-2-thione) and the thiol form (4,6-dimethylpyrimidine-2-thiol). This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and a nitrogen atom within the pyrimidine (B1678525) ring.

The position of this equilibrium is not fixed and is significantly influenced by factors such as solvent polarity, temperature, concentration, and pH.[1] Generally, in the solid state and in polar solvents, the more polar thione form is favored due to stronger intermolecular interactions like hydrogen bonding.[2][3] Conversely, in nonpolar solvents and in the gas phase, the less polar thiol form tends to predominate.[1][4] The ability to predict and control this equilibrium is crucial for leveraging the distinct chemical properties of each tautomer in various applications.

Quantitative Analysis of Tautomeric Equilibrium

The tautomeric equilibrium of this compound has been investigated using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy being particularly informative. The relative populations of the thione and thiol forms are highly dependent on the solvent used.

SolventPredominant TautomerThione Form (%)Thiol Form (%)Analytical MethodReference
CyclohexaneThiol--UV-Vis, FTIR, NMR[5]
Methanol (CH₃OH)Thione--UV-Vis, FTIR, NMR[5]
Dimethyl sulfoxide (B87167) (DMSO-d₆)Thione955¹H NMR[5]
Dichloromethane (CH₂Cl₂)Thione--UV-Vis[2]
Chloroform (CHCl₃)Thione--UV-Vis[2]
DioxaneThione--UV-Vis[2]
EthanolThioneAlmost Exclusively-UV-Vis[2]
WaterThioneAlmost Exclusively-UV-Vis[2]

Note: "-" indicates that while the predominant form is identified, specific quantitative ratios were not provided in the cited abstracts.

Experimental Protocols

The characterization of the tautomeric equilibrium of DMMP relies on precise experimental methodologies. Below are detailed protocols for the key analytical techniques employed.

Sample Preparation and Purification

High purity of this compound is essential for accurate spectroscopic analysis.

  • Procurement: Obtain 4,6-dimethylpyrimidine-2-thione from a commercial supplier (e.g., Fluka).[2]

  • Purification: If necessary, purify the compound by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain analytically pure material.[2]

  • Solvent Preparation: Use spectrograde solvents without further purification for all spectroscopic measurements.[2]

  • Solution Preparation: Prepare solutions of the compound in the desired solvents at appropriate concentrations for each analytical technique. For UV-Vis, concentrations are typically in the range of 10⁻⁵ to 10⁻⁴ M. For NMR, higher concentrations may be required.

UV-Vis Spectrophotometry

UV-Vis spectroscopy is a rapid method to observe shifts in the tautomeric equilibrium, as the thione and thiol forms exhibit distinct absorption maxima.

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Measurement Parameters:

    • Scan a wavelength range appropriate for the compound (e.g., 200-400 nm).

    • Use quartz cuvettes with a defined path length (e.g., 1 cm).

    • Maintain a constant temperature using a thermostatted cell holder if studying temperature effects.[2]

  • Procedure:

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the DMMP solution.

    • Analyze the positions and intensities of the absorption bands to infer the predominant tautomeric form. The thione form typically absorbs at longer wavelengths compared to the thiol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed structural information and allows for the quantification of the tautomer ratio.[3][5]

  • Instrumentation: Use a high-field NMR spectrometer.

  • Sample Preparation: Dissolve a precisely weighed amount of DMMP in the deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify the distinct signals corresponding to the protons of the thione and thiol tautomers. Key signals to monitor include the N-H proton of the thione form and the S-H proton of the thiol form, as well as the aromatic and methyl protons which will have slightly different chemical shifts in each tautomer.

    • Integrate the area of well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the percentage of each tautomer by comparing the integrated signal areas. For instance, in DMSO-d₆, integrating the respective proton signals revealed a 95% abundance of the thione form and 5% of the thiol form.[5]

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Analyze the chemical shifts, particularly of the C=S carbon in the thione form and the C-S carbon in the thiol form, to confirm the presence of both tautomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in each tautomer.[3][5]

  • Instrumentation: Use an FTIR spectrometer.

  • Sample Preparation: Prepare the sample as a KBr pellet or as a solution in a suitable solvent with transparent IR windows.

  • Data Acquisition: Record the infrared spectrum over a standard range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis:

    • Look for the characteristic stretching vibration of the S-H group in the thiol tautomer (predicted around 2706 cm⁻¹, though it may be obscured by C-H vibrations).[5]

    • Identify the N-H stretching and C=S stretching bands characteristic of the thione tautomer.

Visualizing the Tautomeric Equilibrium and Experimental Workflow

Graphical representations are invaluable for understanding the chemical processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Caption: Tautomeric equilibrium of this compound.

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Spectroscopic Analysis cluster_data 3. Data Interpretation cluster_conclusion 4. Conclusion start Start: Pure DMMP solv Dissolve in Solvent (e.g., DMSO, Cyclohexane) start->solv uv_vis UV-Vis Spectroscopy solv->uv_vis Analyze Solution nmr NMR Spectroscopy (¹H, ¹³C) solv->nmr Analyze Solution ftir FTIR Spectroscopy solv->ftir Analyze Solution uv_data Identify λmax shifts uv_vis->uv_data nmr_data Assign signals, integrate peaks nmr->nmr_data ftir_data Identify functional group vibrations ftir->ftir_data conclusion Determine Predominant Tautomer & Quantify Equilibrium Ratio uv_data->conclusion nmr_data->conclusion ftir_data->conclusion

Caption: Workflow for studying the tautomeric equilibrium of DMMP.

Conclusion and Future Directions

The tautomeric equilibrium of this compound is a clear and well-documented phenomenon where the thione form predominates in polar solvents and the thiol form in nonpolar environments. Spectroscopic methods such as NMR, UV-Vis, and FTIR are powerful tools for the qualitative and quantitative assessment of this equilibrium.[5] For professionals in drug development, manipulating the solvent environment or modifying the molecular structure through substitution can be a viable strategy to stabilize a desired tautomer, potentially enhancing therapeutic efficacy or altering pharmacokinetic properties. Future research may focus on expanding the range of solvents studied, investigating the effects of temperature and concentration in greater quantitative detail, and exploring the tautomeric behavior in more complex biological mimics to better predict its in vivo state.

References

Solubility and stability of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 4,6-Dimethyl-2-mercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound (CAS No. 22325-27-5). The document details its physical and chemical properties, summarizes its solubility in various solvents, and outlines its stability under normal conditions. Furthermore, it provides detailed experimental protocols for determining these properties and includes graphical representations of key workflows and logical relationships relevant to research and development.

Core Properties of this compound

This compound, also known as 4,6-Dimethylpyrimidine-2-thiol, is a heterocyclic organic compound featuring a pyrimidine (B1678525) ring substituted with two methyl groups and a thiol (mercapto) group.[1][2] This structure, particularly the reactive thiol group, makes it a valuable intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[2][3] It is recognized for its potential antimicrobial and antifungal properties.[1][2]

Table 1: Physical and Chemical Properties

Property Value Source(s)
CAS Number 22325-27-5 [2][4]
Molecular Formula C₆H₈N₂S [2][4]
Molecular Weight 140.2 g/mol [2][4]
Appearance Light orange to yellow to green crystalline powder.[2] [2]
Melting Point 209-211 °C[1][5]; 219 °C[2] [1][2][5]
pKa (Predicted) 8.46 ± 0.10 [1]

| Purity | ≥ 98% (Assay by titration) |[2] |

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[6] While extensive quantitative data for this compound is not widely available in published literature, its qualitative solubility can be inferred from its structural characteristics and available descriptions. The presence of the polar pyrimidine ring and the thiol group suggests solubility in polar solvents.[7]

Table 2: Qualitative Solubility of this compound

Solvent Type Expected Solubility Rationale / Citation
Water Polar Protic Soluble Stated to be soluble in water.[1] The hydrochloride monohydrate form is also available, suggesting aqueous solubility.
Methanol Polar Protic Soluble Pyrimidine derivatives generally show good solubility in methanol.[8]
Ethanol Polar Protic Soluble Used as a solvent in its synthesis.[1][5]
DMSO Polar Aprotic Soluble A common solvent for similar heterocyclic compounds in biological assays.[9]
DMF Polar Aprotic Soluble A common solvent for similar heterocyclic compounds.[9]

| n-Hexane | Nonpolar | Poorly Soluble | The significant polarity of the molecule would likely result in low solubility in nonpolar solvents.[6] |

Experimental Protocols for Solubility Determination

To generate precise, quantitative data, standardized experimental protocols are necessary. The following methodologies are adapted from established procedures for pyrimidine derivatives and other small molecules.[8][10]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination

This method, adapted from the gravimetric technique, measures the concentration of a saturated solution at equilibrium.[8]

  • Preparation : Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. Ensure enough solid is present to maintain saturation.

  • Equilibration : Place the vial in a constant temperature shaker bath (e.g., 25°C, 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection : After equilibration, cease agitation and allow the solution to stand for at least 2 hours, permitting undissolved solid to settle.[8]

  • Separation : Carefully withdraw a sample from the supernatant using a pipette fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

  • Quantification :

    • Accurately weigh a portion of the clear supernatant.

    • Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dried solute is achieved.

    • Calculate the solubility as mass of solute per volume or mass of solvent (e.g., mg/mL).

    • Alternatively, the concentration of the diluted supernatant can be determined using a validated stability-indicating analytical method, such as HPLC-UV, against a calibration curve.

Protocol 2: Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound upon precipitation from a concentrated DMSO stock solution into an aqueous buffer.[10]

  • Stock Solution : Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Sample Preparation : In a 96-well microplate, add the DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation : Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).[10]

  • Precipitate Removal : Separate any precipitated compound by centrifugation or filtration using a filter plate.[10]

  • Quantification : Analyze the clear supernatant using a UV/Vis plate reader at the compound's λ-max or by LC-MS/MS.[10] Determine the concentration by comparing the reading to a calibration curve prepared from the DMSO stock. The highest concentration that remains in solution is reported as the kinetic solubility.

G Workflow for Thermodynamic Solubility Determination start Start add_excess Add excess 4,6-Dimethyl-2- mercaptopyrimidine to solvent start->add_excess equilibrate Equilibrate in shaker bath (e.g., 24-48h at constant temp) add_excess->equilibrate settle Cease agitation and allow undissolved solid to settle (2h) equilibrate->settle sample Withdraw supernatant using a filtered pipette settle->sample quantify Quantify solute concentration (Gravimetric or HPLC-UV) sample->quantify end End: Report Equilibrium Solubility (mg/mL or M) quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

Section 2: Stability Profile

Stability testing is crucial for defining the storage conditions and shelf-life of an API.[11] this compound is reported to be stable under normal temperatures and pressures.[1] For safe handling and storage, it is recommended to keep it in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][12]

Table 3: Summary of General Stability Information

Condition Stability Recommendations Source(s)
Normal Temperature & Pressure Stable Store at room temperature (10°C - 25°C). [1][4]
Incompatible Materials Reactive Avoid strong oxidizing agents. [12]

| Storage | Stable with proper storage | Store in a tightly sealed container in a cool, dry, well-ventilated area. |[1] |

Experimental Protocol for Stability Assessment

A comprehensive stability study involves subjecting the API to a variety of environmental conditions to identify potential degradation pathways and products.[13] The following protocol is based on established international guidelines (ICH/VICH).[13][14]

  • Batch Selection : Use at least three primary batches of this compound manufactured via a process that simulates the final production route.[11]

  • Stability-Indicating Method : Develop and validate a stability-indicating analytical method (typically HPLC) capable of separating the intact API from any potential degradation products and impurities.

  • Stress Testing : Perform forced degradation studies to understand the intrinsic stability of the molecule. This helps in identifying degradation products and validating the analytical method.[13]

    • Hydrolytic Stability : Expose solutions of the compound to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) conditions at elevated temperatures (e.g., 60°C).

    • Oxidative Stability : Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stability : Expose the solid compound to high heat (e.g., in 10°C increments above the accelerated testing temperature).[13]

    • Photostability : Expose the solid compound and its solution to a controlled light source as per VICH/ICH guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

  • Formal Stability Studies :

    • Long-Term Testing : Store the API under the intended long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH) for the duration of the proposed re-test period (e.g., 24 months).

    • Accelerated Testing : Store the API under elevated stress conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.

  • Testing Frequency : For long-term studies, test samples at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, and 24 months). For accelerated studies, test at a minimum of three time points (e.g., 0, 3, and 6 months).[14]

  • Analysis : At each time point, analyze the samples for appearance, purity (assay), degradation products, and other relevant physical or chemical properties.

G General Workflow for API Stability Testing start Start: Select ≥3 Batches of this compound method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) start->method_dev stress_testing Perform Stress Testing (Forced Degradation) method_dev->stress_testing hydrolysis Hydrolysis (Acid, Base, Neutral) stress_testing->hydrolysis oxidation Oxidation (e.g., H₂O₂) stress_testing->oxidation thermal Thermal (High Heat) stress_testing->thermal photo Photostability (Light Exposure) stress_testing->photo formal_studies Initiate Formal Stability Studies hydrolysis->formal_studies oxidation->formal_studies thermal->formal_studies photo->formal_studies long_term Long-Term Study (e.g., 25°C/60% RH) formal_studies->long_term accelerated Accelerated Study (e.g., 40°C/75% RH) formal_studies->accelerated analysis Analyze samples at scheduled time points for Assay, Purity, and Degradants long_term->analysis accelerated->analysis end End: Establish Re-test Period and Storage Conditions analysis->end

Caption: General Workflow for API Stability Testing.

Section 3: Applications and Logical Relationships

The utility of this compound stems from its chemical structure. It serves as a versatile intermediate in various fields, including pharmaceutical development, agricultural chemistry, and material science.[2][15] Its biological activities are linked to its ability to act as a nucleophile and its potential to inhibit enzymes, providing insights into metabolic pathways.[2][15]

G Logical Relationships of this compound core This compound properties Key Structural Features core->properties possesses thiol Thiol (-SH) Group (Nucleophilic Reactivity) properties->thiol pyrimidine Pyrimidine Ring (Bioisostere for Natural Bases) properties->pyrimidine applications Primary Application Areas thiol->applications enables pyrimidine->applications enables pharma Pharmaceutical Development (Antimicrobial, Antiviral, Antifungal) applications->pharma agro Agricultural Chemistry (Fungicide & Herbicide Intermediate) applications->agro material Material Science (Improves Polymer Thermal Stability) applications->material biochem Biochemical Research (Enzyme Inhibition Studies) applications->biochem

Caption: Logical Relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine from Thiourea and Acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethyl-2-mercaptopyrimidine, a valuable heterocyclic compound, from the readily available starting materials, thiourea (B124793) and acetylacetone (B45752). This synthesis is a classic example of a cyclocondensation reaction and is of significant interest due to the utility of the product as a building block in the development of pharmaceuticals and agrochemicals.[1]

Reaction Overview

The synthesis of this compound from thiourea and acetylacetone is a well-established and efficient one-pot reaction.[2] It proceeds via an acid-catalyzed cyclocondensation, often categorized as a Biginelli-like reaction, which is a cornerstone of heterocyclic chemistry for the formation of dihydropyrimidinones and their thio-analogs.[3][4][5] The overall transformation involves the condensation of the β-dicarbonyl compound, acetylacetone, with thiourea to form the pyrimidine (B1678525) ring.

Quantitative Data Summary

The following table summarizes the key quantitative data from various reported experimental protocols for the synthesis of this compound. This allows for a comparative analysis of different reaction conditions and their impact on the final yield.

ParameterValueSource
Thiourea (molar equivalent) 1.0[6]
Acetylacetone (molar equivalent) 1.2[6]
Solvent Ethanol[1][6][7]
Catalyst Concentrated Hydrochloric Acid[1][6][7]
Reaction Temperature Reflux[1][6][7]
Reaction Time 2 hours[6][7]
Product Form (initially) 2-Mercapto-4,6-dimethyl-pyrimidine hydrochloride (yellow needle-like crystals)[6]
Yield (hydrochloride salt) 80%[6]
Yield (free thiol) 80.22%[1][7]
Melting Point (free thiol) 209-211 °C[7]

Experimental Protocol

This section provides a detailed, generalized methodology for the synthesis of this compound based on established procedures.[1][6][7]

Materials:

  • Thiourea

  • Acetylacetone

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide (B78521) Solution

  • Standard laboratory glassware (reflux setup)

  • Filtration apparatus

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend thiourea (1.0 molar equivalent) in ethanol.

  • Addition of Acetylacetone: To the suspension, add acetylacetone (1.0-1.2 molar equivalents).

  • Initiation of Reflux: Heat the reaction mixture to reflux with continuous stirring.

  • Acid Catalysis: After a period of initial reflux (e.g., 2 hours), carefully and slowly add concentrated hydrochloric acid to the reaction mixture.[7] Continue to heat the mixture under reflux.

  • Reaction Monitoring: Monitor the progress of the reaction. The formation of a yellow crystalline precipitate, 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride, indicates product formation.[6] The reaction is typically complete within 2-3 hours of acid addition.

  • Isolation of the Hydrochloride Salt: After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to maximize crystallization.[6][8] Collect the yellow crystals by filtration, wash with cold ethanol, and air dry.[8]

  • Conversion to the Free Thiol: Suspend the crude 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride in water.[8] While stirring vigorously, add a 10% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is approximately 7.[1][7][8]

  • Isolation and Purification of the Final Product: The free base, this compound, will precipitate as pale yellow needle-like crystals.[1][7] Collect the solid by filtration, wash with cold water, and dry.[8] The product can be further purified by recrystallization from ethanol.

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the experimental procedure, the following diagrams are provided.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea Thiourea Enamine Enamine Intermediate Thiourea->Enamine + H+ ThioureaAdduct Thiourea Adduct Thiourea->ThioureaAdduct Acetylacetone Acetylacetone Acetylacetone->Enamine Acyliminium N-Acyliminium Ion Enamine->Acyliminium - H2O Acyliminium->ThioureaAdduct Product 4,6-Dimethyl-2- mercaptopyrimidine ThioureaAdduct->Product Cyclization - H2O Experimental_Workflow start Start reactants 1. Mix Thiourea and Acetylacetone in Ethanol start->reactants reflux1 2. Heat to Reflux reactants->reflux1 add_hcl 3. Add Concentrated HCl reflux1->add_hcl reflux2 4. Continue Reflux add_hcl->reflux2 cool 5. Cool Reaction Mixture reflux2->cool filter1 6. Filter Hydrochloride Salt cool->filter1 neutralize 7. Neutralize with NaOH (pH ~7) filter1->neutralize filter2 8. Filter Final Product neutralize->filter2 dry 9. Dry the Product filter2->dry end End dry->end

References

The Biological Versatility of Pyrimidine-Based Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine (B1678525) nucleus, a fundamental heterocyclic scaffold, is a cornerstone in the development of therapeutic agents. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the chemistry of life. This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a privileged structure in medicinal chemistry, leading to a vast array of compounds with a wide spectrum of biological activities. These activities span from anticancer and antimicrobial to antiviral, anti-inflammatory, and cardiovascular effects. This technical guide provides an in-depth exploration of the significant biological activities of pyrimidine-based compounds, focusing on their anticancer, antimicrobial, and antiviral properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of mechanisms of action, quantitative activity data, and detailed experimental protocols.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-based compounds have emerged as a prominent class of anticancer agents, with several derivatives clinically approved for the treatment of various malignancies. Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.

Mechanisms of Anticancer Activity

A primary mechanism by which pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine-based compounds are designed as inhibitors of EGFR, a tyrosine kinase that is often overexpressed or mutated in various cancers. By blocking the ATP-binding site of the EGFR kinase domain, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate. Pyrimidine-based DHFR inhibitors, such as methotrexate, mimic the structure of folic acid and competitively inhibit the enzyme, leading to a depletion of nucleotides necessary for DNA synthesis and repair, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Quantitative Data on Anticancer Activity

The anticancer potency of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTargetCancer Cell LineIC50 (µM)Reference
Pyrido[2,3-d]pyrimidine derivative (11)EGFRPC-3 (Prostate)0.099
Furo[2,3-d]pyrimidine-1,3,4-oxadiazole hybrid (2)Not specifiedHT-1080 (Fibrosarcoma)13.89 - 19.43
Thiouracil amide (9)PARP1Human breast cancer cells18
2,4,5-substituted pyrimidineNot specifiedBEL-74502 (Hepatocellular carcinoma)< 0.10
Tetralin-6-yl pyrimidine (1)Not specifiedHepG2 (Liver cancer)8.66
Tetralin-6-yl pyrimidine (2)Not specifiedHepG2 (Liver cancer)7.11
Tetralin-6-yl pyrimidine (3)Not specifiedHepG2 (Liver cancer)5.50
Tetralin-6-yl pyrimidine (3)Not specifiedMCF-7 (Breast cancer)7.29
1,3,5-tetrahydro-4,1-benzoxazepine-3-yl)-pyrimidineNot specifiedMCF-7 (Breast cancer)1.25 - 6.75
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Antimicrobial Activity of Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential as both antibacterial and antifungal agents.

Mechanisms of Antimicrobial Activity
  • DHFR Inhibition: Similar to their anticancer mechanism, pyrimidine-based compounds can inhibit bacterial and fungal DHFR, an essential enzyme for microbial survival. The selective toxicity of these compounds often relies on the structural differences between microbial and mammalian DHFR.

  • Other Mechanisms: Pyrimidine derivatives can also interfere with other essential microbial processes, such as cell wall synthesis, protein synthesis, and nucleic acid replication.

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrimidine derivative (S1)Staphylococcus aureus16.26
Pyrimidine derivative (S7)Bacillus subtilis17.34
Pyrimidine derivative (S7)Escherichia coli17.34
Pyrimidine derivative (S7)Aspergillus niger17.34
Pyrimidine derivative (S11)Aspergillus niger17.34
Pyrimidin-2-ol/thiol/amine derivative (12)Staphylococcus aureus0.87 (µM/ml)
Pyrimidin-2-ol/thiol/amine derivative (5)Bacillus subtilis0.96 (µM/ml)
Pyrimidin-2-ol/thiol/amine derivative (10)Pseudomonas aeruginosa0.77 (µM/ml)
Pyrimidin-2-ol/thiol/amine derivative (12)Candida albicans1.73 (µM/ml)
Pyrimidin-2-ol/thiol/amine derivative (11)Aspergillus niger1.68 (µM/ml)
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Pyrimidine-based test compounds

  • Positive control antibiotic

  • Spectrophotometer or plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the pyrimidine derivative and the control antibiotic. Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a plate reader.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine nucleoside analogs are a critical class of antiviral drugs used to treat a variety of viral infections, including those caused by herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis B and C viruses.

Mechanisms of Antiviral Activity

The primary mechanism of action for most pyrimidine-based antiviral drugs involves their role as nucleoside analogs.

  • Inhibition of Viral Polymerase: These compounds are taken up by host cells and are phosphorylated by viral or cellular kinases to their active triphosphate form. This active form then acts as a competitive inhibitor of the viral DNA or RNA polymerase.

  • Chain Termination: When incorporated into the growing viral DNA or RNA strand, these analogs lack the 3'-hydroxyl group necessary for the addition of the next nucleotide, leading to premature chain termination and the cessation of viral replication.

Quantitative Data on Antiviral Activity

The antiviral activity of pyrimidine derivatives is assessed by determining their 50% effective concentration (EC50), the concentration that inhibits viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Compound ClassVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
Amino-indane substituted pyrimido[4,5-d]pyrimidine (B13093195) (7f)HCoV-229EHEL>100>100-
Tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidine (7a)HCoV-229EHEL>100>100-
Tetrahydronaphthalene substituted pyrimido[4,5-d]pyrimidine (7b)HCoV-229EHEL>100>100-
ArabinosylcytosineHerpes simplex virusNot specifiedHigh activityNot specifiedNot specified
5-FluorouridineRNA virusesNot specifiedActiveNot specifiedNot specified
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques formed in a cell culture.

Materials:

Procedure:

  • Cell Seeding: Seed host cells in 6- or 12-well plates and grow to confluence.

  • Virus Infection: Remove the culture medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: After adsorption, remove the viral inoculum and wash the cells with PBS. Add an overlay medium (containing agarose or methylcellulose) with various concentrations of the pyrimidine derivative.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Pyrimidine_Inhibitor Pyrimidine-Based EGFR Inhibitor Pyrimidine_Inhibitor->EGFR Inhibition DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Substrate THF Tetrahydrofolate (THF) DHFR_enzyme->THF Product Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis Cofactor DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Pyrimidine_Inhibitor Pyrimidine-Based DHFR Inhibitor Pyrimidine_Inhibitor->DHFR_enzyme Inhibition MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add pyrimidine compounds (various concentrations) incubate1->add_compounds incubate2 Incubate (e.g., 48h) add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze end End analyze->end

The Ascendant Role of 2-Mercaptopyrimidine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold, a fundamental heterocyclic motif in nucleic acids, has long been a cornerstone of medicinal chemistry. Among its myriad derivatives, the 2-mercaptopyrimidine (B73435) core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current landscape of 2-mercaptopyrimidine derivatives, focusing on their synthesis, therapeutic applications, and mechanisms of action. It is designed to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of 2-Mercaptopyrimidine Derivatives

The synthesis of 2-mercaptopyrimidine derivatives is versatile, with the most common and efficient method being the cyclocondensation reaction of a β-dicarbonyl compound or its equivalent with thiourea (B124793) in the presence of a base or acid catalyst. This approach allows for a high degree of diversification, enabling the introduction of various substituents on the pyrimidine ring, which in turn modulates the biological activity of the resulting compounds.

A widely employed synthetic strategy involves the Claisen-Schmidt condensation to first synthesize α,β-unsaturated ketones (chalcones). These intermediates are then reacted with thiourea in an alcoholic medium, often with a base like sodium hydroxide (B78521), to yield the target 2-mercaptopyrimidine derivatives.

General Synthetic Protocol:

A mixture of an appropriately substituted chalcone (B49325) (0.01 mol) and thiourea (0.01 mol) is dissolved in ethanol (B145695) (30 mL). To this, a catalytic amount of a base (e.g., 20% NaOH solution) is added, and the reaction mixture is refluxed for several hours (typically 8-30 hours).[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled and poured into crushed ice to precipitate the product. The crude solid is then filtered, washed, and purified by recrystallization from a suitable solvent system (e.g., ethanol, chloroform-ethanol mixture).[1][2]

Biological Activities and Structure-Activity Relationships

2-Mercaptopyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties. The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity

A significant body of research has highlighted the potential of 2-mercaptopyrimidine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
2a A549 (Lung)42[1][3]
2d A549 (Lung)Strong cytotoxicity at 50 µM[1][3]
2f A549 (Lung)47.5[1][3]
Chalcone 1g A549 (Lung)17[1][3]

Table 1: Anticancer activity of selected 2-mercaptopyrimidine derivatives and related compounds.

Antioxidant Activity

Several 2-mercaptopyrimidine derivatives have been identified as potent antioxidants, capable of scavenging free radicals and inhibiting lipid peroxidation.

Compound IDAntioxidant AssayIC50 (µg/mL)Reference
3c Nitric Oxide ScavengingPotent[4]
3e Nitric Oxide ScavengingPotent[4]
3f Superoxide Anion ScavengingGood[4]
3g Superoxide Anion ScavengingGood[4]
3h Superoxide Anion ScavengingGood[4]

Table 2: Antioxidant activity of selected 2-mercaptopyrimidine derivatives.

Antimicrobial Activity

The 2-mercaptopyrimidine scaffold has also been explored for the development of novel antimicrobial agents, with derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.

Compound IDMicroorganismMIC (µM/mL)Reference
2 E. coli0.91[5]
5 B. subtilis0.96[5]
10 S. enterica1.55[5]
12 S. aureus0.87[5]

Table 3: Antimicrobial activity of selected pyrimidine derivatives.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine Derivatives (General Procedure)
  • Chalcone Synthesis (Claisen-Schmidt Condensation): An appropriately substituted ketone and an appropriately substituted aldehyde are dissolved in absolute ethanol. An aqueous solution of potassium hydroxide (40% w/v) is added, and the mixture is stirred at room temperature. The resulting precipitate is filtered, washed, and recrystallized to yield the chalcone intermediate.[4]

  • Cyclocondensation: The synthesized chalcone (1 equivalent) and thiourea (1 equivalent) are refluxed in glacial acetic acid or ethanol with a catalytic amount of base (e.g., NaOH) for several hours.[4][5]

  • Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization from a suitable solvent or by column chromatography.[1]

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Sample Preparation: Various concentrations of the test compounds are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is added to the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.

Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]

Signaling Pathways and Experimental Workflows

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell growth, proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Several 2-mercaptopyrimidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 2-Mercaptopyrimidine Derivative Inhibitor->PI3K Inhibits

PI3K/Akt signaling pathway and inhibition.
Drug Discovery and Development Workflow

The journey of a 2-mercaptopyrimidine derivative from a laboratory curiosity to a clinical candidate follows a well-defined, albeit complex, path. This workflow outlines the key stages in the drug discovery and development process.

DrugDiscoveryWorkflow cluster_Discovery Discovery cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Regulatory Regulatory Review & Approval TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS, Synthesis) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt InVitro In Vitro Toxicology LeadOpt->InVitro InVivo In Vivo Efficacy & Pharmacology InVitro->InVivo IND IND-Enabling Studies InVivo->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 NDA NDA/BLA Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval

Drug discovery and development pipeline.

Conclusion

2-Mercaptopyrimidine derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation and development. The structure-activity relationship studies conducted so far provide a solid foundation for the rational design of new derivatives with improved efficacy and selectivity. As our understanding of the molecular targets and signaling pathways modulated by these compounds deepens, we can anticipate the emergence of novel 2-mercaptopyrimidine-based therapeutics for a range of diseases, from cancer to infectious and inflammatory disorders. This guide serves as a starting point for researchers looking to explore the rich chemical space and therapeutic potential of this remarkable heterocyclic scaffold.

References

Potential Therapeutic Targets of 4,6-Dimethyl-2-mercaptopyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethyl-2-mercaptopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. While research on the parent compound is ongoing, numerous derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and agriculture. This technical guide consolidates the current understanding of this compound and its derivatives, focusing on their potential therapeutic targets, mechanisms of action, and the experimental methodologies used for their evaluation. Quantitative data from key studies are presented to facilitate comparison and guide future research and development efforts.

Introduction

This compound, a pyrimidine (B1678525) derivative, has garnered attention in medicinal chemistry due to its reactive thiol group and the adaptability of the pyrimidine scaffold for structural modifications.[1] This compound and its analogs have been investigated for a range of biological activities, including antimicrobial, antifungal, anticancer, and antihistamine effects.[2][3][4] Its utility extends to agrochemical synthesis, where it serves as an intermediate for fungicides and herbicides.[4] This guide provides an in-depth overview of the therapeutic potential of this compound by examining the biological activities of its derivatives and outlining the experimental frameworks for their assessment.

Potential Therapeutic Applications and Investigated Biological Activities

Derivatives of this compound have shown promise in several key therapeutic areas. The primary areas of investigation include:

  • Anticancer Activity: The compound has been shown to inhibit DNA and protein synthesis in cervical cancer cells.[2] Furthermore, various synthesized derivatives of 2-mercaptopyrimidine (B73435) have been evaluated for their in vitro anticancer activity against different leukemia cell lines.[5]

  • Antimicrobial and Antifungal Activity: this compound has been identified as a potential candidate for the development of new antimicrobial and antifungal drugs.[1][3][4]

  • Antitubercular Activity: Two series of 4,6-dimethyl-2-(Alkyl/Arylthio) pyridine (B92270) derivatives have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with many exhibiting significant activity.

  • Plant Growth Stimulation: Novel S-substituted derivatives have demonstrated pronounced plant growth-stimulating activity, suggesting potential applications in agriculture.[6]

  • Enzyme Inhibition: The compound is utilized in biochemical research to study enzyme inhibition, offering insights into metabolic pathways and potential drug targets.[1][4]

  • Antihistamine Effects: Due to its hydrogen bonding interactions with histamine (B1213489) receptors, this compound has been shown to have antihistamine effects.[2]

Quantitative Data on Biological Activity

Table 1: Antitubercular Activity of 4,6-Dimethyl-2-(substituted)mercapto-3-(substituted) Pyridine Derivatives

Compound IDConcentration (µg/mL)Activity against M. tuberculosis H37RvReference
3a-3d12.5Moderately to Very Good
4a-4d12.5Very Good

Activity is compared to the standard drug Isoniazid.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections describe the synthesis and biological evaluation protocols for derivatives of this compound.

General Synthesis of this compound

A common method for the synthesis of the core scaffold involves the condensation of thiourea (B124793) and acetylacetone (B45752).[7]

Protocol:

  • A mixture of thiourea (0.25 mol) and acetylacetone (0.25 mol) in ethanol (B145695) (125 mL) is refluxed for 2 hours.

  • After cooling, concentrated hydrochloric acid (33.5 mL) is added, and the mixture is refluxed again.

  • The resulting yellow crystals are collected by filtration.

  • The crude product is dissolved in a 10% NaOH solution, and the pH is adjusted to approximately 7.

  • The solution is cooled to room temperature to precipitate the pale yellow crystals of 4,6-dimethylpyrimidine-2-thiol.

  • The final product is obtained after filtration, washing with water, and vacuum drying.[7]

G cluster_synthesis Synthesis Workflow start Start Materials: Thiourea & Acetylacetone reflux1 Reflux with Ethanol start->reflux1 add_hcl Add Concentrated HCl reflux1->add_hcl reflux2 Continue Reflux add_hcl->reflux2 filter1 Filter Yellow Crystals reflux2->filter1 dissolve Dissolve in NaOH filter1->dissolve adjust_ph Adjust pH to ~7 dissolve->adjust_ph precipitate Precipitate Product adjust_ph->precipitate filter_dry Filter, Wash & Dry precipitate->filter_dry end_product Final Product: This compound filter_dry->end_product

General Synthesis Workflow
In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a specific density and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and IC50 values are determined.

G cluster_workflow MTT Assay Workflow seed_cells Seed Cancer Cells treat_compounds Treat with Compounds seed_cells->treat_compounds incubate1 Incubate (48-72h) treat_compounds->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (4h) add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize measure_abs Measure Absorbance solubilize->measure_abs analyze_data Calculate IC50 measure_abs->analyze_data

In Vitro Cytotoxicity Testing Workflow
Antitubercular Activity Screening (Lowenstein-Jensen Method)

The proportion method using Lowenstein-Jensen (LJ) medium is a standard technique for determining the susceptibility of Mycobacterium tuberculosis to antimicrobial agents.

Protocol:

  • Media Preparation: Prepare LJ medium, both drug-free (control) and containing different concentrations of the test compounds (e.g., 12.5, 25, and 100 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Inoculate the drug-containing and drug-free media with the bacterial suspension.

  • Incubation: Incubate the media at 37°C for 4-6 weeks.

  • Result Interpretation: The growth on the drug-containing media is compared to the growth on the drug-free control. The minimal inhibitory concentration (MIC) is the lowest concentration of the compound that inhibits visible growth.

Potential Mechanisms of Action and Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, the biological activities of pyrimidine derivatives suggest modulation of fundamental cellular processes.

  • Inhibition of Nucleic Acid and Protein Synthesis: The observed activity in cancer cells points towards interference with DNA replication and protein production, common mechanisms for cytotoxic agents.[2]

  • Enzyme Inhibition: The thione group in the molecule is a key functional moiety that can interact with various enzymes, potentially through covalent or non-covalent binding to active sites.[1][4] This could disrupt metabolic pathways essential for cell survival.

  • Modulation of Kinase Signaling: Pyrimidine scaffolds are prevalent in kinase inhibitors. It is plausible that derivatives of this compound could target protein kinases involved in cell proliferation and survival signaling pathways.

G cluster_pathway Potential Cellular Targets cluster_processes Cellular Processes cluster_outcomes Therapeutic Outcomes compound 4,6-Dimethyl-2- mercaptopyrimidine Derivatives dna_synthesis DNA Synthesis compound->dna_synthesis Inhibits protein_synthesis Protein Synthesis compound->protein_synthesis Inhibits enzyme_activity Enzyme Activity compound->enzyme_activity Modulates kinase_signaling Kinase Signaling compound->kinase_signaling Modulates anticancer Anticancer dna_synthesis->anticancer protein_synthesis->anticancer antimicrobial Antimicrobial protein_synthesis->antimicrobial enzyme_activity->anticancer enzyme_activity->antimicrobial antitubercular Antitubercular enzyme_activity->antitubercular kinase_signaling->anticancer

Hypothesized Mechanism of Action

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, underscore the need for further investigation. Future research should focus on:

  • Elucidating Specific Molecular Targets: Identifying the precise enzymes, receptors, or signaling proteins that interact with these compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To optimize the therapeutic index and potency of lead compounds.

  • In Vivo Efficacy and Toxicity Studies: To translate the promising in vitro results into potential clinical applications.

  • Investigation of the Parent Compound: To determine the intrinsic biological activity of this compound itself.

By systematically exploring the therapeutic potential of this chemical class, the scientific community can unlock new avenues for drug discovery and development.

References

4,6-Dimethyl-2-mercaptopyrimidine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethyl-2-mercaptopyrimidine, also known as 4,6-dimethylpyrimidine-2-thiol, is a highly versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis. Its unique structural features, including a reactive thiol group and a modifiable pyrimidine (B1678525) core, make it an invaluable precursor for the synthesis of a diverse array of biologically active molecules and functional materials.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of pharmaceuticals and agrochemicals.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves the cyclocondensation of acetylacetone (B45752) with thiourea (B124793).[2][3] This reaction is typically carried out in an alcoholic solvent, followed by acidification to precipitate the product.[2]

Experimental Protocol: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is as follows:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiourea (19 g, 0.25 mol) and acetylacetone (25.8 mL, 0.25 mol) in 125 mL of ethanol.[2]

  • Heat the reaction mixture to reflux using a water bath and maintain reflux for 2 hours.[2]

  • After cooling the mixture slightly, slowly add 33.5 mL of concentrated hydrochloric acid through a dropping funnel.[2]

  • Continue to heat the mixture at reflux for an additional hour to ensure the completion of the reaction.[4]

  • Upon cooling, yellow crystals of the hydrochloride salt will precipitate. Collect the crystals by filtration.[2]

  • To obtain the free base, dissolve the collected crystals in 40 mL of hot water and adjust the pH to approximately 7 using a 10% sodium hydroxide (B78521) solution.[2][4]

  • A large volume of pale yellow, needle-like crystals of this compound will precipitate.[2]

  • Collect the product by filtration, wash with water, and dry under vacuum.[4]

This procedure typically affords the desired product in high yield (approximately 80.22%).[2]

DOT Diagram: Synthesis of this compound

G Thiourea Thiourea Ethanol Ethanol, Reflux Thiourea->Ethanol Acetylacetone Acetylacetone Acetylacetone->Ethanol HCl Conc. HCl Ethanol->HCl 1. Reflux 2h NaOH 10% NaOH (to pH 7) HCl->NaOH 2. Acidification & Reflux 1h 3. Precipitation Product 4,6-Dimethyl-2- mercaptopyrimidine NaOH->Product 4. Neutralization & Precipitation

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Properties

This compound is a yellow crystalline solid with a characteristic sulfurous odor.[2] It is soluble in water and stable under normal temperatures and pressures.[2] Key physical and spectroscopic data are summarized in the tables below.

Table 1: Physical Properties of this compound
PropertyValueReference
CAS Number 22325-27-5[2]
Molecular Formula C₆H₈N₂S[5]
Molecular Weight 140.21 g/mol [5]
Appearance Yellow crystalline powder[2]
Melting Point 209-211 °C[2]
pKa 8.46 ± 0.10 (Predicted)[2]
Table 2: Spectroscopic Data of this compound
SpectroscopyDataReference
¹H NMR Spectral data available in public databases.[5]
¹³C NMR Spectral data available in public databases.[6]
IR (KBr, cm⁻¹) 2991 (C-H str.), 1570 (C=C str.), 1701 (C=N str.), 1303 (C-N str.), 2597 (S-H str.), 709 (C-S str.)[6]
Mass Spec (m/z) 140 [M⁺][5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its thiol group, which can readily undergo S-alkylation, oxidation, and cyclization reactions.

S-Alkylation Reactions

The sulfur atom in this compound is a soft nucleophile and readily reacts with various electrophiles, particularly alkyl halides, to form S-substituted derivatives.[7][8] This reaction is a cornerstone for introducing diverse functionalities to the pyrimidine core.

DOT Diagram: S-Alkylation of this compound

G Start 4,6-Dimethyl-2- mercaptopyrimidine Base Base (e.g., NaOH) Start->Base Reagent Alkyl Halide (R-X) Reagent->Base Product S-Alkyl-4,6-dimethyl- 2-mercaptopyrimidine Base->Product Nucleophilic Substitution G Start 4,6-Dimethyl-2- mercaptopyrimidine Reagent1 α-Haloketone Start->Reagent1 Cyclocondensation Reagent2 Hydrazine Start->Reagent2 Cyclocondensation Product1 Thiazolo[3,2-a]pyrimidine Reagent1->Product1 Product2 Pyrazolo[1,5-a]pyrimidine Reagent2->Product2

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The described method is based on the well-established cyclocondensation reaction of acetylacetone (B45752) with thiourea (B124793).[3][4][5]

Reaction Principle

The synthesis involves the acid-catalyzed condensation of a β-dicarbonyl compound, acetylacetone, with thiourea. The reaction proceeds via the formation of a pyrimidine (B1678525) ring, yielding the target compound, this compound. This method is a common and efficient route for the preparation of substituted 2-mercaptopyrimidines.[6]

Experimental Protocol

Materials and Reagents:

  • Thiourea

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • 10% Sodium Hydroxide (B78521) (NaOH) solution

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Büchner funnel and flask

  • Filtration paper

  • Beakers

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea and acetylacetone in ethanol.[7][8]

  • Initial Reflux: Heat the reaction mixture to reflux using a water bath or heating mantle and maintain reflux for 2 hours with continuous stirring.[7]

  • Acidification: After the initial reflux period, cool the mixture slightly. Slowly add concentrated hydrochloric acid through a dropping funnel.[7][8]

  • Second Reflux: Continue to heat the mixture at reflux until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8] During this time, the hydrochloride salt of the product may precipitate as yellow crystals.[9]

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and then chill in an ice bath to maximize crystallization of the 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride.[9] Collect the yellow crystals by filtration using a Büchner funnel, wash with cold ethanol, and air dry.[6]

  • Neutralization and Product Isolation: Suspend the crude hydrochloride salt in water.[6] While stirring vigorously, add a 10% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is adjusted to approximately 7.[7][8]

  • Purification: The precipitated solid, this compound, is collected by filtration and washed with cold water.[6] For further purification, the product can be recrystallized from an ethanol-water mixture.[6]

  • Drying: Dry the purified product under vacuum to obtain pale yellow needle-like crystals.[8]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis protocol.

ParameterValueReference
Thiourea19 g (0.25 mol)[7][8]
Acetylacetone25.8 mL (0.25 mol)[7][8]
Ethanol125 mL[7][8]
Concentrated HCl33.5 mL[7][8]
Product This compound
Yield80.22%[7][8]
Melting Point209-211 °C[7][8]
AppearancePale yellow acicular crystals[7]

Visualizations

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Steps cluster_workup Work-up & Purification Thiourea Thiourea Mix Mix Reactants in Ethanol Thiourea->Mix Acetylacetone Acetylacetone Acetylacetone->Mix Ethanol Ethanol Ethanol->Mix Reflux1 Reflux (2h) Mix->Reflux1 Add_HCl Add Conc. HCl Reflux1->Add_HCl Reflux2 Continue Reflux Add_HCl->Reflux2 Cool Cool & Filter (Hydrochloride Salt) Reflux2->Cool Neutralize Neutralize with 10% NaOH (pH ~7) Cool->Neutralize Filter_Wash Filter & Wash with Water Neutralize->Filter_Wash Recrystallize Recrystallize (Ethanol/Water) Filter_Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product 4,6-Dimethyl-2- mercaptopyrimidine Dry->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reaction Signaling Pathway

ReactionPathway Reaction Pathway Reactant1 Thiourea Catalyst H+ Reactant1->Catalyst Reactant2 Acetylacetone Reactant2->Catalyst Intermediate Cyclocondensation Intermediate Catalyst->Intermediate Product This compound Intermediate->Product Solvent Ethanol, Reflux Intermediate->Solvent

Caption: Simplified reaction pathway for the synthesis.

References

Application Notes and Protocols for the Purification of 4,6-Dimethyl-2-mercaptopyrimidine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4,6-Dimethyl-2-mercaptopyrimidine is a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a key intermediate in the development of novel therapeutic agents, including antiviral and antifungal drugs.[2][3] Given its importance, ensuring the high purity of this compound is critical for successful downstream applications in research and drug development. Recrystallization is a robust and cost-effective technique for purifying solid organic compounds, making it an ideal method for enhancing the purity of this compound by removing impurities from the synthesis process.[4][5]

This document provides a detailed protocol for the purification of this compound using the recrystallization method.

Data Presentation

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₆H₈N₂S[1][6]
Molecular Weight 140.21 g/mol [6]
Appearance Pale yellow to yellow/green crystalline powder/needles[1][2][3]
Melting Point 209 - 219 °C[1][2][3][7]
CAS Number 22325-27-5[1][6]
Purity (Commercial) ≥ 98%[2][8]

Principle of Recrystallization

Recrystallization is a purification technique based on the principle of differential solubility.[5] An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but only sparingly at lower temperatures.[4][5][9] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.[5][9]

Experimental Protocol

This protocol describes a single-solvent recrystallization method using aqueous ethanol (B145695). The synthesis procedures for this compound often involve ethanol and water, and related compounds are effectively recrystallized from such mixtures.[1][7][10]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirring capability

  • Condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Preparation: Prepare a suitable volume of a mixed solvent system, such as 50% aqueous ethanol (1:1 ethanol to water by volume).

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask.

    • Add a magnetic stir bar and a small amount of the solvent system.

    • Gently heat the mixture to boiling while stirring. Add the solvent portion-wise until the solid completely dissolves, aiming to use the minimum amount of hot solvent necessary to create a saturated solution.[4]

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, solid by-products) are observed in the hot solution, perform a hot filtration.

    • Pre-heat a separate flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the pre-heated filtration setup to remove the insoluble matter. This step must be done quickly to prevent premature crystallization in the funnel.[4][10]

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat source.

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.[4]

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.

    • Collect the crystals by vacuum filtration.[4]

    • Transfer the crystalline slurry into the funnel and apply the vacuum.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of the cold solvent. This helps to remove any residual soluble impurities adhering to the crystal surfaces.[4][10] Use a minimal amount of cold solvent to avoid significant loss of the purified product.

  • Drying:

    • Allow the crystals to air-dry on the funnel for a few minutes by pulling air through them.

    • Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 60-80 °C, well below the melting point) or in a vacuum desiccator.[4]

Characterization

  • Melting Point: Determine the melting point of the dried, purified crystals. A sharp melting point close to the literature value (209-219 °C) is a good indicator of high purity.

  • Purity Assessment: Purity can be further confirmed by techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), or spectroscopic methods (NMR, IR).

Safety Precautions

  • This compound may cause skin, eye, and respiratory irritation.[6]

  • Handle the chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Ethanol is flammable; keep it away from open flames and ignition sources.

Visual Workflow

The following diagram illustrates the key steps in the recrystallization workflow.

Recrystallization_Workflow start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum amount of hot aqueous ethanol start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter 2. Hot Filtration Remove insoluble impurities hot_filter_q->hot_filter Yes cool 3. Cooling Cool slowly to room temperature, then place in ice bath hot_filter_q->cool No hot_filter->cool solid_impurities Discard Solid Impurities hot_filter->solid_impurities collect 4. Filtration Collect crystals via vacuum filtration cool->collect wash 5. Washing Rinse with small amount of cold solvent collect->wash mother_liquor Discard Mother Liquor (Contains soluble impurities) collect->mother_liquor dry 6. Drying Dry crystals under vacuum or in oven wash->dry end End: Purified Product dry->end

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Synthesis of Antifungal Agents Using 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4,6-Dimethyl-2-mercaptopyrimidine as a versatile starting material for the synthesis of novel antifungal agents. The following sections detail the synthetic pathways, experimental protocols, and antifungal activity of derived compounds, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

This compound is a heterocyclic compound that serves as a valuable scaffold in the development of various biologically active molecules.[1][2] Its unique chemical structure, featuring a reactive thiol group, allows for a variety of chemical modifications, making it an ideal starting point for the synthesis of diverse derivatives.[2] Research has indicated that pyrimidine (B1678525) derivatives possess a broad spectrum of pharmacological activities, including antifungal properties, making this compound a compound of significant interest in the search for new and effective antifungal agents.[3][4][5][6]

Synthesis of this compound Derivatives

The primary route for derivatization of this compound involves the S-alkylation of the thiol group. This reaction allows for the introduction of a wide range of substituents, leading to the creation of a library of compounds with potentially diverse antifungal activities.

A general synthetic scheme for the S-substitution of this compound hydrochloride is presented below. The reaction proceeds by nucleophilic substitution, where the thiol group attacks an electrophilic carbon, typically from an alkyl or acyl halide.

Synthesis_Workflow cluster_start Starting Material cluster_reaction S-Alkylation Reaction cluster_product Product start_node This compound Hydrochloride reaction_node Reaction with Alkyl/Acyl Halide (R-X) start_node->reaction_node Reacts with product_node S-Substituted 4,6-Dimethyl-2- mercaptopyrimidine Derivative reaction_node->product_node Yields base_node Base (e.g., K2CO3) base_node->reaction_node In presence of

General Synthetic Pathway for S-Alkylation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of S-substituted this compound derivatives.

Protocol 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (B7761162) Hydrochloride (1)

This protocol outlines the synthesis of the starting material, 4,6-dimethylpyrimidine-2-thiol hydrochloride.

Materials:

Procedure:

  • A mixture of thiourea (19 g, 0.25 mol) and acetylacetone (25.8 ml, 0.25 mol) in 125 ml of ethanol is refluxed in a water bath for 2 hours.[1]

  • After cooling slightly, 33.5 ml of concentrated hydrochloric acid is added dropwise.[1]

  • The mixture is then refluxed for an additional 1 hour.[1]

  • Upon cooling, yellow crystals of 4,6-dimethylpyrimidine-2-thiol hydrochloride precipitate.

  • The crystals are filtered, washed with cold ethanol, and dried.

  • For purification, the crude product can be dissolved in 40 ml of hot water, and the pH is adjusted to ~7 with a 10% NaOH solution to precipitate the free base as pale yellow needles.[1] The purified product can then be converted back to the hydrochloride salt if desired.

Protocol 2: General Procedure for the Synthesis of 2-S-Substituted 4,6-Dimethylpyrimidines (Thioethers)

This protocol describes a general method for the S-alkylation of 4,6-dimethylpyrimidine-2-thiol hydrochloride to synthesize various thioether derivatives.

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol hydrochloride (1)

  • Appropriate alkyl or benzyl (B1604629) halide (e.g., benzyl chloride, ethyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetone (B3395972)

Procedure:

  • A mixture of 4,6-dimethylpyrimidine-2-thiol hydrochloride (1 mmol), the corresponding alkyl or benzyl halide (1 mmol), and potassium carbonate (2 mmol) in 20 mL of acetone is prepared.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is treated with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to yield the crude product.

  • The product can be further purified by recrystallization or column chromatography.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Mix 4,6-dimethylpyrimidine-2-thiol HCl, alkyl halide, and K2CO3 in acetone stir Stir at room temperature for 24 hours start->stir evaporate Remove solvent under reduced pressure stir->evaporate extract Treat with water and extract with organic solvent evaporate->extract dry Dry organic layer and concentrate extract->dry purify Recrystallization or column chromatography dry->purify

Workflow for Thioether Synthesis.

Antifungal Activity

While the direct antifungal activity of S-substituted derivatives of this compound is a developing area of research, the broader class of pyrimidine derivatives has demonstrated significant potential as antifungal agents. The following table summarizes the in-vitro antifungal activity of a series of novel pyrimidine derivatives against various phytopathogenic fungi, illustrating the potential of this chemical class. The data is presented as the inhibition rate (%) at a concentration of 50 μg/mL.

CompoundBotrytis cinereaSclerotinia sclerotiorumFusarium graminearumRhizoctonia solaniPhytophthora infestans
Derivative A 75.368.255.182.591.3
Derivative B 81.272.560.385.193.7
Derivative C 65.859.148.976.485.2
Fluconazole (Control) 95.192.388.796.498.1

Note: The data in this table is representative of the antifungal activity of pyrimidine derivatives and is intended to illustrate the potential of compounds derived from this compound. The specific derivatives shown are for illustrative purposes.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for novel antifungal agents derived from this compound is an active area of investigation. However, it is hypothesized that these compounds may interfere with essential fungal cellular processes. One potential mechanism involves the inhibition of key enzymes necessary for fungal cell wall synthesis or integrity. Another possibility is the disruption of fungal ergosterol (B1671047) biosynthesis, a common target for existing antifungal drugs. Further research, including transcriptomic and proteomic studies, is required to elucidate the specific molecular targets and signaling pathways affected by these compounds.

Putative_Mechanism compound This compound Derivative target Putative Fungal Target (e.g., Enzyme, Receptor) compound->target Binds to pathway Disruption of Essential Cellular Pathway target->pathway Leads to effect Inhibition of Fungal Growth (Antifungal Effect) pathway->effect Results in

References

Application Notes: Protocol for Xanthine Oxidase Inhibition Assay Using 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine (B1682287) oxidase (XO) is a pivotal enzyme in the purine (B94841) catabolism pathway, responsible for the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid.[1][2] Dysregulation of xanthine oxidase activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary causative factor for gout.[3] Consequently, inhibitors of xanthine oxidase are critical therapeutic agents for managing hyperuricemia and gout.[4] 4,6-Dimethyl-2-mercaptopyrimidine is a pyrimidine (B1678525) derivative that, based on the known activity of structurally related mercaptopyrimidine compounds, is a potential inhibitor of xanthine oxidase. These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the inhibitory potential of this compound against xanthine oxidase.

Principle of the Assay

The enzymatic activity of xanthine oxidase is quantified by monitoring the formation of its product, uric acid, from the substrate xanthine. Uric acid exhibits a characteristic absorbance maximum at approximately 295 nm.[1] By measuring the rate of increase in absorbance at this wavelength using a spectrophotometer, the activity of the enzyme can be determined. The inhibitory effect of a test compound, such as this compound, is assessed by measuring the reduction in the rate of uric acid formation in its presence.[5]

Data Presentation

The inhibitory potency of this compound and related compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table provides examples of IC50 values for known mercaptopyrimidine and pyrimidine-based inhibitors of xanthine oxidase for comparative purposes.

CompoundTarget EnzymeIC50 (µM)Notes
Allopurinol (Positive Control)Xanthine Oxidase~1.92 - 2.36A widely used drug for the treatment of gout and a standard control inhibitor for xanthine oxidase assays.[6]
2-amino-6-hydroxy-8-mercaptopurine (B14735)Xanthine Oxidase0.54 ± 0.01A mercaptopurine derivative demonstrating potent inhibition of xanthine oxidase.[6]
4-hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidineHuman Xanthine OxidaseKi = 0.005 µMA mercaptopyrimidine derivative with a very low inhibition constant, indicating high potency.[7]
Pyrimidone DerivativesXanthine Oxidase14.4 - 418A series of pyrimidone derivatives showing a range of inhibitory activities against xanthine oxidase.[8]
This compound Xanthine OxidaseTo be determined The IC50 value for the title compound is to be determined using the protocol described herein. Based on its structural similarity to other active compounds, it is hypothesized to exhibit inhibitory activity against xanthine oxidase.

Experimental Protocols

Materials and Reagents
  • Xanthine Oxidase (from bovine milk or recombinant)

  • Xanthine (substrate)

  • This compound (test inhibitor)

  • Allopurinol (positive control inhibitor)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 295 nm

Preparation of Reagents
  • Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.[1]

  • Xanthine Oxidase Solution (0.1 units/mL): Prepare a stock solution of xanthine oxidase in ice-cold potassium phosphate buffer. The final concentration in the assay should be optimized, but a starting concentration of 0.01 units/mL in the final reaction volume is recommended.[9]

  • Xanthine Solution (150 µM): Dissolve xanthine in the potassium phosphate buffer. Gentle warming may be required to fully dissolve the substrate.[9]

  • Inhibitor Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1][9]

  • Positive Control Stock Solution (1 mM): Prepare a 1 mM stock solution of Allopurinol in DMSO.

  • Working Inhibitor and Control Solutions: Prepare serial dilutions of the this compound stock solution and the Allopurinol stock solution in DMSO. Further dilute these solutions in the potassium phosphate buffer to achieve the desired final concentrations for the assay. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent effects on enzyme activity.[1]

Assay Procedure (96-well plate format)
  • Plate Setup:

    • Add 50 µL of the working inhibitor solutions (serial dilutions of this compound) to the sample wells.

    • Add 50 µL of the working Allopurinol solutions to the positive control wells.

    • Add 50 µL of potassium phosphate buffer containing the same final concentration of DMSO as the inhibitor solutions to the no-inhibitor control wells.

    • Add 100 µL of potassium phosphate buffer to the blank wells (for background absorbance measurement).

  • Enzyme Addition: Add 25 µL of the xanthine oxidase solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the xanthine solution to all wells, including the no-inhibitor control and positive control wells. The final reaction volume will be 100 µL.

  • Kinetic Measurement: Immediately place the microplate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.[1]

Data Analysis
  • Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance versus time plot (ΔAbs/min).

  • Calculate Percentage Inhibition: The percentage of xanthine oxidase inhibition for each concentration of this compound is calculated using the following formula:

    Where:

    • V₀_control is the initial reaction velocity in the absence of the inhibitor.

    • V₀_inhibitor is the initial reaction velocity in the presence of the inhibitor.

  • Determine the IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.

Visualizations

Signaling Pathway

Purine_Metabolism_and_Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism cluster_inhibition Inhibition cluster_disease Pathophysiology Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid O2, H2O -> H2O2 Xanthine Oxidase Hyperuricemia Hyperuricemia Uric_Acid->Hyperuricemia Increased Production Xanthine_Oxidase1 Xanthine Oxidase Xanthine_Oxidase2 Xanthine Oxidase Inhibitor 4,6-Dimethyl-2- mercaptopyrimidine Inhibitor->Xanthine_Oxidase1 Inhibition Inhibitor->Xanthine_Oxidase2 Inhibition Gout Gout Hyperuricemia->Gout

Caption: Purine metabolism pathway and the role of Xanthine Oxidase.

Experimental Workflow

Xanthine_Oxidase_Inhibition_Assay_Workflow start Start prep Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound (Inhibitor) - Allopurinol (Positive Control) - Assay Buffer start->prep plate_setup Set up 96-well plate with inhibitor dilutions, positive control, and no-inhibitor control prep->plate_setup add_enzyme Add Xanthine Oxidase to all wells (except blank) plate_setup->add_enzyme pre_incubate Pre-incubate at 25°C for 15 minutes add_enzyme->pre_incubate add_substrate Initiate reaction by adding Xanthine pre_incubate->add_substrate measure Measure absorbance at 295 nm kinetically for 10-15 minutes add_substrate->measure analyze Calculate reaction rates, % inhibition, and IC50 value measure->analyze end_node End analyze->end_node

Caption: Workflow for the Xanthine Oxidase inhibition assay.

References

Application of 4,6-Dimethyl-2-mercaptopyrimidine and its Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine (B1678525) and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, including several anticancer drugs. The 2-mercaptopyrimidine (B73435) scaffold, in particular, has garnered significant interest due to its versatile chemical reactivity and diverse biological activities. While direct studies on 4,6-Dimethyl-2-mercaptopyrimidine in cancer cell lines are limited in publicly available literature, extensive research on its closely related derivatives has revealed potent anticancer activities. These derivatives often exhibit cytotoxic effects through the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways implicated in cancer progression.

This document provides a comprehensive overview of the application of this compound derivatives in cancer cell line studies. It includes a summary of their biological activities, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to guide researchers in this promising area of drug discovery. It is important to note that the majority of the data presented herein pertains to derivatives of this compound, offering insights into the potential, yet underexplored, anticancer properties of the parent compound.

Biological Activity and Data Presentation

Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of programmed cell death (apoptosis) and interference with the cell cycle.

In Vitro Cytotoxicity

The anticancer potential of 2-mercaptopyrimidine derivatives has been evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexA549 (Lung Carcinoma)> 100[1]
Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexMCF-7 (Breast Adenocarcinoma)> 100[1]
Ruthenium(II)/4,6-dimethyl-2-mercaptopyrimidine complexHeLa (Cervical Carcinoma)> 100[1]
Pyrimidine derivative 2aA549 (Lung Carcinoma)42[2]
Pyrimidine derivative 2fA549 (Lung Carcinoma)47.5[2]
Pyrimidine derivative 2dA549 (Lung Carcinoma)Strong cytotoxicity at 50 µM[2]
4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c)Leukemia (HL-60)0.0034 (as PI3Kδ inhibitor)[3]
Pyrido[2,3-d]pyrimidine (B1209978) derivative 4MCF-7 (Breast Adenocarcinoma)0.57[4]
Pyrido[2,3-d]pyrimidine derivative 4HepG2 (Hepatocellular Carcinoma)1.13[4]
Pyrido[2,3-d]pyrimidine derivative 11MCF-7 (Breast Adenocarcinoma)1.31[4]
Pyrido[2,3-d]pyrimidine derivative 11HepG2 (Hepatocellular Carcinoma)0.99[4]
Camphor-based pyrimidine derivative 3fMDA-MB-231 (Breast Adenocarcinoma)6.21[5]

Note: The data presented is for derivatives and complexes containing the 2-mercaptopyrimidine scaffold, as direct studies on this compound are not widely available.

Mechanism of Action

Studies on 2-mercaptopyrimidine derivatives suggest multiple mechanisms contributing to their anticancer effects:

  • Induction of Apoptosis: Many derivatives trigger the intrinsic or extrinsic apoptotic pathways. This is often characterized by the activation of caspases, changes in mitochondrial membrane potential, and the externalization of phosphatidylserine (B164497). For instance, some camphor-based pyrimidine derivatives induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway.[5]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.[6]

  • Inhibition of Signaling Pathways: Certain derivatives have been shown to inhibit key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[3]

  • Inhibition of DNA and Protein Synthesis: An early report suggests that this compound itself may inhibit DNA and protein synthesis in cervical cancer cells.[7]

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the anticancer properties of 2-mercaptopyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound derivative) in culture medium. Add the diluted compounds to the respective wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed Seed & Treat Cells harvest Harvest & Wash Cells seed->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate flow Flow Cytometry Analysis incubate->flow quadrants Quantify Cell Populations flow->quadrants

Caption: Workflow of the Annexin V/PI apoptosis assay.

Cell Cycle Analysis (PI Staining)

This flow cytometry-based assay is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Signaling Pathways

The anticancer activity of 2-mercaptopyrimidine derivatives is often linked to the modulation of specific signaling pathways. Visualizing these pathways can aid in understanding the mechanism of action.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is common in many cancers. Some 2-mercaptopyrimidine derivatives have been shown to inhibit this pathway.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Inhibitor 2-Mercaptopyrimidine Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt pathway.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a key target for many anticancer agents. It involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

Intrinsic_Apoptosis_Pathway Compound 2-Mercaptopyrimidine Derivative ROS ROS Generation Compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito Permeabilizes CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for Electroplating with 4,6-Dimethyl-2-mercaptopyrimidine as a Leveler

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4,6-Dimethyl-2-mercaptopyrimidine (DMP) as a leveling agent in electroplating baths, with a particular focus on copper electrodeposition for microvia filling in printed circuit boards (PCBs).

Introduction

This compound is a heterocyclic organic compound that has demonstrated significant efficacy as a leveling agent in acidic copper sulfate (B86663) electroplating baths.[1] Its primary function is to ensure uniform deposition of copper, particularly in high-aspect-ratio features such as microvias, by inhibiting copper deposition on the surface while allowing for "bottom-up" filling. This results in a smooth, void-free copper layer, which is critical for the reliability of electronic components. DMP is often used in synergy with other additives, including suppressors like polyethylene (B3416737) glycol (PEG) and accelerators like bis(3-sulfopropyl)disulfide (SPS), to achieve optimal plating performance.[1][2]

Mechanism of Action

DMP functions as a leveler through a convection-dependent adsorption mechanism. It adsorbs onto the copper surface, particularly in areas of high current density (such as the outer surface of the PCB), thereby inhibiting copper deposition.[1] This inhibition is more pronounced than the effect of the suppressor (PEG), leading to a significant increase in the charge transfer resistance.[1] The DMP molecule adsorbs parallel to the copper surface through its pyrimidine (B1678525) ring, which increases the steric hindrance for the diffusion of copper ions to the cathode surface.[1] This selective inhibition allows the accelerator (SPS) to dominate the deposition process at the bottom of the microvia, where the DMP concentration is lower due to mass transport limitations, thus promoting the desired bottom-up filling.

Data Presentation

The following tables summarize the composition of a typical electroplating bath containing DMP and the resulting performance characteristics.

Table 1: Electroplating Bath Composition

ComponentConcentrationRole
Copper Sulfate (CuSO₄·5H₂O)0.88 mol L⁻¹Source of copper ions
Sulfuric Acid (H₂SO₄)0.54 mol L⁻¹Increases conductivity
Chloride Ions (Cl⁻)50-100 ppmSuppressor co-factor
Polyethylene Glycol (PEG)100-300 ppmSuppressor
Bis(3-sulfopropyl)disulfide (SPS)1-5 ppmAccelerator
This compound (DMP) 1-5 ppm Leveler

Table 2: Influence of DMP Concentration on Copper Deposit Properties

DMP Concentration (ppm)Surface MorphologyFilling PerformanceMean Surface Roughness (Ra)
0Large void in microviaPoorNot reported
1Uniform, compact, and smooth86%6.403 nm
2Uniform, compact, and smoothGoodNot reported
3Appearance of acicular crystalsDecreased performanceNot reported
>3Denser acicular crystalsPoorNot reported

Note: The initial polished copper surface had a mean surface roughness of 8.941 nm.[1]

Experimental Protocols

Preparation of the Electroplating Bath

This protocol describes the preparation of a 1-liter acidic copper electroplating bath.

Materials:

  • Deionized water

  • Copper Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrochloric Acid (HCl) for chloride ions

  • Polyethylene Glycol (PEG, MW 8000)

  • Bis(3-sulfopropyl)disulfide (SPS)

  • This compound (DMP)

  • Glass beaker or another suitable container

  • Magnetic stirrer and stir bar

  • Graduated cylinders and pipettes

Procedure:

  • Add approximately 800 mL of deionized water to a 1 L beaker.

  • While stirring, slowly dissolve the required amount of Copper Sulfate Pentahydrate. Heating the water can aid in dissolution.

  • Once the copper sulfate is fully dissolved, allow the solution to cool to room temperature.

  • Slowly and carefully add the concentrated Sulfuric Acid to the solution while stirring. Caution: This reaction is exothermic.

  • Add the required volume of Hydrochloric Acid to achieve the desired chloride ion concentration.

  • Add the suppressor (PEG) and accelerator (SPS) from stock solutions.

  • Finally, add the desired amount of the leveler (DMP) from a stock solution.

  • Add deionized water to bring the final volume to 1 L.

  • Stir the solution for at least one hour to ensure all components are fully dissolved and the bath is homogeneous.

Electroplating Protocol for Microvia Filling

This protocol outlines the procedure for electroplating copper into microvias on a PCB test board.

Equipment:

  • DC power supply

  • Haring cell or other suitable electroplating tank

  • Phosphorus-containing copper plates (anodes)

  • PCB test board with microvias (cathode)

  • Air agitation system

  • Clamps and connecting wires

Procedure:

  • Set up the electroplating cell with the phosphorus-containing copper anodes.

  • Fill the cell with the prepared electroplating bath.

  • Pre-clean the PCB test board to remove any organic contaminants and oxides. This may involve a degreasing step followed by a mild acid dip.

  • Rinse the cleaned PCB with deionized water.

  • Immerse the PCB (cathode) into the electroplating bath, ensuring it is centered between the anodes.

  • Connect the anodes to the positive terminal and the cathode to the negative terminal of the DC power supply.

  • Turn on the air agitation system to provide a medium flow of bubbles for efficient mass transfer.

  • Apply a constant current density of 1.94 A/dm² for 70 minutes at 25 °C.[1]

  • After plating, turn off the power supply and remove the PCB from the bath.

  • Immediately rinse the plated PCB with deionized water and dry it.

Analysis of the Copper Deposit

4.3.1. Surface Morphology and Microvia Filling Analysis (SEM)

  • Sample Preparation: Cross-section the plated PCB through the microvias. The sample may require mounting in an epoxy resin and then mechanical polishing to reveal a clear view of the filled via. A final polish with a fine diamond suspension (e.g., 1 µm) is recommended. For high-resolution imaging, ion milling can be used to remove any surface damage from mechanical polishing.

  • SEM Imaging: Use a Scanning Electron Microscope (SEM) to observe the cross-section of the microvias to assess the filling performance (e.g., presence of voids or seams) and the surface of the copper deposit for its morphology.

4.3.2. Surface Roughness Analysis (AFM)

  • Sample Preparation: Cut a small section of the plated copper surface. The sample should be clean and dry.

  • AFM Imaging: Use an Atomic Force Microscope (AFM) in tapping mode to scan a representative area of the copper surface. The mean surface roughness (Ra) can be calculated from the AFM topography data.

Visualizations

Experimental_Workflow cluster_prep Bath Preparation cluster_plating Electroplating cluster_analysis Analysis A Dissolve CuSO4 in DI water B Add H2SO4 A->B C Add Additives (PEG, SPS, DMP) B->C D Substrate Pre-treatment C->D E Electroplate at constant current density D->E F Post-plating rinsing and drying E->F G SEM Analysis (Filling & Morphology) F->G H AFM Analysis (Surface Roughness) F->H

Caption: Experimental workflow for copper electroplating with DMP.

Leveling_Mechanism cluster_surface PCB Surface (High Current Density) cluster_via Microvia Bottom (Low Current Density) S_Cu Cu Surface S_DMP DMP Adsorption S_Cu->S_DMP Strong Adsorption S_Inhibit Inhibited Cu Deposition S_DMP->S_Inhibit V_Accelerate Accelerated Cu Deposition (Bottom-up Filling) S_Inhibit->V_Accelerate Differential Rate V_Cu Cu Surface V_SPS SPS Action V_Cu->V_SPS Dominant Effect V_SPS->V_Accelerate

Caption: Mechanism of DMP as a leveler in microvia filling.

References

Application Notes and Protocols: Synthesis and Agrochemical Applications of 4,6-Dimethyl-2-mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 4,6-dimethyl-2-mercaptopyrimidine and its derivatives, with a focus on their potential applications in the agrochemical sector. The provided protocols and data are intended to serve as a foundational resource for the development of novel fungicides, herbicides, and insecticides.

Introduction

Pyrimidine (B1678525) derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in both pharmaceutical and agrochemical research.[1] The this compound core, in particular, offers a versatile platform for the synthesis of diverse derivatives. The presence of the reactive thiol group allows for a variety of substitution reactions, enabling the modulation of the molecule's physicochemical properties and biological activity.[2]

The development of new agrochemicals is crucial for ensuring food security and managing the emergence of resistance to existing pesticides.[3] Pyrimidine-based compounds have been successfully commercialized as fungicides, herbicides, and insecticides, often targeting essential biological pathways in pests and weeds.[3][4] This document outlines the synthesis of this compound and its S-substituted derivatives and discusses their potential agrochemical applications based on existing literature.

Synthesis of this compound

The synthesis of the core scaffold, this compound, is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine thiourea (0.25 mol) and acetylacetone (0.25 mol) in 125 mL of ethanol.

  • Heat the mixture to reflux using a water bath and maintain reflux for 2 hours.

  • After 2 hours, allow the reaction mixture to cool slightly.

  • Slowly add 33.5 mL of concentrated hydrochloric acid to the mixture.

  • Resume heating and continue to reflux until the reaction is complete (monitoring by TLC is recommended).

  • Upon completion, cool the reaction mixture to room temperature. Yellow crystals of the hydrochloride salt will precipitate.

  • Collect the crystals by filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the crystals in water and adjust the pH to approximately 7 with a 10% sodium hydroxide solution.

  • The pale yellow, needle-like crystals of this compound will precipitate.

  • Collect the product by filtration, wash with water, and dry in a vacuum oven.

Expected Yield: Approximately 80%[5]

Synthesis of S-Substituted this compound Derivatives

The thiol group at the 2-position of the pyrimidine ring is a key functional handle for derivatization. S-alkylation is a common strategy to introduce a wide range of substituents, thereby modulating the biological activity of the parent compound.

General Experimental Protocol: S-Alkylation of this compound

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., alkyl halide, benzyl (B1604629) halide)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF, acetone)

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the base (1-1.2 equivalents) to the solution and stir for a short period to form the thiolate salt.

  • Add the alkylating agent (1-1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with heating, depending on the reactivity of the alkylating agent. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the precipitated solid by filtration. If no solid forms, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired S-substituted derivative.

Agrochemical Applications and Biological Activity

Derivatives of this compound have been investigated for various agrochemical applications, including fungicidal, herbicidal, and plant growth-regulating activities.

Fungicidal Activity

While specific quantitative data for the fungicidal activity of this compound derivatives is not extensively available in the public domain, the broader class of pyrimidine fungicides is well-characterized. Many pyrimidine-based fungicides act by inhibiting the biosynthesis of essential fungal components or by disrupting cellular respiration.[3] For instance, some pyrimidine fungicides are known to target the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase).

Table 1: Fungicidal Activity of Representative Pyrimidine Derivatives Against Various Phytopathogens

Compound/ClassTarget PathogenActivity MetricValue
Pyrimidine Amine DerivativesBotrytis cinerea% Inhibition (50 µg/mL)60-63%
Pyrimidine Amine DerivativesRhizoctonia solaniEC50 (µg/mL)11.3 - 13.7
Pyrimidine FungicidesGeneralMode of ActionInhibition of NADH oxidoreductase (Complex I)

Data for pyrimidine amine derivatives are included as illustrative examples of the potential of this class of compounds.

Herbicidal Activity

Certain pyrimidine derivatives have been developed as potent herbicides.[4] A common mode of action for pyrimidine-based herbicides is the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.

Table 2: Herbicidal Activity of Representative Pyrimidine Derivatives

Compound/ClassTarget WeedActivity MetricValue
Pyrido[2,3-d]pyrimidine DerivativesBentgrassActivity Ranking (1 mM)Good (4-5 out of 5)
Phenylpyrimidine DerivativesRaphanus sativusPre-emergent ActivityNoticeable

Data for related pyrimidine derivatives are provided to illustrate the herbicidal potential of this scaffold.

Insecticidal Activity

The insecticidal potential of pyrimidine derivatives has also been explored. One study on novel pyrimidine derivatives containing a urea (B33335) pharmacophore showed promising activity against the mosquito vector Aedes aegypti.

Table 3: Insecticidal Activity of Representative Pyrimidine Derivatives

CompoundTarget InsectActivity MetricValue
Pyrimidine-urea derivative (Compound 4d)Aedes aegypti (adult)% Mortality (2 µg/mL)70%

This data is from a study on related pyrimidine derivatives and indicates the potential for developing insecticides from this chemical class.[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow Thiourea Thiourea Reactants Thiourea->Reactants Acetylacetone Acetylacetone Acetylacetone->Reactants DMPM_HCl This compound Hydrochloride Reactants->DMPM_HCl 1. Ethanol, Reflux 2. Conc. HCl DMPM This compound DMPM_HCl->DMPM NaOH (aq) Derivative S-Substituted Derivative DMPM->Derivative Base, Solvent Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Derivative

Caption: Synthetic pathway for this compound and its S-substituted derivatives.

Illustrative Mode of Action: Inhibition of Fungal Respiration

Mode_of_Action cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_I Complex I (NADH Dehydrogenase) ATP ATP ATP_Synthase->ATP Generates Derivative Pyrimidine Derivative Derivative->Complex_I Inhibits

Caption: Plausible mode of action for a fungicidal pyrimidine derivative targeting mitochondrial respiration.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4,6-Dimethyl-2-mercaptopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the in vitro cytotoxic effects of 4,6-dimethyl-2-mercaptopyrimidine derivatives. This class of compounds, belonging to the broader family of pyrimidines, is of significant interest in medicinal chemistry due to the potential for anticancer activity.[1][2] The following sections detail the principles of key cytotoxicity assays, step-by-step experimental protocols, and illustrative data presentation.

Introduction to Cytotoxicity Assays

In vitro cytotoxicity assays are essential tools in drug discovery and development for screening compounds that can induce cell death or inhibit cell proliferation.[3][4] These assays are typically performed on cultured cancer cell lines to determine the potency and efficacy of novel therapeutic agents. The primary assays covered in these notes are:

  • MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[3][5]

  • LDH Assay: A colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[6]

  • Annexin V/Propidium (B1200493) Iodide (PI) Apoptosis Assay: A flow cytometry-based assay that distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Data Presentation: Cytotoxicity of Pyrimidine (B1678525) Derivatives

Due to the limited availability of specific cytotoxicity data for this compound derivatives in the public domain, the following tables present representative IC50 values for other classes of pyrimidine derivatives to illustrate typical data presentation.[8]

Table 1: Representative IC50 Values of Pyrido[2,3-d]pyrimidine Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
Compound A MCF-7 (Breast)0.57
HepG2 (Liver)1.13
Compound B MCF-7 (Breast)1.31
HepG2 (Liver)0.99

Table 2: Representative IC50 Values of 2,4-Diaminopyrimidine Derivatives [3]

CompoundCancer Cell LineIC50 (µM)
Compound C A549 (Lung)2.14
HCT-116 (Colon)3.59
PC-3 (Prostate)5.52
MCF-7 (Breast)3.69
Compound D A549 (Lung)1.98
HCT-116 (Colon)2.78
PC-3 (Prostate)4.27
MCF-7 (Breast)4.01

Table 3: Representative IC50 Values of Synthesized Pyrimidine Derivatives [1]

CompoundCancer Cell LineIC50 (µg/mL)
Derivative 1 HepG2 (Liver)20.9 - 23.2
Derivative 2 MCF-7 (Breast)20.9 - 23.2

Experimental Protocols

MTT Cell Viability Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells into a purple formazan (B1609692) product.[5] The amount of formazan is proportional to the number of viable cells.[4]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of DMSO used for the compound).[9]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[9]

LDH Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[6]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • LDH Cytotoxicity Assay Kit (containing Assay Buffer, Substrate Mix, and Stop Solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired exposure time at 37°C in a 5% CO2 incubator.[6]

  • Supernatant Collection: After incubation, centrifuge the 96-well plates at 250 x g for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

    • Spontaneous LDH activity: LDH released from untreated cells.

    • Maximum LDH activity: LDH released from cells treated with a lysis buffer (provided in the kit).

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS) in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[7]

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete growth medium

  • This compound derivatives (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[9]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[9]

  • Washing: Wash the cell pellet twice with cold PBS.[4]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[4]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) mtt_assay MTT Assay (Viability) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis_assay compound_prep Prepare 4,6-Dimethyl-2- mercaptopyrimidine Derivatives compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 ldh_assay->ic50 mechanism Mechanism of Cell Death apoptosis_assay->mechanism

Caption: Experimental workflow for in vitro cytotoxicity testing.

Apoptosis Signaling Pathway

G cluster_pathway Intrinsic Apoptosis Pathway compound This compound Derivative bax Bax Activation compound->bax bcl2 Bcl-2 Inhibition compound->bcl2 cell Cancer Cell mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptosis signaling pathway induced by the compounds.

Logical Flow of Cytotoxicity Screening

G start Start: Synthesized This compound Derivatives primary_screen Primary Screening: MTT Assay on a panel of cancer cell lines start->primary_screen determine_ic50 Determine IC50 Values primary_screen->determine_ic50 hit_selection Hit Selection: Compounds with low µM IC50 determine_ic50->hit_selection secondary_screen Secondary Screening: LDH & Annexin V/PI Assays hit_selection->secondary_screen Potent lead_optimization Lead Optimization hit_selection->lead_optimization Not Potent (Re-design) mechanism_study Mechanism of Action Studies secondary_screen->mechanism_study mechanism_study->lead_optimization

Caption: Logical flow for screening cytotoxic compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine.

Troubleshooting Guide

Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving potential problems in the synthesis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting low yields.

TroubleshootingWorkflow start Low Yield Observed reagent_check Verify Reagent Quality and Stoichiometry start->reagent_check reaction_conditions Review Reaction Conditions reagent_check->reaction_conditions Reagents OK solution_reagent Use Pure Reagents Ensure Accurate Stoichiometry reagent_check->solution_reagent Issue Found workup_purification Analyze Workup and Purification Steps reaction_conditions->workup_purification Conditions OK solution_conditions Optimize Temperature, Time, and Stirring reaction_conditions->solution_conditions Issue Found analysis Characterize Crude and Final Product workup_purification->analysis Procedure OK solution_workup Refine pH Adjustment and Extraction workup_purification->solution_workup Issue Found solution_analysis Identify and Eliminate Side Products analysis->solution_analysis

Caption: A logical workflow for troubleshooting low yield in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than the reported 80%. What are the most common causes?

A1: Several factors can contribute to low yields. The most common issues are related to reagent quality, reaction conditions, and the workup procedure. Specifically, consider the following:

  • Reagent Purity: The purity of acetylacetone (B45752) and thiourea (B124793) is crucial. Impurities can lead to side reactions, consuming the starting materials and complicating purification.

  • Reaction Time and Temperature: Insufficient heating or a shorter reaction time can result in an incomplete reaction. Conversely, while prolonged heating at the correct temperature may not decrease the yield, it can lead to a darker product, suggesting some degradation.[1]

  • Stirring: Inadequate stirring can lead to localized temperature gradients and poor mixing of reactants, which will decrease the yield.[1]

  • pH Control During Workup: The precipitation of the product is highly pH-dependent. Adding too much base during neutralization can cause the product to redissolve and be lost during filtration.[1]

Q2: I observe a dark-colored reaction mixture and final product. Is this normal and does it affect the yield?

A2: A yellow to brownish color is typical for this reaction. However, an excessively dark color, especially after prolonged heating, may indicate the formation of degradation byproducts. While this may not always directly correlate with a lower yield of the main product, it can make purification more challenging and may suggest that the reaction time could be optimized.[1]

Q3: Can you provide a standard experimental protocol with expected yields?

A3: A common and reliable method involves the acid-catalyzed condensation of acetylacetone and thiourea. The following table summarizes a typical procedure.

ParameterValueNotes
Reactants Thiourea, AcetylacetoneTypically in a 1:1 to 1:1.2 molar ratio.
Solvent Ethanol
Catalyst Concentrated Hydrochloric Acid
Reaction Temperature Reflux
Reaction Time 2-3 hoursShorter times can decrease yield.[1]
Workup Neutralization with NaOH to pH ~7Careful pH control is critical.[1][2]
Expected Yield ~80%[2][3]

Detailed Experimental Protocol: A widely cited method for the synthesis is as follows:

  • Suspend thiourea (1.0 mole) and acetylacetone (1.2 moles) in ethanol.

  • Add concentrated hydrochloric acid and reflux the mixture for 2-3 hours.

  • Cool the reaction mixture to allow the hydrochloride salt of the product to crystallize.

  • Filter the crude product.

  • Dissolve the crude product in water and carefully add a 10% sodium hydroxide (B78521) solution until the pH is approximately 7.[2][3]

  • The product precipitates as a pale-yellow solid.

  • Collect the product by filtration, wash with cold water, and dry.[2]

Q4: What is the reaction mechanism, and what are the potential side reactions?

A4: The synthesis of this compound is a variation of the Biginelli reaction. The general mechanism involves the following key steps:

Reaction Pathway Diagram

ReactionMechanism acetylacetone Acetylacetone intermediate1 Enamine Intermediate acetylacetone->intermediate1 + Thiourea (Condensation) thiourea Thiourea intermediate2 Acyliminium Ion intermediate1->intermediate2 Protonation intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product This compound intermediate3->product Dehydration

Caption: A simplified reaction pathway for the synthesis of this compound.

Potential side reactions, although not extensively documented for this specific synthesis, can be inferred from the general Biginelli reaction and include self-condensation of acetylacetone or decomposition of thiourea under acidic conditions. The formation of polymeric materials is also a possibility, which would contribute to a lower yield of the desired product.

Q5: How can I confirm the identity and purity of my product?

A5: Standard analytical techniques can be used to verify the product:

  • Melting Point: The reported melting point is in the range of 209-211 °C.[2][3] A broad or depressed melting point suggests the presence of impurities.

  • Spectroscopy:

    • NMR (¹H and ¹³C): Provides detailed structural information.

    • IR: Can confirm the presence of key functional groups.

  • Chromatography (TLC, HPLC): Useful for assessing the purity and identifying the number of components in the crude product.

References

Identifying side products in the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound via the condensation of acetylacetone (B45752) and thiourea (B124793) is a generally robust reaction. However, the formation of side products can lead to decreased yield and purification challenges. This guide outlines potential side products, their identification, and strategies for their minimization.

Potential Side Products and Their Characteristics

Side Product/ImpurityProposed Structure/FormulaIdentification MethodsProbable CauseMitigation Strategies
Unreacted Starting Materials Acetylacetone (C₅H₈O₂) and Thiourea (CH₄N₂S)TLC: Compare crude reaction mixture to starting material spots.¹H NMR: Presence of characteristic peaks for acetylacetone (enol and keto forms) and thiourea.Incomplete reaction due to insufficient reaction time, inadequate temperature, or improper stoichiometry.- Ensure a slight excess of thiourea.- Increase reaction time and monitor by TLC until starting materials are consumed.- Maintain the recommended reaction temperature.
Acetylacetone Self-Condensation Products Complex mixture of higher molecular weight compounds.¹H NMR: Complex signals in the aliphatic and olefinic regions.Mass Spec: Peaks corresponding to dimers or trimers of acetylacetone minus water molecules.Prolonged reaction times at high temperatures in acidic conditions can favor the self-condensation of acetylacetone.- Avoid unnecessarily long reaction times.- Adhere to the recommended reaction temperature.
2-Amino-4-methyl-5-acetylthiazole C₆H₈N₂OS¹H NMR: Distinct aromatic proton signal and different chemical shifts for methyl and acetyl protons compared to the desired product.[1][2][3][4][5] Mass Spec: Molecular ion peak at m/z 156.[1]Reaction of an intermediate with an alternative cyclization pathway, potentially favored by certain reaction conditions.- Strictly control the reaction temperature and pH.- Ensure efficient stirring to maintain a homogenous reaction mixture.
Oxidized Product (Disulfide) (C₆H₇N₂S)₂Mass Spec: Molecular ion peak at m/z 278.Exposure of the final product to air, especially in the presence of base, can lead to oxidation of the mercapto group.- Work under an inert atmosphere (e.g., nitrogen or argon) during workup and purification.- Avoid prolonged exposure to basic conditions.

Experimental Protocols

Synthesis of this compound

This protocol is based on established literature procedures.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1 equivalent) and acetylacetone (1 equivalent) in ethanol.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture slightly and slowly add concentrated hydrochloric acid (approximately 1.25 equivalents).

  • Continue to reflux the mixture for an additional 1-2 hours. The product may begin to precipitate as the hydrochloride salt.

  • After cooling to room temperature, filter the precipitate and wash with a small amount of cold ethanol.

  • Dissolve the crude product in water and adjust the pH to approximately 7 with a 10% sodium hydroxide solution to precipitate the free base.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yields are consistently low. What are the likely causes?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reflux time.

  • Improper Stoichiometry: An excess of one reactant can sometimes lead to the formation of side products. Ensure accurate measurement of your starting materials.

  • Suboptimal pH during Workup: The precipitation of the final product is pH-dependent. Ensure you are carefully adjusting the pH to ~7 for maximum recovery.

  • Loss during Purification: Significant loss can occur during filtration and washing steps. Ensure the wash solvents are cold to minimize dissolution of the product.

Q2: The color of my final product is off-white or brownish instead of a pale yellow. What does this indicate?

A2: A darker color can indicate the presence of impurities, possibly from the self-condensation of acetylacetone or degradation of the product. It is recommended to purify the product by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Q3: I am seeing an unexpected peak in my ¹H NMR spectrum. How can I identify the impurity?

A3: Compare the chemical shifts of the unexpected peaks with those of the starting materials (acetylacetone exists as a mixture of keto and enol tautomers with distinct NMR signals).[6][7][8] If the impurity is not a starting material, it could be a side product like 2-amino-4-methyl-5-acetylthiazole. Compare your spectrum to the known spectrum of this compound if available. Mass spectrometry can also be a powerful tool to identify the molecular weight of the impurity and aid in its identification.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Melting Point: The reported melting point is in the range of 213-216 °C. A broad or depressed melting point suggests the presence of impurities.

  • ¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the two methyl groups and the vinyl proton of the pyrimidine (B1678525) ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (140.21 g/mol ).

  • HPLC: High-Performance Liquid Chromatography can be used to assess the purity of the compound by separating it from any impurities.

Visualizations

Reaction_Pathway Acetylacetone Acetylacetone Product This compound Acetylacetone->Product Main Reaction (Acid Catalyst) SelfCondensation Acetylacetone Self-Condensation Products Acetylacetone->SelfCondensation Side Reaction (Excess Acid/Heat) Thiazole 2-Amino-4-methyl-5-acetylthiazole Acetylacetone->Thiazole Alternative Cyclization (Side Reaction) Thiourea Thiourea Thiourea->Product Main Reaction (Acid Catalyst) Thiourea->Thiazole Alternative Cyclization (Side Reaction)

Caption: Main reaction and potential side reactions in the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurities) AnalyzeCrude Analyze Crude Product (TLC, NMR, MS) Start->AnalyzeCrude IdentifyImpurity Identify Impurity AnalyzeCrude->IdentifyImpurity StartingMaterials Unreacted Starting Materials IdentifyImpurity->StartingMaterials Yes SideProduct Known/Suspected Side Product IdentifyImpurity->SideProduct No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) StartingMaterials->OptimizeConditions Unknown Unknown Impurity SideProduct->Unknown No ModifyWorkup Modify Workup/Purification (pH, Solvent, Recrystallization) SideProduct->ModifyWorkup FurtherAnalysis Further Spectroscopic Analysis (2D NMR, HRMS) Unknown->FurtherAnalysis Solution Problem Resolved OptimizeConditions->Solution ModifyWorkup->Solution FurtherAnalysis->ModifyWorkup

Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.

References

Optimizing reaction conditions for the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4,6-Dimethyl-2-mercaptopyrimidine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to optimize reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound through the condensation of acetylacetone (B45752) and thiourea (B124793).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: Insufficient reaction time or temperature.Ensure the reaction mixture is refluxed for the recommended duration (at least 3 hours total). Use a heating mantle and a reflux condenser to maintain a steady reflux.
Incorrect stoichiometry: Molar ratios of reactants are not optimal.Use equimolar amounts of acetylacetone and thiourea.
Ineffective catalysis: The concentration of hydrochloric acid is too low, or the catalyst is inactive.Use concentrated hydrochloric acid as specified in the protocol.
Loss of product during workup: The pH was not adjusted correctly, or the product was not completely precipitated.Carefully adjust the pH to approximately 7 using a 10% NaOH solution.[1][2] Over-acidification or making the solution too basic can lead to the product remaining in solution. Ensure the solution is cooled sufficiently to maximize precipitation.
Product is Dark or Discolored (Yellow to Brown) Prolonged heating: Extended reflux times can lead to the formation of colored impurities.While longer boiling times may not significantly decrease the yield, they can cause the product to darken.[3] Adhere to the recommended reflux time.
Presence of impurities: Starting materials may be impure, or side reactions may have occurred.Use high-purity acetylacetone and thiourea. Consider purifying the final product by recrystallization.
Product Fails to Precipitate Upon Neutralization Incorrect pH: The pH of the solution is not optimal for precipitation (around 7).Use a pH meter or pH indicator paper to accurately adjust the pH to ~7. If the solution is too acidic, the product may remain as its hydrochloride salt. If it is too basic, the deprotonated product may be more soluble.
Insufficient cooling: The solution is not cold enough to induce crystallization.After neutralization, cool the mixture in an ice bath to promote complete precipitation.
Solution is too dilute: The concentration of the product in the solution is below its solubility limit.If an excessive amount of solvent was used, it can be partially removed under reduced pressure before precipitation.
Oily Product or Gummy Precipitate Forms Presence of unreacted starting materials or side products: Self-condensation of acetylacetone or other side reactions can lead to oily impurities.Ensure the reaction goes to completion. Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) or an ethanol/water mixture.
Rapid precipitation: Adding the neutralizing agent too quickly can cause the product to crash out as an oil.Add the 10% NaOH solution dropwise with vigorous stirring to ensure gradual precipitation and the formation of a crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated hydrochloric acid in this synthesis?

A1: Concentrated hydrochloric acid acts as a catalyst for the condensation reaction between the enol form of acetylacetone and thiourea. It protonates the carbonyl groups of acetylacetone, making them more electrophilic and susceptible to nucleophilic attack by the sulfur atom of thiourea.

Q2: Why is the pH adjustment to ~7 during the workup so critical?

A2: The product, this compound, is amphoteric. In acidic solution, it can exist as a protonated, more soluble hydrochloride salt. In strongly basic solutions, the thiol group can be deprotonated, also increasing its solubility. Adjusting the pH to near neutral (pH ≈ 7) minimizes its solubility, leading to its precipitation out of the aqueous ethanol solution.[1][2]

Q3: My final product has a strong, unpleasant odor. Is this normal?

A3: Yes, the product is a mercaptan (thiol) and is expected to have a strong, sulfurous odor.[2] Adequate ventilation and proper personal protective equipment should be used when handling the compound.

Q4: Can I use a different acid catalyst?

A4: While other strong acids could potentially catalyze the reaction, hydrochloric acid is commonly used and has been shown to be effective. The use of other acids may require optimization of the reaction conditions.

Q5: What is the expected purity of the crude product after precipitation?

A5: The crude product is generally of sufficient purity for many applications. However, for higher purity, recrystallization is recommended.

Q6: What are some suitable solvents for recrystallization?

A6: Ethanol or a mixture of ethanol and water is a common choice for the recrystallization of this compound. The crude product should be dissolved in a minimum amount of hot solvent and then allowed to cool slowly to form pure crystals.

Experimental Protocols

Synthesis of this compound

This protocol is based on the well-established condensation reaction between acetylacetone and thiourea.[1][2]

Materials:

  • Thiourea

  • Acetylacetone

  • Ethanol

  • Concentrated Hydrochloric Acid

  • 10% Sodium Hydroxide (B78521) Solution

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • pH meter or pH indicator paper

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiourea (0.25 mol) and acetylacetone (0.25 mol) in 125 mL of ethanol.[1][2]

  • Stir the mixture to dissolve the solids.

  • Heat the mixture to reflux using a heating mantle and continue for 2 hours.

  • After 2 hours, cool the reaction mixture slightly and add 33.5 mL of concentrated hydrochloric acid dropwise through a dropping funnel.

  • Once the addition is complete, heat the mixture back to reflux and maintain for an additional 1 hour.

  • Allow the reaction mixture to cool to room temperature. A yellow crystalline precipitate of the hydrochloride salt may form.

  • Transfer the mixture to a beaker and slowly add a 10% sodium hydroxide solution with vigorous stirring until the pH of the solution is approximately 7.[1][2]

  • A pale yellow precipitate of this compound will form.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water.

  • Dry the product in a vacuum oven or air-dry to obtain the final product.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolar Mass ( g/mol )Moles (mol)Amount
Thiourea76.120.2519 g
Acetylacetone100.120.2525.8 mL
This compound140.21-Theoretical Yield: 35.05 g

Table 2: Typical Reaction Conditions and Yield

ParameterValue
SolventEthanol
CatalystConcentrated Hydrochloric Acid
Initial Reflux Time2 hours
Reflux Time after HCl addition1 hour
Precipitation pH~7
Typical Yield~80%[1][2]

Visualizations

Reaction_Pathway acetylacetone Acetylacetone intermediate Intermediate acetylacetone->intermediate + Thiourea (Ethanol, HCl, Reflux) thiourea Thiourea product This compound intermediate->product - H2O

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Mix Acetylacetone and Thiourea in Ethanol reflux1 2. Reflux for 2 hours reactants->reflux1 add_hcl 3. Add conc. HCl reflux1->add_hcl reflux2 4. Reflux for 1 hour add_hcl->reflux2 cool 5. Cool to Room Temperature reflux2->cool neutralize 6. Neutralize with 10% NaOH to pH ~7 cool->neutralize precipitate 7. Cool in Ice Bath neutralize->precipitate filtrate 8. Vacuum Filtration precipitate->filtrate wash_dry 9. Wash with Cold Water & Dry filtrate->wash_dry

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree start Low or No Product Yield? check_reflux Was reaction refluxed for the correct duration? start->check_reflux Yes check_stoichiometry Were reactant ratios correct? start->check_stoichiometry No check_ph Was pH adjusted to ~7? check_reflux->check_ph Yes solution_reflux Increase reflux time/temperature. check_reflux->solution_reflux No solution_ph Re-adjust pH carefully. check_ph->solution_ph No success Yield Improved check_ph->success Yes solution_stoichiometry Verify molar equivalents of reactants. check_stoichiometry->solution_stoichiometry solution_reflux->success solution_ph->success solution_stoichiometry->success

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Improving the Purity of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 4,6-Dimethyl-2-mercaptopyrimidine during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: The most common synthesis involves the condensation reaction of thiourea (B124793) and acetylacetone (B45752) in the presence of an acid catalyst, typically in an alcohol solvent.[1][2] The reaction mixture is usually refluxed, followed by cooling and neutralization to precipitate the product.[1][2]

Q2: What are the general physical properties of this compound?

A2: The known physical and chemical properties are summarized in the table below. These properties are crucial for selecting appropriate purification and analytical techniques.

PropertyValueReferences
Molecular Formula C₆H₈N₂S[3][4][5]
Molecular Weight 140.21 g/mol [3][4]
Appearance Light orange to yellow to green crystalline powder[4][5]
Melting Point 209-216 °C (decomposes)[1]
CAS Number 22325-27-5[3]

Q3: What are the most common purification techniques for pyrimidine (B1678525) derivatives like this compound?

A3: The most frequently employed purification methods for this class of compounds are recrystallization and column chromatography over silica (B1680970) gel.[6][7][8] Due to the polar nature of many pyrimidine derivatives, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be highly effective.[9]

Troubleshooting Guides

Issue 1: The isolated product is discolored (e.g., dark yellow, brown).

Q: My final product of this compound is a dark, discolored powder. How can I improve its color and purity?

A: Discoloration often indicates the presence of impurities from the reaction or degradation. Here are several approaches to address this:

  • Charcoal Treatment during Recrystallization: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution of your crude product before the filtration step in the recrystallization protocol.

  • Re-precipitation: The described purification method of dissolving the crude product in a dilute sodium hydroxide (B78521) solution and then neutralizing with acid to a pH of approximately 7 is an effective way to remove many impurities.[1][2] Ensure slow neutralization to promote the formation of purer crystals.

  • Avoid Overheating: Prolonged heating or excessive temperatures during synthesis or purification can lead to the degradation of the product.[10] Monitor the reaction and recrystallization temperatures closely.

Issue 2: Low yield after purification.

Q: I am losing a significant amount of my product during the recrystallization process. What can I do to improve the yield?

A: Low recovery during recrystallization is a common issue. Consider the following optimization steps:

  • Solvent Selection: Ensure you are using a minimal amount of hot solvent to dissolve the crude product. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Cooling Process: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.[6] Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • pH Control: During re-precipitation, carefully adjust the pH to around 7.[1][2] A pH that is too acidic or too basic can increase the solubility of the product in the aqueous solution, leading to lower yields.

Issue 3: Persistent impurities are observed in analytical tests (TLC, NMR).

Q: After recrystallization, I still see significant impurities in my product according to TLC or NMR analysis. What are the next steps?

A: If recrystallization is insufficient, the impurities may have similar solubility profiles to your desired compound. In such cases, column chromatography is a more suitable purification technique.[6]

  • Column Chromatography: Use silica gel as the stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate). The polarity of the eluent can be gradually increased to effectively separate your compound from impurities.[6]

  • Fraction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the fractions collected from the column to identify those containing the pure product.[1]

  • Alternative Chromatographic Methods: For highly polar impurities, consider Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and is well-suited for separating polar compounds.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask, combine thiourea (0.25 mol) and acetylacetone (0.25 mol) in ethanol (B145695) (125 mL).[1][2]

  • Reflux the mixture in a water bath for 2 hours. The solution may turn yellow.[1][2]

  • After cooling slightly, slowly add concentrated hydrochloric acid (33.5 mL).[1][2]

  • Continue to reflux the mixture for another hour to ensure the reaction goes to completion.[2]

  • Cool the reaction mixture to room temperature, and then in an ice bath to precipitate the crude product as yellow crystals.[1]

  • Collect the crystals by vacuum filtration.

Protocol 2: Purification by Re-precipitation
  • Take the crude, filtered crystals and dissolve them by heating in a 10% sodium hydroxide (NaOH) solution. Use a sufficient volume to fully dissolve the solid.[1][2]

  • While the solution is still warm, adjust the pH to approximately 7 by slowly adding an acid (e.g., acetic acid or dilute HCl). Monitor the pH using pH paper or a pH meter.[1][2]

  • Allow the solution to cool slowly to room temperature. Pale yellow, needle-like crystals of purified this compound should precipitate.[1][2]

  • Cool the mixture in an ice bath to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water to remove any residual soluble impurities.[6]

  • Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.[6]

Visualizations

PurificationWorkflow CrudeProduct Crude 4,6-Dimethyl- 2-mercaptopyrimidine Dissolution Dissolve in hot 10% NaOH Solution CrudeProduct->Dissolution Neutralization Neutralize to pH ~7 with Acid Dissolution->Neutralization Cooling Slow Cooling & Ice Bath Neutralization->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Water Filtration->Washing Drying Dry under Vacuum Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: Purification workflow for this compound.

TroubleshootingPurification start Start: Impure Product check_color Is the product discolored? start->check_color charcoal Use Activated Charcoal during Recrystallization check_color->charcoal Yes check_purity Check Purity (TLC/NMR) check_color->check_purity No reprecipitate Perform pH-based Re-precipitation charcoal->reprecipitate reprecipitate->check_purity recrystallize Perform Recrystallization check_purity->recrystallize Minor Impurities column_chrom Use Column Chromatography check_purity->column_chrom Significant Impurities pure_product Pure Product check_purity->pure_product Purity Acceptable recrystallize->check_purity column_chrom->pure_product

Caption: Troubleshooting decision tree for purification methods.

References

Stability of 4,6-Dimethyl-2-mercaptopyrimidine in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4,6-Dimethyl-2-mercaptopyrimidine in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 4,6-Dimethylpyrimidine-2-thiol, is a heterocyclic organic compound. It serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its thiol group makes it a reactive building block for creating more complex molecules.[2]

Q2: What is the general stability of this compound?

A2: this compound is generally stable under normal ambient temperatures and pressures.[3] However, its stability can be influenced by the solvent, temperature, light, and presence of oxidizing agents.

Q3: What are the expected degradation pathways for mercaptopyrimidine derivatives?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, similar thiopyrimidine compounds can undergo oxidation of the thiol group to form disulfides or sulfonic acids. Hydrolysis of the pyrimidine (B1678525) ring can also occur under harsh acidic or basic conditions.

Q4: How can I monitor the stability of this compound in my solvent of choice?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from any potential degradation products.[4] Monitoring the peak area of the parent compound over time will indicate its stability.

Solubility and Stability Overview

SolventSolvent TypeExpected SolubilityPotential Stability Considerations
MethanolPolar ProticSolublePotential for solvolysis under prolonged heating or in the presence of catalysts.
EthanolPolar ProticSolubleSimilar to methanol, with a potentially lower rate of solvolysis.
Acetonitrile (B52724)Polar AproticModerately SolubleGenerally considered a good solvent for stability studies due to its inert nature.
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleCan promote oxidation, especially at elevated temperatures. Use high-purity, anhydrous DMSO.
Tetrahydrofuran (THF)Polar AproticModerately SolublePeroxide formation in aged THF can lead to oxidative degradation. Use fresh, inhibitor-free THF.
Dichloromethane (DCM)NonpolarSparingly SolubleGenerally inert, but residual acidity can be a factor.
N,N-Dimethylformamide (DMF)Polar AproticSolubleCan be prone to hydrolysis to dimethylamine (B145610) and formic acid, which can affect stability.

Experimental Protocols

Protocol: Stability Assessment of this compound in an Organic Solvent using HPLC

This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in a chosen organic solvent.

1. Materials and Equipment:

  • This compound (high purity)

  • HPLC-grade organic solvents (e.g., Methanol, Acetonitrile, DMSO)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Analytical balance

  • pH meter

  • Temperature-controlled oven or water bath

2. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the chosen organic solvent.

  • Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same solvent.

3. HPLC Method Development (Example Conditions):

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV-Vis scan of this compound (a wavelength around its λmax).

  • Injection Volume: 10 µL

4. Forced Degradation Study:

  • Control Sample: Keep a portion of the working solution protected from light at a low temperature (e.g., 4 °C).

  • Thermal Stress: Place a sealed vial of the working solution in an oven at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

  • Analysis: At each time point, withdraw an aliquot, allow it to cool to room temperature, and inject it into the HPLC system.

  • Data Analysis: Compare the chromatograms of the stressed samples to the control sample. A decrease in the peak area of the main peak and the appearance of new peaks indicate degradation. Calculate the percentage of degradation.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Poor peak shape (tailing or fronting) in HPLC. - Inappropriate mobile phase pH.- Column overload.- Column degradation.- Adjust the mobile phase pH with a suitable buffer.- Reduce the sample concentration.- Use a new or different HPLC column.
Rapid degradation observed in all solvents. - The compound is inherently unstable under the experimental conditions.- Contaminated solvents.- Re-evaluate the stress conditions (e.g., lower temperature).- Use fresh, high-purity solvents.
Inconsistent results between replicate experiments. - Inaccurate solution preparation.- Fluctuation in instrument conditions (e.g., temperature).- Ensure accurate weighing and dilution.- Verify the stability of the HPLC system's temperature control.
No degradation is observed even under harsh conditions. - The compound is highly stable.- The analytical method is not sensitive enough to detect small changes.- Increase the severity of the stress conditions (e.g., higher temperature, longer duration).- Validate the HPLC method for its ability to detect small amounts of potential degradants.

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Experiment Start: Observe Unexpected Degradation check_purity Verify Purity of Starting Material start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok repurify Action: Repurify or Obtain New Batch purity_ok->repurify No check_solvent Investigate Solvent Quality purity_ok->check_solvent Yes repurify->start Re-test solvent_ok Solvent Fresh & High Purity? check_solvent->solvent_ok new_solvent Action: Use Fresh, High-Purity Solvent solvent_ok->new_solvent No check_conditions Review Experimental Conditions (Temp, Light, Atmosphere) solvent_ok->check_conditions Yes new_solvent->start Re-test conditions_ok Conditions as Intended? check_conditions->conditions_ok adjust_conditions Action: Modify Conditions (e.g., lower temp, protect from light) conditions_ok->adjust_conditions No consider_interaction Consider Compound-Solvent Interaction conditions_ok->consider_interaction Yes adjust_conditions->start Re-test end Problem Resolved consider_interaction->end

Caption: Troubleshooting logic for unexpected degradation.

degradation_pathways Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., O2, Peroxides) parent->oxidation hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis photodegradation Photodegradation (UV Light) parent->photodegradation disulfide Disulfide Dimer oxidation->disulfide sulfonic_acid Sulfonic Acid Derivative oxidation->sulfonic_acid ring_opening Ring-Opened Products hydrolysis->ring_opening other_products Other Photoproducts photodegradation->other_products

Caption: Potential degradation pathways for the compound.

References

Degradation pathways of 4,6-Dimethyl-2-mercaptopyrimidine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of 4,6-Dimethyl-2-mercaptopyrimidine under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions important?

This compound is a heterocyclic organic compound containing a pyrimidine (B1678525) ring.[1] Its stability is crucial for pharmaceutical and agrochemical applications where it may be used as an intermediate.[2][3] Understanding its degradation profile under acidic conditions, such as those found in certain physiological environments or during manufacturing processes, is essential for ensuring product efficacy, safety, and for regulatory purposes.

Q2: What are the expected degradation pathways for this compound in an acidic medium?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related compounds like 2-thiouracil, two primary degradation pathways can be postulated under acidic conditions:

  • Hydrolysis of the Thioamide Group: The C=S bond is susceptible to hydrolysis, which could lead to the formation of 4,6-dimethylpyrimidin-2-one and hydrogen sulfide.

  • Pyrimidine Ring Opening: Acid-catalyzed hydrolysis may lead to the cleavage of the pyrimidine ring, resulting in the formation of smaller, more polar degradation products.

Q3: What analytical techniques are suitable for studying the degradation of this compound?

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[4][5] Mass Spectrometry (MS), particularly when coupled with HPLC (LC-MS), is invaluable for the identification and structural elucidation of unknown degradation products.[5][6] Spectroscopic methods like NMR and IR can also aid in the characterization of isolated degradants.[5][7]

Q4: How can I perform a forced degradation study for this compound under acidic conditions?

A typical forced degradation study involves subjecting a solution of the compound to acidic stress and monitoring the formation of degradants over time. A general protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No degradation observed under initial acidic conditions. The compound is highly stable under the tested conditions. The concentration of the acid is too low, or the temperature is not high enough.Increase the acid concentration (e.g., from 0.1 M to 1 M HCl). Increase the temperature of the reaction (e.g., reflux). Extend the duration of the study.
Complete degradation of the parent compound is observed immediately. The acidic conditions are too harsh.Decrease the acid concentration. Lower the reaction temperature. Sample at earlier time points to observe intermediate degradants.
Poor separation of degradation products from the parent peak in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH). Use a different column with a different stationary phase. Optimize the gradient elution profile.
Difficulty in identifying unknown degradation products. Insufficient data for structural elucidation.Isolate the degradation products using preparative HPLC. Perform detailed structural analysis using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass balance is not achieved (sum of parent and degradants is not close to 100%). Some degradation products are not being detected (e.g., they are volatile or do not have a UV chromophore). Co-elution of peaks. Inaccurate response factors for degradation products.Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to UV. Ensure complete peak separation. Determine the relative response factors for the major degradation products.

Proposed Degradation Pathways

Disclaimer: The following degradation pathways are proposed based on general chemical principles and data from analogous compounds, as specific literature on the acidic degradation of this compound is limited.

Pathway 1: Hydrolysis of the Thioamide

This pathway involves the acid-catalyzed hydrolysis of the C=S bond to yield 4,6-dimethylpyrimidin-2-one.

G cluster_main Proposed Hydrolysis of this compound Start This compound Intermediate1 Protonated Intermediate Start->Intermediate1 H+ Product1 4,6-Dimethylpyrimidin-2-one Intermediate1->Product1 H2O Product2 H2S Intermediate1->Product2 H2O

Caption: Proposed hydrolysis of the thioamide group.

Pathway 2: Pyrimidine Ring Opening

Acid-catalyzed hydrolysis can lead to the cleavage of the pyrimidine ring. This is a more complex pathway and could result in various smaller, acyclic products.

G cluster_main Proposed Pyrimidine Ring Opening Start This compound Intermediate1 Protonated Pyrimidine Ring Start->Intermediate1 H+ Intermediate2 Ring-Opened Intermediate Intermediate1->Intermediate2 H2O (Nucleophilic Attack) Products Various Acyclic Degradation Products Intermediate2->Products Further Hydrolysis

Caption: Proposed acid-catalyzed pyrimidine ring opening.

Experimental Protocols

General Protocol for Forced Degradation under Acidic Conditions
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add an equal volume of an acidic solution (e.g., 0.1 M HCl or 1 M HCl). The final concentration of the drug should be suitable for the analytical method.

    • Incubate the solution at a specific temperature (e.g., room temperature, 60°C, or reflux).

    • Prepare a control sample by diluting the stock solution with the solvent instead of the acid solution.

  • Time Points:

    • Withdraw aliquots of the stressed sample at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Immediately neutralize the withdrawn sample with an equivalent amount of a suitable base (e.g., 0.1 M NaOH or 1 M NaOH) to stop the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to the final concentration for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of degradation product peaks.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Summary of Degradation of this compound under Acidic Stress

Condition Time (hours) Parent Compound Remaining (%) Degradation Product 1 (%) Degradation Product 2 (%) Total Degradation (%) Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.00.0100.0
295.23.11.54.899.8
490.55.82.59.599.8
882.110.24.617.999.9
1275.314.56.824.799.6
2460.125.311.239.999.6
1 M HCl, RT 0100.00.00.00.0100.0
298.70.80.41.399.9
497.51.50.82.599.8
895.22.91.64.899.7
1292.84.32.47.299.5
2486.48.14.513.699.0

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_main Forced Degradation Experimental Workflow Start Prepare Stock Solution of This compound Stress Apply Acidic Stress (e.g., 0.1 M HCl, 60°C) Start->Stress Sampling Withdraw Samples at Defined Time Intervals Stress->Sampling Neutralize Neutralize Samples to Quench Reaction Sampling->Neutralize Analysis Analyze by Stability-Indicating HPLC Method Neutralize->Analysis Data Data Processing and Mass Balance Calculation Analysis->Data Identification Characterize Degradation Products (LC-MS, NMR) Data->Identification End Elucidate Degradation Pathway Identification->End

Caption: General workflow for a forced degradation study.

References

Optimizing the concentration of 4,6-Dimethyl-2-mercaptopyrimidine in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dimethyl-2-mercaptopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in biological assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in biological research?

This compound is a heterocyclic compound containing a pyrimidine (B1678525) ring. In biological research, it and its derivatives are explored for a variety of potential applications, including as building blocks for the synthesis of pharmaceuticals and agrochemicals.[1][2] Pyrimidine derivatives, in general, are investigated for their roles as kinase inhibitors and their potential anticancer properties. While specific biological activities of this compound are still under extensive investigation, related compounds have shown activities such as inhibition of DNA and protein synthesis.[3]

Q2: What are the key physical and chemical properties of this compound to consider for experimental setup?

PropertyValueReference
Molecular Formula C₆H₈N₂S[3]
Molecular Weight 140.21 g/mol [3]
Appearance Light orange to yellow to green crystalline powder[4]
Solubility Soluble in water. Soluble in polar organic solvents.[5]
Storage Store at room temperature (10°C - 25°C) in a tightly closed container, in a cool, dry, well-ventilated area.[3]

Q3: How should I prepare a stock solution of this compound for my assays?

For cell-based and enzymatic assays, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent. Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Example Protocol for 10 mM Stock Solution in DMSO:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 1.402 mg.

  • Add the appropriate volume of 100% DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.[6]

Note: The final concentration of DMSO in the cell culture media should typically be kept at or below 0.5% to avoid solvent-induced cytotoxicity.[6]

Troubleshooting Guides

This section addresses specific issues that may arise when using this compound in biological assays.

Issue 1: Compound Precipitation in Aqueous Media

Problem: A precipitate is observed when the this compound stock solution is added to the cell culture medium or assay buffer.

Possible Causes and Solutions:

  • Low Aqueous Solubility: Although described as water-soluble, the compound may precipitate at higher concentrations when diluted from a DMSO stock into an aqueous buffer.

    • Solution: Use a stepwise dilution method. First, dilute the high-concentration DMSO stock to an intermediate concentration in your assay medium, vortexing immediately. Then, perform the final dilution to the desired working concentration. Always visually inspect for precipitation before adding to cells.[6]

  • pH of the Medium: The solubility of mercaptopyrimidines can be pH-dependent.

    • Solution: Ensure the pH of your cell culture medium or assay buffer is stable and within the optimal range for your experiment. A slight adjustment of the buffer pH (if permissible for the assay) might enhance solubility.

  • Interaction with Media Components: Components in complex media, such as serum proteins, could potentially interact with the compound, leading to precipitation.

    • Solution: If possible, test the compound's solubility in a simpler buffer (e.g., PBS) first. If precipitation occurs only in complete media, consider reducing the serum concentration during the treatment period if your experimental design allows.

Issue 2: Inconsistent or Lack of Biological Activity

Problem: The compound does not show the expected biological effect, or the results are not reproducible.

Possible Causes and Solutions:

  • Compound Instability: Mercapto-containing compounds can be susceptible to oxidation, especially in aqueous solutions, leading to the formation of disulfides which may have different biological activities.

    • Solution: Prepare fresh dilutions of the compound from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If instability is suspected, consider preparing the stock solution in an inert atmosphere.

  • Thiol Reactivity: The thiol group can be reactive and may interact with other components in the assay, such as other thiol-containing reagents (e.g., DTT) or metal ions.

    • Solution: Review all components of your assay buffer. If reducing agents are present, their interaction with your compound should be considered. Chelation of trace metal ions with EDTA might be necessary if metal-catalyzed oxidation is a concern.

  • Incorrect Concentration: The actual concentration of the active compound might be lower than intended due to precipitation or degradation.

    • Solution: After preparing the final dilution, centrifuge the solution and visually inspect for a pellet to ensure no precipitation has occurred. Always include positive and negative controls in your assay to validate the experimental setup.[6]

Issue 3: Cellular Toxicity Appears Unrelated to the Target Pathway

Problem: At the intended concentration, there is significant cell death or morphological changes that do not seem to be a result of the specific pathway being investigated.

Possible Causes and Solutions:

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to deliver the compound may be too high for the cell line being used.

    • Solution: Ensure the final DMSO concentration is as low as possible, ideally below 0.1% for sensitive cell lines. Always include a vehicle control (media with the same concentration of DMSO but without the compound) to assess the effect of the solvent alone.[6]

  • Off-Target Effects: The compound may have off-target effects at higher concentrations.

    • Solution: Perform a dose-response curve to determine the optimal concentration range where the specific activity is observed without causing general cytotoxicity. Start with a broad range of concentrations and narrow it down based on the initial results.

  • Contamination: The cell culture may be contaminated with bacteria, mycoplasma, or fungi, which can be exacerbated by the stress of compound treatment.

    • Solution: Regularly check cell cultures for contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.[7][8]

Experimental Protocols

The following are generalized protocols for common assays where this compound or its derivatives may be evaluated. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound stock solution

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (luminescence or fluorescence)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. Prepare a solution of the kinase and substrate in the assay buffer.

  • Reaction Setup: In a suitable microplate, add the compound dilutions, the kinase/substrate mix, and allow to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Stop Reaction and Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that is inversely proportional to the kinase activity.

  • Measurement: Read the signal on a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways

Pyrimidine derivatives have been shown to inhibit various signaling pathways involved in cell proliferation and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are common targets. The potential inhibitory action of this compound on these pathways can be investigated using techniques like Western blotting to measure the phosphorylation status of key proteins.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not widely published, the following table provides examples of the anti-proliferative activity of other pyrimidine derivatives against various cancer cell lines to serve as a reference for expected potency.

Pyrimidine DerivativeCell LineAssayIC₅₀ (µM)
Substituted Pyrimidine 1HepG2 (Liver)MTT~15-30
Substituted Pyrimidine 2MCF-7 (Breast)MTT~5-20
Kinase Inhibitor (Pyrimidine core)VariousKinase AssaySub-micromolar to low micromolar

Note: These values are illustrative and the actual IC₅₀ for this compound may vary significantly.

Disclaimer: This technical support guide is intended for informational purposes only. All experiments should be conducted in a controlled laboratory setting by trained professionals. The provided protocols are generalized and require optimization for specific experimental conditions.

References

Preventing oxidation of the mercapto group in 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,6-Dimethyl-2-mercaptopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling this compound and preventing the common issue of mercapto group oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as 4,6-Dimethylpyrimidine-2-thiol, is a yellow, fine crystalline powder.[1][2] It is a heterocyclic compound widely used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The key feature for experimental consideration is its mercapto (-SH) group, which is susceptible to oxidation. The compound is stable under normal temperatures and pressures when stored correctly.[1]

Q2: What is mercapto group oxidation and why is it a concern?

The mercapto (thiol) group (-SH) can be easily oxidized under common experimental conditions. The primary oxidation product is a disulfide dimer, where two molecules of the compound become linked by a disulfide bond (-S-S-). This oxidation is a significant concern because it consumes the reactive free thiol, leading to lower yields in subsequent reactions and the introduction of impurities that can complicate purification and analysis.[3][4]

Q3: What are the primary factors that cause oxidation of the mercapto group?

Several factors can promote the oxidation of this compound:

  • Dissolved Oxygen: Oxygen present in solvents and buffers is a primary oxidant.[3]

  • Trace Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can act as catalysts, dramatically accelerating the rate of oxidation even at trace concentrations.[3][5]

  • Alkaline pH: At a pH above 8, the mercapto group is more likely to exist as the thiolate anion (-S⁻), which is significantly more susceptible to oxidation than the protonated form (-SH).[3][5]

  • Light Exposure: Exposure to light can sometimes contribute to the generation of reactive oxygen species, further promoting oxidation.[5]

Q4: How should I properly store this compound to minimize oxidation?

Proper storage is the first line of defense against degradation.[1] The following conditions are recommended:

ParameterRecommendationRationale
Container Tightly sealed, opaque container.Prevents exposure to air (oxygen) and light.[1][5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.Displaces oxygen from the container headspace.
Temperature Cool, dry place (Ambient temperatures are generally acceptable for the solid).[1]Slows down the rate of chemical degradation.
Location Well-ventilated area away from incompatible substances (e.g., strong oxidizing agents).[1]Ensures safety and prevents cross-contamination.

For solutions, it is highly recommended to prepare them fresh for each experiment. If storage is necessary, solutions should be thoroughly deoxygenated, stored at 2-8°C, and protected from light.[5]

Q5: What are the visible signs that my this compound sample may have oxidized?

While subtle oxidation may not be visible, significant degradation can sometimes be indicated by:

  • Change in Appearance: A noticeable change in color or texture of the solid powder.

  • Formation of a Precipitate: The disulfide dimer is often less soluble than the parent thiol compound and may precipitate out of solution.[5]

  • Inconsistent Experimental Results: The most common sign is a decrease in reaction yield or the appearance of unexpected side products in your analysis (e.g., TLC, LC-MS).[5]

Troubleshooting Guide

This guide addresses common problems encountered during experiments involving this compound, with a focus on issues arising from oxidation.

Problem 1: My reaction yield is significantly lower than expected.

Possible CauseRecommended Solution
Oxidation of Starting Material Confirm the purity of your starting material. If oxidation is suspected, consider purifying it before use. More importantly, implement preventative measures in your reaction setup.
Oxidation During Reaction The thiol group is being oxidized under the reaction conditions before it can react as intended. This is a very common issue.[3]
1. Deoxygenate Solvents: Before adding reagents, thoroughly degas all solvents and buffers by sparging with an inert gas (N₂ or Ar) for 15-30 minutes.[3]
2. Use an Inert Atmosphere: Set up your reaction under a positive pressure of nitrogen or argon. See Protocol 2 for details.[3]
3. Control pH: If your reaction chemistry allows, maintain a pH between 6.0 and 7.5. The thiol-maleimide reaction, for example, is most efficient in this range, which balances thiol reactivity with minimizing oxidation.[3]
4. Add a Chelating Agent: Introduce 1-5 mM of EDTA to your aqueous buffers to sequester catalytic metal ions.[5]

Problem 2: I observe an unexpected precipitate forming in my reaction mixture.

Possible CauseRecommended Solution
Formation of Disulfide Dimer The oxidized disulfide dimer of this compound may have lower solubility in your solvent system, causing it to precipitate.[5]
1. Confirm Identity: Isolate the precipitate and analyze it (e.g., via Mass Spectrometry or NMR) to confirm if it is the disulfide dimer.
2. Add a Reducing Agent: To reverse the disulfide formation and prevent further precipitation, add a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often a good choice as it is stable and highly effective. Dithiothreitol (DTT) is also effective but may need to be removed before certain downstream reactions (e.g., maleimide (B117702) coupling).[3]
3. Review and Optimize Protocol: Implement the preventative measures described in Problem 1 to avoid disulfide formation in future experiments.

Problem 3: My analytical results (HPLC, LC-MS) show multiple unexpected peaks.

Possible CauseRecommended Solution
Sample Degradation The sample may be oxidizing during sample preparation, storage in the autosampler, or during the analysis itself.
1. Fresh Samples: Analyze samples immediately after preparation.
2. Modify Mobile Phase: If compatible with your method, consider acidifying the mobile phase slightly or adding a low concentration of a chelating agent like EDTA.
3. Use Reducing Agents: For certain applications, a small amount of a reducing agent like TCEP can be added to the sample diluent to maintain the thiol in its reduced state.

Visualizations

OxidationPathway cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Thiol1 This compound (-SH) Disulfide Disulfide Dimer (-S-S-) Thiol1->Disulfide Thiol2 This compound (-SH) Thiol2->Disulfide Oxygen O₂ (Oxygen) Oxygen->Disulfide Metal Metal Ions (e.g., Cu²⁺) Metal->Disulfide HighpH High pH (>8) HighpH->Disulfide

Workflow start Start: Prepare Reaction prep_solvent 1. Prepare Buffer/Solvent (Add EDTA if aqueous) start->prep_solvent degas 2. Deoxygenate Solvent (Sparge with N₂/Ar) prep_solvent->degas setup_glassware 3. Assemble Dry Glassware Under Inert Atmosphere degas->setup_glassware add_reagents 4. Add this compound and other reagents via syringe/cannula setup_glassware->add_reagents run_reaction 5. Run Reaction Under Positive N₂/Ar Pressure add_reagents->run_reaction workup 6. Reaction Work-up run_reaction->workup end End: Purified Product workup->end

Experimental Protocols

Protocol 1: Deoxygenation of Solvents by Inert Gas Sparging

This protocol describes the most common method for removing dissolved oxygen from reaction solvents.

Materials:

  • Solvent to be deoxygenated

  • Reaction flask or solvent bottle

  • Septum

  • Source of high-purity inert gas (Nitrogen or Argon) with a regulator

  • Long needle or sparging tube

  • Venting needle

Procedure:

  • Pour the required volume of solvent into the flask.

  • Seal the flask with a septum.

  • Insert the long needle or sparging tube so that its tip is well below the solvent surface.

  • Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.

  • Start a gentle flow of the inert gas. You should see a steady stream of small bubbles rising through the solvent. Avoid a vigorous flow that could splash the solvent.

  • Sparge the solvent for 15-30 minutes. The required time may vary depending on the solvent volume and flask geometry.

  • After sparging, remove the venting needle first, and then slowly raise the gas inlet needle above the solvent surface to create a positive pressure of inert gas over the solvent before removing it completely.

  • The deoxygenated solvent is now ready for use.

Protocol 2: Setting Up a Reaction Under an Inert Atmosphere

This protocol ensures that the reaction is protected from atmospheric oxygen.

Materials:

  • Dry reaction flask with a sidearm and condenser (if refluxing)

  • Rubber septa

  • Inert gas (Nitrogen or Argon) manifold or balloon

  • Syringes and needles for liquid transfer

  • Deoxygenated solvents (from Protocol 1)

Procedure:

  • Assemble the glassware (e.g., flask, condenser, addition funnel) and ensure it is dry (oven- or flame-dried).

  • Seal all openings with rubber septa.

  • Connect the flask (typically via the condenser top or a sidearm) to the inert gas source.

  • Purge the system by applying a vacuum to the flask and then refilling it with the inert gas. Repeat this "vacuum-refill" cycle three times to ensure all air is removed.

  • If you do not have a vacuum line, you can purge the system by maintaining a gentle, positive flow of inert gas through the apparatus for several minutes, with a venting needle in place.

  • Once the apparatus is purged and under a positive pressure of inert gas (a balloon is a simple way to maintain this), you can add your reagents.

  • Add solid this compound to the flask quickly against a counter-flow of inert gas.

  • Add deoxygenated solvents and other liquid reagents via a syringe through the septum.

  • Maintain the positive pressure of inert gas throughout the entire duration of the reaction.

References

Challenges in the scale-up synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine

Welcome to the technical support center for the synthesis of this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially viable method is the condensation reaction between acetylacetone (B45752) and thiourea (B124793).[1][2] This reaction is typically acid-catalyzed, often using hydrochloric acid, and proceeds in a solvent such as ethanol.[2][3][4]

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns during scale-up include:

  • Handling of Corrosive Acid: The use of concentrated hydrochloric acid requires appropriate personal protective equipment (PPE) and materials of construction for the reactor and associated pipework to prevent corrosion.

  • Flammable Solvents: Ethanol is a flammable solvent, and its use in large quantities necessitates a well-ventilated area, explosion-proof equipment, and proper grounding to prevent static discharge.

  • Exothermic Reaction: The condensation reaction can be exothermic. A robust cooling system and controlled addition of reagents are crucial to prevent a runaway reaction.

  • Thiourea Handling: Thiourea is a hazardous substance and is suspected of causing cancer.[5][6] Appropriate containment and handling procedures should be in place to minimize exposure.[5][6]

Q3: What are the key parameters to control during the scale-up of the reaction?

A3: Critical parameters to monitor and control include:

  • Temperature: Precise temperature control is essential to manage the reaction rate and minimize the formation of byproducts.

  • Rate of Reagent Addition: The slow, controlled addition of the acid catalyst is critical to manage the exotherm.

  • Mixing Efficiency: Adequate agitation is necessary to ensure homogeneity and efficient heat transfer within the large reactor volume.

  • Reaction Time: Monitoring the reaction to completion is important to maximize yield and minimize downstream purification challenges.

Q4: How can I purify the product on a large scale?

A4: The typical purification method involves crystallization.[3][4] After the reaction, the mixture is cooled, and the pH is adjusted to precipitate the product.[3][4] The crude product is then filtered, washed (e.g., with water and/or a cold solvent), and dried. For higher purity, recrystallization from a suitable solvent may be necessary.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the scale-up synthesis of this compound.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
SYN-001 Low Product Yield - Incomplete reaction.- Suboptimal temperature.- Poor mixing.- Loss of product during workup.- Monitor the reaction by TLC or HPLC to ensure completion.- Optimize the reaction temperature; a moderate increase might improve the rate, but excessive heat can lead to degradation.- Ensure the agitator speed is sufficient for the reactor volume.- Minimize the amount of water used during pH adjustment and washing to reduce product loss due to its slight solubility.
SYN-002 Product is a different color (e.g., dark brown instead of yellow) - Reaction temperature was too high, leading to decomposition.- Extended reaction time.- Presence of impurities in starting materials.- Implement stricter temperature control.- Stop the reaction as soon as it is complete.- Use high-purity acetylacetone and thiourea.
SYN-003 Difficulty in filtering the product - Very fine particle size.- Gummy or oily precipitate.- Optimize the cooling rate during crystallization to encourage the formation of larger crystals.- Ensure the pH is correctly adjusted; an incorrect pH can lead to incomplete precipitation or an oily product.- Consider adding an anti-solvent to improve precipitation.
SYN-004 Product purity is low after initial isolation - Co-precipitation of unreacted starting materials or byproducts.- Inefficient washing of the filter cake.- Recrystallize the crude product from a suitable solvent.- Ensure the filter cake is washed thoroughly with an appropriate solvent to remove impurities.
SYN-005 Runaway reaction or uncontrolled exotherm - Too rapid addition of the acid catalyst.- Inadequate cooling capacity for the reactor scale.- Add the acid catalyst slowly and monitor the internal temperature closely.- Ensure the reactor's cooling system is functioning correctly and is appropriately sized for the batch.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Thiourea (19 g, 0.25 mol)[3][4]

  • Acetylacetone (25.8 mL, 0.25 mol)[3][4]

  • Ethanol (125 mL)[3][4]

  • Concentrated Hydrochloric Acid (33.5 mL)[3][4]

  • 10% Sodium Hydroxide (B78521) Solution

  • Water

Procedure:

  • In a reaction flask equipped with a reflux condenser and a stirrer, combine thiourea and acetylacetone in ethanol.[3][4]

  • Heat the mixture to reflux and maintain for 2 hours.[3][4]

  • Cool the mixture slightly and slowly add concentrated hydrochloric acid.

  • Resume heating and reflux for an additional 1 hour, or until the reaction is complete as monitored by TLC.[3]

  • Cool the reaction mixture to room temperature to allow the product to precipitate as yellow crystals.

  • Filter the crude product and wash with a small amount of cold ethanol.

  • Dissolve the crude product in warm water and adjust the pH to approximately 7 with a 10% sodium hydroxide solution to precipitate the purified product.[3]

  • Cool the mixture, filter the pale yellow needle-like crystals, wash with cold water, and dry under vacuum.[3]

Quantitative Data (Lab-Scale)

ParameterValueReference
Yield ~80.22%[3][4]
Melting Point 209-211 °C[3][4]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Thiourea, Acetylacetone, and Ethanol B 2. Reflux for 2 hours A->B C 3. Add Concentrated HCl B->C D 4. Reflux for 1 hour C->D E 5. Cool to precipitate crude product D->E Reaction complete F 6. Filter and wash with cold ethanol E->F G 7. Dissolve in warm water F->G H 8. Adjust pH to ~7 with NaOH G->H I 9. Cool to crystallize pure product H->I J 10. Filter, wash with water, and dry I->J K 4,6-Dimethyl-2- mercaptopyrimidine J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield cluster_purity Low Purity cluster_filtration Filtration Difficulty Start Scale-up Issue Encountered Yield_Check Check reaction completion (TLC/HPLC) Start->Yield_Check Purity_Check Analyze impurities Start->Purity_Check Particle_Size Optimize cooling rate for larger crystals Start->Particle_Size Temp_Opt Optimize temperature Yield_Check->Temp_Opt Incomplete Mixing_Check Verify agitation efficiency Yield_Check->Mixing_Check Incomplete Workup_Loss Minimize water in workup Yield_Check->Workup_Loss Complete, but low yield Recrystallize Recrystallize product Purity_Check->Recrystallize Wash_Opt Optimize filter cake washing Purity_Check->Wash_Opt pH_Check Verify final pH Particle_Size->pH_Check

Caption: Troubleshooting logic for common scale-up issues.

References

Technical Support Center: Purification of Commercial 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of commercial 4,6-Dimethyl-2-mercaptopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance on obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically synthesized via the condensation of thiourea (B124793) and acetylacetone.[1][2] Consequently, common impurities may include:

  • Unreacted Starting Materials: Residual thiourea and acetylacetone.

  • Byproducts: Small amounts of side-products from the condensation reaction.

  • Color Impurities: The crude product often appears as yellow crystals, and darker coloration can indicate the presence of impurities.[1]

Q2: Which purification method is most suitable for my needs?

A2: The choice of purification method depends on the initial purity of your commercial batch and the desired final purity.

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective and straightforward method if a suitable solvent is found.[3]

  • Acid-Base Extraction/Precipitation: This is a highly effective method for this specific compound due to its acidic mercapto group. It is particularly useful for removing non-acidic and non-basic impurities.

  • Column Chromatography: This technique is best for separating compounds with different polarities and is useful when recrystallization or acid-base extraction is ineffective or when very high purity is required.[4]

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A commercial standard of this compound is available with a purity of 97% as determined by HPLC.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 213-216 °C) is indicative of high purity.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve The solvent is not appropriate, or not enough solvent is used.Select a solvent in which the compound is soluble when hot but insoluble when cold. Ethanol (B145695) or a mixture of ethanol and water are good starting points.[2] Ensure you are using enough solvent to fully dissolve the compound at the solvent's boiling point.
Oiling out The compound is precipitating from the solution above its melting point, or the solution is cooling too quickly.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool more slowly. Using a solvent pair (a "good" solvent and a "poor" solvent) can also help.[7]
No crystals form upon cooling The solution is not supersaturated (too much solvent was used), or crystallization is slow to initiate.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.[8]
Low recovery of pure product The compound is partially soluble in the cold solvent, or too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary for complete dissolution.
Colored impurities in crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Acid-Base Extraction/Precipitation Issues
Problem Possible Cause Solution
Incomplete dissolution in base Insufficient base was used, or the impurity is insoluble.Ensure enough aqueous base (e.g., 10% NaOH) is used to fully deprotonate and dissolve the this compound. Gentle heating can aid dissolution.[1]
Product does not precipitate upon acidification The pH is not in the correct range for precipitation.Carefully add acid (e.g., concentrated HCl) dropwise while monitoring the pH. The target pH for precipitation is approximately 7.[1]
Low yield of precipitated product The product has some solubility in the aqueous solution.Ensure the solution is cooled in an ice bath after neutralization to maximize precipitation.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities The solvent system (eluent) is not optimal. The column was not packed properly.Use TLC to determine an appropriate solvent system. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common starting point for pyrimidine (B1678525) derivatives.[9] Ensure the silica (B1680970) gel is packed uniformly to avoid channeling.
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture.[9]
Streaking of the compound on the column The compound is interacting too strongly with the silica gel, which can occur with basic compounds.Add a small amount of a modifying agent to the eluent, such as triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds), to improve the peak shape.[4]

Data on Purification Methods

Purification Method Typical Starting Purity Expected Final Purity Advantages Disadvantages
Recrystallization 90-98%>99%Simple, cost-effective, good for removing small amounts of impurities.Can have lower yields, finding a suitable solvent can be trial-and-error.
Acid-Base Extraction 85-95%>98%Highly effective for separating acidic/basic compounds from neutral impurities.Requires handling of acids and bases, may not remove acidic or basic impurities effectively.
Column Chromatography Any>99.5%Can separate complex mixtures and achieve very high purity.More time-consuming, requires more solvent, and is more expensive than other methods.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, place the commercial this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction/Precipitation
  • Dissolution: Dissolve the crude this compound in a 10% aqueous solution of sodium hydroxide (B78521) (NaOH). Gentle warming may be required.

  • Filtration: Filter the basic solution to remove any insoluble impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 7. A precipitate of the purified product will form.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Protocol 3: Column Chromatography
  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an optimal solvent system. A good starting point for silica gel chromatography is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.3 for the desired compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification method.

PurificationWorkflow start Commercial This compound tlc_check Assess Purity by TLC start->tlc_check single_spot Single Spot on TLC? tlc_check->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots on TLC single_spot->multiple_spots No final_product Pure Product recrystallize->final_product acid_base Acid-Base Extraction acid_base->final_product column_chrom Column Chromatography column_chrom->final_product multiple_spots->acid_base Impurities have different acid/base properties multiple_spots->column_chrom Impurities have similar polarity

Caption: Workflow for selecting a purification method.

References

Validation & Comparative

Validation of the anticancer mechanism of 4,6-Dimethyl-2-mercaptopyrimidine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The validation of novel anticancer compounds is a cornerstone of oncological research. This guide focuses on the potential in vitro anticancer mechanism of 4,6-Dimethyl-2-mercaptopyrimidine. Notably, direct experimental studies detailing the specific anticancer activities of this compound are scarce in publicly available literature. To provide a comprehensive analysis, this guide will draw objective comparisons with structurally related 2-mercaptopyrimidine (B73435) and 2-thiouracil (B1096) derivatives that have been evaluated for their anticancer properties. Furthermore, the well-established pyrimidine (B1678525) analog, 5-Fluorouracil (5-FU), will be used as a benchmark to contextualize the potential efficacy and mechanisms of action.

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating the anticancer potential of novel pyrimidine derivatives through established in vitro assays.

Comparative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic effects of various pyrimidine derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, allows for a comparative assessment of their potency.

Table 1: Comparative in Vitro Cytotoxicity (IC50) of Pyrimidine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
2-Thiouracil Derivatives 6-aryl-5-cyano-2-thiouracil (Compound 5)Breast (MCF7)Active (Specific IC50 not provided)[1]
6-aryl-5-cyano-2-thiouracil (Compound 5)Colon (HCT116)Active (Specific IC50 not provided)[1]
6-aryl-5-cyano-2-thiouracil (Compound 5)Liver (HepG2)Active (Specific IC50 not provided)[1]
2-Thiouracil-5-sulfonamides Compound 6e (2,3-dichlorophenyl)Ovarian (A-2780)1.83[2]
Compound 6e (2,3-dichlorophenyl)Colon (HT-29)0.93[2]
Compound 6e (2,3-dichlorophenyl)Breast (MCF-7)0.89[2]
Compound 6e (2,3-dichlorophenyl)Liver (HepG2)2.51[2]
Pyrazolo[3,4-d]pyrimidines Compound 3dRenal (A498)0.0263[3]
Benchmark Drug 5-Fluorouracil (5-FU)Colon (HCT116)Varies (cell line dependent)[1]
5-Fluorouracil (5-FU)Breast (MCF-7)Varies (cell line dependent)[1][4]
5-Fluorouracil (5-FU)Colon (CaCo-2)>100[4]

Table 2: Effects of Pyrimidine Derivatives on Cell Cycle and Apoptosis

Compound ClassSpecific DerivativeCancer Cell LineEffect on Cell CycleApoptosis InductionReference
2-Thiouracil-5-sulfonamides Compound 6eOvarian (A-2780)G1/S Phase ArrestYes[2][5]
Compound 6eColon (HT-29) & Breast (MCF-7)S Phase ArrestYes[2][5]
Compound 6eLiver (HepG2)G2/M Phase ArrestYes[2][5]
Pyrazolo[3,4-d]pyrimidines Compound 3dRenal (A498)S Phase Arrest26.95-fold increase in total apoptosis[3]
Benchmark Drug 5-Fluorouracil (5-FU)Oral Cancer CellsG1/S Phase ArrestYes[6]
5-Fluorouracil (5-FU)Keloid FibroblastsG2/M Phase ArrestYes[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments are crucial for the reproducibility and validation of findings.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) and a reference compound (e.g., 5-FU) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various compound concentrations. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if the compound is dissolved in a solvent.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol:

  • Cell Culture and Treatment: Seed approximately 1-5 x 10⁵ cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 or 48 hours. Include an untreated control group.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant. Centrifuge the cell suspension at approximately 300 x g for 5 minutes and wash the cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Dilution and Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[13]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primary necrotic cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).[14][15][16]

Protocol:

  • Cell Preparation and Treatment: Culture cells (approximately 1 x 10⁶) and treat them with the test compound at the desired concentration for a specified time (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the pellet dropwise to ice-cold 70% ethanol (B145695) while gently vortexing. This minimizes clumping.[15][17] Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[17]

  • Washing: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS to remove the ethanol.

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes.[15][18]

  • PI Staining: Add Propidium Iodide staining solution (e.g., 50 µg/mL) to the cells.[15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring data in a linear mode. Use appropriate software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizing Workflows and Mechanisms

Diagrams are essential for conceptualizing experimental processes and biological pathways.

G cluster_setup Phase 1: Assay Setup cluster_assays Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis start Seed Cancer Cells (e.g., MCF-7, A549) treat Treat with this compound & Control Compounds (e.g., 5-FU) start->treat mtt MTT Assay (Cell Viability) treat->mtt 48-72h Incubation apoptosis Annexin V/PI Staining (Apoptosis Assay) treat->apoptosis 24-48h Incubation cellcycle Propidium Iodide Staining (Cell Cycle Analysis) treat->cellcycle 24h Incubation ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic vs. Necrotic Cells apoptosis->apoptosis_quant cellcycle_dist Determine Cell Cycle Phase Distribution cellcycle->cellcycle_dist

Caption: General workflow for in vitro anticancer screening of a novel compound.

G cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction compound Pyrimidine Analog (e.g., this compound) cdk CDK/Cyclin Complexes compound->cdk Inhibition bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulation bax Bax (Pro-apoptotic) compound->bax Upregulation g1_s G1/S Arrest cdk->g1_s g2_m G2/M Arrest cdk->g2_m caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases Inhibits bax->caspases apop Apoptosis caspases->apop

Caption: Plausible signaling pathways for pyrimidine-induced cell cycle arrest and apoptosis.

Conclusion

While direct experimental evidence for the anticancer mechanism of this compound is currently lacking, a comparative analysis of its structural analogs provides a strong hypothetical framework for its potential activity. Data from various 2-thiouracil and other pyrimidine derivatives suggest that compounds of this class can exhibit potent cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of cell cycle arrest at various phases (G1/S, S, or G2/M) and the activation of the apoptotic cell death pathway.[2][3][5]

The established anticancer agent 5-Fluorouracil acts by inhibiting DNA synthesis and inducing damage, leading to cell cycle disruption and apoptosis.[6][7] It is plausible that this compound could exert its effects through similar, or related, pathways. Future in vitro studies, following the detailed protocols outlined in this guide, are essential to elucidate the specific molecular targets and signaling pathways modulated by this compound, thereby validating its potential as a novel therapeutic agent.

References

Comparative Study of 4,6-Dimethyl-2-mercaptopyrimidine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Scientists

The relentless pursuit of effective corrosion inhibitors is a cornerstone of materials science and industrial chemistry. Among the various classes of organic compounds investigated, pyrimidine (B1678525) derivatives, particularly those based on the 4,6-dimethyl-2-mercaptopyrimidine scaffold, have emerged as a promising frontier. Their inherent structural features, including the presence of nitrogen and sulfur heteroatoms and aromatic rings, make them excellent candidates for mitigating the corrosion of metals in aggressive acidic environments.[1][2] This guide provides a comparative analysis of the performance of this compound and its derivatives as corrosion inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound derivatives protect metals from corrosion is through adsorption onto the metal surface.[2] This process forms a protective film that isolates the metal from the corrosive medium. The adsorption is a complex interplay of physical (physisorption) and chemical (chemisorption) interactions.[1][3]

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) of the pyrimidine ring and the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond.[4]

The presence of electron-donating groups on the pyrimidine ring can enhance the electron density on the heteroatoms, thereby strengthening the adsorption process and improving the inhibition efficiency.[4] These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][5][6]

Corrosion Inhibition Mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_inhibition Inhibition Action H+ 2H+ + 2e- -> H2 Fe Fe -> Fe2+ + 2e- H+->Fe Cathodic Reaction (H2 evolution) Cl- Cl- Inhibitor Inhibitor Inhibitor->Fe Adsorption Fe2+ Fe2+ Fe->Fe2+ Anodic Reaction (Metal Dissolution) Protective Film Formation Adsorbed inhibitor molecules form a protective film, blocking active sites and preventing corrosive species from reaching the metal surface.

Caption: General mechanism of corrosion inhibition by pyrimidine derivatives.

Comparative Performance Data

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is typically determined using various electrochemical techniques. The following tables summarize the performance of several pyrimidine derivatives from different studies.

Table 1: Inhibition Efficiency of Pyrimidine Derivatives on Mild Steel in 1 M HCl

InhibitorConcentration (ppm)Inhibition Efficiency (%)Reference
Ethyl 4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDTP)75088.9[1]
1-{4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-1,2,3,4-tetrahydropyrimidin-5-yl}ethan-1-one (DITP)75088.4[1]
4-[4-(dimethylamino)phenyl]-2-imino-6-methyl-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide (DPTP)75091.7[1]
(E)-phenyl (4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone (PPTT)2 mM83.8[3]

Table 2: Inhibition Efficiency of Pyrimidine Derivatives on Copper in 1 M HNO₃

InhibitorConcentration (µM)Temperature (°C)Inhibition Efficiency (%)Reference
5-([2,2′-bifuran]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (MA-1230)2145>92.51[5]
5-([2,2′-bithiophen]-5-ylmethylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (MA-1231)2145>92.51[5]
5-([2,2′-bithiophen]-5-ylmethylene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione (MA-1232)214599.14[5]
(E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975)21 x 10⁻⁶ M2589.59[6]
(E)-6-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3 dimethylpyrimidine-2,4(1H,3H)-dione (MA-978C)21 x 10⁻⁶ M25<89.59[6]

Table 3: Electrochemical Parameters for Mild Steel Corrosion in 1 M HCl with and without PPTT Inhibitor

ConditionCorrosion Current Density (μA cm⁻²)Inhibition Efficiency (%)Reference
Blank (1 M HCl)123.2-[3]
2 mM PPTT in 1 M HCl31.483.8[3]

Experimental Protocols

A standardized approach is crucial for the reliable evaluation of corrosion inhibitors. The following outlines the typical experimental methodologies employed in the cited studies.

Experimental_Workflow cluster_prep Preparation cluster_electrochemical Electrochemical Measurements cluster_surface Surface Analysis cluster_theoretical Theoretical Studies Material_Prep Material Preparation (e.g., Mild Steel Coupons) Solution_Prep Solution Preparation (Corrosive Medium + Inhibitor) OCP Open Circuit Potential (OCP) Material_Prep->OCP Solution_Prep->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP SEM Scanning Electron Microscopy (SEM) PDP->SEM DFT Density Functional Theory (DFT) PDP->DFT EDX Energy-Dispersive X-ray Spectroscopy (EDX) SEM->EDX MD Molecular Dynamics (MD) Simulations DFT->MD

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Weight Loss Measurements

This is a straightforward method to determine the corrosion rate. Metal coupons are cleaned, weighed, and immersed in the corrosive solution with and without the inhibitor for a specific duration and temperature. After immersion, the coupons are cleaned to remove corrosion products and reweighed. The weight loss is used to calculate the corrosion rate and inhibition efficiency.

Electrochemical Measurements

These techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. A three-electrode setup is typically used, consisting of a working electrode (the metal sample), a reference electrode (e.g., saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum).

  • Potentiodynamic Polarization (PDP): This method involves scanning the potential of the working electrode and measuring the resulting current. The data is plotted as a Tafel plot (log current density vs. potential), from which the corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated. The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.[1][5]

  • Electrochemical Impedance Spectroscopy (EIS): This technique measures the impedance of the metal/solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. From these plots, parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be determined. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.[1][5]

Surface Analysis

These techniques are used to visualize the morphology of the metal surface and confirm the formation of a protective inhibitor film.

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the metal surface, allowing for the observation of changes in surface morphology due to corrosion and the presence of a protective film.[1]

  • Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule on the metal surface.[1]

Quantum Chemical Calculations

Theoretical calculations, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitors with their inhibition efficiency.[7][8][9] Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are calculated to understand the adsorption behavior and reactivity of the inhibitor molecules.[3][7][8][9]

Conclusion

The derivatives of this compound and other pyrimidines have demonstrated significant potential as effective corrosion inhibitors for various metals in acidic media. Their performance is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. The inhibition efficiency is influenced by the specific molecular structure, concentration, and environmental conditions. Future research in this area could focus on the synthesis of novel derivatives with enhanced solubility and eco-friendly characteristics, further expanding their practical applications in industrial settings.

References

Cross-Validation of 4,6-Dimethyl-2-mercaptopyrimidine's Effect in Different Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-cancer potential of 4,6-Dimethyl-2-mercaptopyrimidine (DMP). While direct, quantitative comparative data for DMP across multiple cancer cell lines is limited in publicly available literature, this document synthesizes the existing information and provides a framework for its evaluation against other pyrimidine (B1678525) derivatives.

Introduction to this compound (DMP)

This compound is a pyrimidine derivative that has been noted for its biological activities. Research has indicated its potential as an anti-cancer agent, with preliminary studies showing activity in cervical cancer cells through the inhibition of DNA and protein synthesis[1]. However, a comprehensive cross-validation of its efficacy in a broader range of cancer cell lines is not yet extensively documented.

Comparative Performance: A Data-Driven Overview

A direct quantitative comparison of this compound's (DMP) anti-cancer activity across various cancer cell lines is challenging due to the limited availability of specific IC50 values in published research. To provide a comparative context, this section presents data on the anti-proliferative effects of other pyrimidine derivatives, illustrating the potential of this chemical class as a source of anti-cancer compounds.

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various pyrimidine analogs against several cancer cell lines. This data is intended to serve as a benchmark for the kind of comparative analysis that would be valuable for DMP, once such data becomes available.

Table 1: Cytotoxicity of Pyrimidine Derivatives in Breast Cancer Cell Lines (e.g., MCF-7)

Compound/AlternativeIC50 (µM)Reference
This compound (DMP) Data not available
2-thiouracil>100General knowledge
5-Fluorouracil5 - 20General knowledge
Methotrexate0.01 - 0.1General knowledge

Table 2: Cytotoxicity of Pyrimidine Derivatives in Lung Cancer Cell Lines (e.g., A549)

Compound/AlternativeIC50 (µM)Reference
This compound (DMP) Data not available
2-thiouracil>100General knowledge
5-Fluorouracil10 - 50General knowledge
Cisplatin1 - 10General knowledge

Table 3: Cytotoxicity of Pyrimidine Derivatives in Cervical Cancer Cell Lines (e.g., HeLa)

Compound/AlternativeIC50 (µM)Reference
This compound (DMP) Reported activity, but specific IC50 not found[1]
2-thiouracil>100General knowledge
5-Fluorouracil2 - 10General knowledge
Doxorubicin0.1 - 1General knowledge

Table 4: Cytotoxicity of Pyrimidine Derivatives in Colon Cancer Cell Lines (e.g., HT-29)

Compound/AlternativeIC50 (µM)Reference
This compound (DMP) Data not available
2-thiouracil>100General knowledge
5-Fluorouracil1 - 5General knowledge
Oxaliplatin0.5 - 5General knowledge

Experimental Protocols

To facilitate the cross-validation of this compound's anti-cancer effects, detailed methodologies for key experiments are provided below. These protocols are based on standard procedures for evaluating pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of DMP that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, HT-29)

  • This compound (DMP)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of DMP (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by DMP.

Materials:

  • Cancer cell lines

  • DMP

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DMP at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay determines if DMP causes cell cycle arrest at specific phases.

Materials:

  • Cancer cell lines

  • DMP

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with DMP at its IC50 concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in the PI staining solution.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental design and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cluster_conclusion Conclusion cell_culture Cancer Cell Lines (MCF-7, A549, HeLa, HT-29) mtt MTT Assay (Cytotoxicity, IC50) cell_culture->mtt dmp_prep DMP Stock Solution dmp_prep->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle data_analysis IC50 Determination Apoptosis Quantification Cell Cycle Distribution apoptosis->data_analysis cell_cycle->data_analysis conclusion Comparative Efficacy Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for DMP evaluation.

signaling_pathway DMP 4,6-Dimethyl-2- mercaptopyrimidine (DMP) DNA_Synth DNA Synthesis DMP->DNA_Synth inhibition Protein_Synth Protein Synthesis DMP->Protein_Synth inhibition Cell_Growth Cell Proliferation & Survival DNA_Synth->Cell_Growth Protein_Synth->Cell_Growth Apoptosis Apoptosis Cell_Growth->Apoptosis leads to

Caption: Postulated signaling pathway for DMP.

Conclusion

While this compound has demonstrated anti-cancer potential, particularly in cervical cancer cell lines, there is a clear need for comprehensive, quantitative studies across a diverse panel of cancer cells. The experimental protocols and comparative framework provided in this guide are intended to facilitate such research. Future investigations should focus on determining the IC50 values of DMP in various cell lines, elucidating its precise mechanism of action on signaling pathways, and conducting comparative studies against established chemotherapeutic agents. This will enable a thorough cross-validation of its efficacy and potential as a novel anti-cancer therapeutic.

References

Efficacy of 4,6-Dimethyl-2-mercaptopyrimidine vs. other pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of various pyrimidine-based inhibitors in different therapeutic areas. While the initial focus was a direct comparison involving 4,6-Dimethyl-2-mercaptopyrimidine, a thorough literature search did not yield specific quantitative efficacy data (such as IC50 or MIC values) for this particular compound. General sources suggest potential antimicrobial, antifungal, and anticancer activities, with one source indicating it is active in cervical cancer cells by inhibiting DNA and protein synthesis, though without providing quantitative data.[1]

Therefore, this guide presents a broader comparison of different classes of pyrimidine-based inhibitors for which experimental data is available, offering a valuable resource for researchers in the field. The data is categorized by therapeutic application: anticancer, antimicrobial, and antifungal activities.

Anticancer Activity of Pyrimidine-Based Inhibitors

Pyrimidine (B1678525) derivatives have shown significant potential as anticancer agents, targeting various mechanisms in cancer cells. The following table summarizes the in vitro cytotoxicity of several pyrimidine-based compounds against different cancer cell lines, with a focus on cervical cancer (HeLa) where applicable.

Table 1: In Vitro Anticancer Efficacy of Various Pyrimidine-Based Inhibitors

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine (Compound 4i)HeLa (Cervical Cancer)0.52 ± 0.13[2]
N-(pyridin-3-yl) pyrimidin-4-amine (Compound 17)HeLa (Cervical Cancer)Comparable to Palbociclib and AZD5438[3]
Pyrimidine–sulfonamide hybrid (PS14)HeLa (Cervical Cancer)12.64 - 22.20[4]
Indolyl-pyrimidine hybrid (Compound 4g)MCF-7 (Breast Cancer)5.1[5]
Indolyl-pyrimidine hybrid (Compound 4g)HepG2 (Liver Cancer)5.02[5]
Indolyl-pyrimidine hybrid (Compound 4g)HCT-116 (Colon Cancer)6.6[5]
6-amino-5-cyano-2-thiopyrimidine (Compound 1c)LeukemiaSelective with GI50 values showing high sensitivity[6]

Antimicrobial and Antifungal Activity of Pyrimidine-Based Inhibitors

The pyrimidine scaffold is also a key component in the development of new antimicrobial and antifungal agents. The following tables summarize the minimum inhibitory concentration (MIC) of various pyrimidine derivatives against selected bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Efficacy of Various Pyrimidine-Based Inhibitors

Compound/Derivative ClassBacterial StrainMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine (Compound 12)Staphylococcus aureus0.87[7]
Pyrimidin-2-ol/thiol/amine (Compound 5)Bacillus subtilis0.96[7]
Pyrimidin-2-ol/thiol/amine (Compound 10)Pseudomonas aeruginosa0.77[7]
1,2,4-Triazolo[1,5-a]pyrimidine (Compounds 9d, 9n, 9o, 9p)Gram-positive and Gram-negative bacteria16 - 102 (µM)[8]
Halogenated PyrrolopyrimidinesStaphylococcus aureus8 (mg/L)[9]

Table 3: In Vitro Antifungal Efficacy of Various Pyrimidine-Based Inhibitors

Compound/Derivative ClassFungal StrainMIC (µM/ml)Reference
Pyrimidin-2-ol/thiol/amine (Compound 12)Candida albicans1.73[7]
Pyrimidin-2-ol/thiol/amine (Compound 11)Aspergillus niger1.68[7]
1,2,4-Triazolo[1,5-a]pyrimidine (Compounds 9d, 9n, 9o, 9p)Aspergillus flavus, Candida albicans15.50 - 26.30 (µM)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the efficacy of the inhibitors presented in the tables.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined by plotting cell viability against compound concentration.

Antimicrobial/Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial or antifungal agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28-35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To further illustrate the concepts discussed, the following diagrams represent a simplified signaling pathway often targeted by anticancer pyrimidine-based inhibitors and a general workflow for evaluating the biological activity of these compounds.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors PyrimidineInhibitor Pyrimidine-Based Inhibitor PyrimidineInhibitor->EGFR Inhibits Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Simplified EGFR signaling pathway targeted by some pyrimidine-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of Pyrimidine Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) Purification->Cytotoxicity Antimicrobial Antimicrobial/Antifungal Susceptibility (e.g., MIC) Purification->Antimicrobial DataAnalysis IC50 / MIC Determination Cytotoxicity->DataAnalysis Antimicrobial->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR Lead Lead Compound Identification SAR->Lead

References

A Head-to-Head Comparison of Synthetic Routes: 4,6-Dimethyl-2-mercaptopyrimidine vs. 2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of heterocyclic chemistry, mercaptopyrimidines serve as crucial intermediates in the synthesis of a wide array of biologically active molecules and industrial chemicals. Among these, 4,6-Dimethyl-2-mercaptopyrimidine and its parent compound, 2-mercaptopyrimidine (B73435), are fundamental building blocks. This guide provides an objective, data-driven comparison of their respective synthetic protocols, offering researchers and drug development professionals a clear perspective on their preparation.

General Synthesis Pathway

Both this compound and 2-mercaptopyrimidine are typically synthesized via a well-established condensation reaction. This reaction involves the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with thiourea (B124793) in the presence of an acid or base catalyst. The core mechanism relies on the nucleophilic attack of the thiourea on the carbonyl carbons, followed by dehydration and ring closure to form the pyrimidine (B1678525) ring.

General_Synthesis Thiourea Thiourea Intermediate Cyclization Intermediate Thiourea->Intermediate + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Intermediate Product 2-Mercaptopyrimidine Derivative Intermediate->Product  - 2H₂O (Dehydration)

Caption: General reaction scheme for the synthesis of 2-mercaptopyrimidine derivatives.

Synthesis of this compound

The synthesis of this compound (DMP) utilizes acetylacetone (B45752) as the 1,3-dicarbonyl starting material. The two methyl groups on the resulting pyrimidine ring originate from the acetylacetone backbone.

Experimental Protocol

A common and efficient method for the synthesis of DMP involves the following steps[1][2][3]:

  • Reaction Setup: Thiourea (0.25 mol) and acetylacetone (0.25 mol) are mixed in ethanol (B145695) (125 mL) in a reaction flask[2].

  • Initial Reflux: The mixture is refluxed in a water bath for approximately 2 hours[2].

  • Acidification: After a slight cooling, concentrated hydrochloric acid (33.5 mL) is added dropwise to the reaction mixture[1][2].

  • Final Reflux: The heating and reflux are continued for another hour to ensure the completion of the reaction[1].

  • Isolation of Intermediate: As the reaction proceeds, yellow crystals of the hydrochloride salt precipitate. The mixture is cooled, and the precipitate is collected by filtration[1].

  • Neutralization and Purification: The collected crystals are dissolved in water by heating. The pH of the solution is then adjusted to approximately 7 using a 10% sodium hydroxide (B78521) solution. This causes the final product, 4,6-dimethylpyrimidine-2-thiol, to precipitate as pale yellow, needle-like crystals[1][2].

  • Final Product Collection: The precipitate is filtered, washed with water, and dried under a vacuum to yield the final product[1].

DMP_Synthesis cluster_reactants Reactants cluster_conditions Conditions Thiourea Thiourea Product 4,6-Dimethyl-2- mercaptopyrimidine Thiourea:e->Product:w Acetylacetone Acetylacetone Acetylacetone:e->Product:w Solvent Ethanol Solvent->Product Catalyst Conc. HCl Catalyst->Product Heat Reflux Heat->Product

Caption: Workflow for the synthesis of this compound.

Synthesis of 2-Mercaptopyrimidine

The synthesis of the parent compound, 2-mercaptopyrimidine, typically employs 1,1,3,3-tetraethoxypropane (B54473), which serves as a protected form of malonaldehyde, the required 1,3-dicarbonyl component.

Experimental Protocol

A representative procedure for synthesizing 2-mercaptopyrimidine is detailed in Organic Syntheses and involves the following steps[4]:

  • Reaction Setup: A solution of thiourea (0.66 mole) in hot 95% ethanol (300 mL) is prepared. To this, 1,1,3,3-tetraethoxypropane (0.66 mole) and concentrated hydrochloric acid (50 mL, 0.60 mole) are added[4].

  • Reflux: The mixture is heated to reflux with mechanical stirring for 2 hours. During this time, the product separates as a yellow crystalline precipitate of 2-mercaptopyrimidine hydrochloride[4].

  • Isolation of Hydrochloride Salt: The reaction mixture is cooled in an ice bath for about 30 minutes, and the precipitate is collected on a Büchner funnel, washed with cold alcohol, and air-dried[4].

  • Neutralization: The crude 2-mercaptopyrimidine hydrochloride is suspended in water and stirred rapidly while a 20% aqueous sodium hydroxide solution is added until the pH reaches 7–8[4].

  • Purification: The precipitated solid (the free base) is collected and recrystallized from a mixture of water and alcohol to yield pure 2-mercaptopyrimidine as yellow needles[4].

MP_Synthesis cluster_reactants Reactants cluster_conditions Conditions Thiourea Thiourea Product 2-Mercaptopyrimidine Thiourea:e->Product:w TEP 1,1,3,3-Tetraethoxypropane TEP:e->Product:w Solvent Ethanol Solvent->Product Catalyst Conc. HCl Catalyst->Product Heat Reflux Heat->Product

Caption: Workflow for the synthesis of 2-mercaptopyrimidine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of both compounds based on published experimental data.

ParameterThis compound2-Mercaptopyrimidine
Primary Reactants Thiourea, AcetylacetoneThiourea, 1,1,3,3-Tetraethoxypropane
Solvent Ethanol95% Ethanol
Catalyst Concentrated Hydrochloric AcidConcentrated Hydrochloric Acid
Reaction Time ~3 hours of reflux2 hours of reflux
Reported Yield 80.22%[1][2]60–64% (hydrochloride salt), 80-85% (from hydrochloride)[4]
Melting Point 209-211 °C[1][2]218–219 °C (sealed tube)[4]
Appearance Pale yellow needle-like crystals[1]Yellow needles[4]

Head-to-Head Synthesis Comparison

Starting Materials:

  • This compound: The use of acetylacetone is straightforward. Acetylacetone is a common, relatively inexpensive, and stable liquid reagent.

  • 2-mercaptopyrimidine: This synthesis requires 1,1,3,3-tetraethoxypropane, which acts as a synthon for the less stable malonaldehyde. This starting material is more specialized and potentially more expensive than acetylacetone.

Reaction Conditions and Yield: Both syntheses employ similar conditions: reflux in ethanol with concentrated hydrochloric acid as a catalyst. The reaction times are also comparable, typically ranging from 2 to 3 hours.

The reported yield for this compound is consistently high, around 80%[1][2]. For 2-mercaptopyrimidine, the initial yield is for the hydrochloride salt (60-64%), with a subsequent high-yield conversion (80-85%) to the final product[4]. The overall yield for both processes appears to be in a similar high range, making both methods efficient.

Work-up and Purification: The work-up for both procedures is remarkably similar. It involves the initial isolation of the hydrochloride salt of the product, followed by neutralization with a base (such as NaOH) to a neutral pH to precipitate the final, pure mercaptopyrimidine. Recrystallization from an alcohol-water mixture is effective for both compounds[4].

Applications and Significance: Both compounds are valuable intermediates. This compound, in particular, has found applications beyond traditional organic synthesis. It has been investigated as a potential leveler in the electroplating of copper for microvia filling in the electronics industry, where it helps to inhibit copper deposition on the surface[5]. The methyl groups likely influence its solubility, adsorption properties, and steric profile, which can be advantageous in specific applications.

Conclusion

Both this compound and 2-mercaptopyrimidine can be synthesized efficiently through a classic condensation reaction. The primary distinction lies in the choice of the 1,3-dicarbonyl precursor. The synthesis of This compound is arguably more direct and may be more cost-effective due to the use of the common reagent acetylacetone. The synthesis of 2-mercaptopyrimidine requires a more specialized starting material but follows a nearly identical, high-yielding procedure.

For researchers, the choice between these two building blocks will ultimately depend on the desired substitution pattern in the final target molecule. The synthetic routes to both are robust, well-documented, and produce high yields, making them accessible and reliable tools for chemical synthesis.

References

Navigating Cysteine Protease Inhibition: A Comparative Guide to 4,6-Dimethyl-2-mercaptopyrimidine and Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme binding site validation for 4,6-Dimethyl-2-mercaptopyrimidine, with a focus on its potential interaction with cysteine proteases. Due to the limited publicly available data on a specific enzyme target for this compound, this guide utilizes the well-characterized cysteine protease, papain, as a representative model system. Papain shares structural and mechanistic similarities with many human cysteine proteases, such as cathepsins, making it a valuable tool for studying inhibitor interactions.

This document offers an objective comparison of various cysteine protease inhibitors, supported by experimental data, detailed methodologies for key validation experiments, and visual representations of relevant biological pathways and experimental workflows.

Comparative Analysis of Cysteine Protease Inhibitors

The potency of an enzyme inhibitor is a critical parameter in drug discovery and is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the kinetic data for a selection of inhibitors against the model cysteine protease, papain, and the related human cysteine protease, Cathepsin B. The inhibitors are categorized by their mechanism of action.

Inhibitor Name/ClassTarget EnzymeInhibition TypeIC50 (nM)Ki (nM)Reference
Hypothetical
This compoundPapainCovalent (presumed)Data not availableData not availableN/A
Natural Product Inhibitors
E-64PapainIrreversible Covalent~10-[1]
LeupeptinPapainReversible Covalent-~50[2]
Synthetic Inhibitors
CA-074Cathepsin BIrreversible Covalent6 (at pH 4.6)-[3][4]
Aloxistatin (E64d)Cathepsin BIrreversible Covalent19-
Nitrile-based InhibitorsCathepsin KReversible Covalent-Varies[5]

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the validation of enzyme inhibitors. This section provides detailed methodologies for key experiments used to characterize the binding and inhibition of cysteine proteases.

Determination of Inhibitor Potency (IC50) using a Fluorogenic Assay

This protocol describes a common method for determining the IC50 of an inhibitor against a cysteine protease like papain or cathepsin B using a fluorogenic substrate.

Materials:

  • Purified, active cysteine protease (e.g., papain, Cathepsin B)

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM DTT and 1 mM EDTA)

  • Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC for papain, Z-Arg-Arg-AMC for Cathepsin B)

  • Test Inhibitor (e.g., this compound) stock solution in DMSO

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the enzyme in the assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the desired time course.

    • Prepare a serial dilution of the test inhibitor in DMSO, and then dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.

    • Prepare the fluorogenic substrate solution in the assay buffer.

  • Assay Setup:

    • To the wells of the microplate, add the assay buffer and the diluted inhibitor solutions.

    • Include control wells: "no inhibitor" (100% activity) containing only the enzyme and substrate, and "no enzyme" (background) containing only the substrate.

    • Add the enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

    • Measure the increase in fluorescence (e.g., excitation at 360 nm, emission at 460 nm for AMC liberation) at regular intervals for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the percentage of inhibition (relative to the "no inhibitor" control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

X-Ray Crystallography for Binding Site Validation

This technique provides a high-resolution, three-dimensional structure of the enzyme-inhibitor complex, offering definitive evidence of the binding mode.

Procedure Outline:

  • Protein Expression and Purification: Express and purify a high-quality, homogenous sample of the target cysteine protease.

  • Co-crystallization or Soaking:

    • Co-crystallization: Incubate the purified enzyme with a molar excess of the inhibitor and set up crystallization trials.

    • Soaking: Grow crystals of the apo-enzyme first, then soak them in a solution containing the inhibitor.

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the phase problem, often by molecular replacement using a known structure of the enzyme.

    • Build an atomic model of the enzyme-inhibitor complex into the resulting electron density map and refine the model to obtain the final structure.[2][6]

Site-Directed Mutagenesis to Identify Key Binding Residues

This method is used to probe the importance of specific amino acid residues in the enzyme's active site for inhibitor binding and catalytic activity.

Procedure Outline:

  • Mutant Generation:

    • Use a plasmid containing the gene for the target cysteine protease as a template.

    • Design primers containing the desired mutation (e.g., changing an active site cysteine to an alanine).

    • Perform PCR-based site-directed mutagenesis to create the mutant plasmid.

  • Expression and Purification of Mutant Protein:

    • Transform the mutant plasmid into a suitable expression host (e.g., E. coli).

    • Express and purify the mutant protein using the same procedure as for the wild-type enzyme.

  • Functional Analysis:

    • Perform enzyme activity assays on the mutant protein to assess the impact of the mutation on catalysis.

    • Determine the IC50 or Ki of the inhibitor for the mutant enzyme and compare it to the wild-type enzyme. A significant increase in the IC50/Ki for the mutant suggests that the mutated residue is important for inhibitor binding.

Visualizing Molecular Interactions and Experimental Design

The following diagrams, generated using the DOT language, illustrate key concepts in the validation of the enzyme binding site for this compound.

G cluster_0 Cellular Environment cluster_1 Molecular Pathway Tumor Cell Tumor Cell Cathepsin B (secreted) Cathepsin B (secreted) Tumor Cell->Cathepsin B (secreted) Secretes Extracellular Matrix (ECM) Extracellular Matrix (ECM) Blood Vessel Blood Vessel ECM Degradation ECM Degradation Cathepsin B (secreted)->ECM Degradation Promotes Invasion and Metastasis Invasion and Metastasis ECM Degradation->Invasion and Metastasis Leads to Invasion and Metastasis->Blood Vessel Enters G Start Hypothesis: Compound is an Enzyme Inhibitor High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Start->High-Throughput\nScreening (HTS) Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification IC50 Determination IC50 Determination Hit Identification->IC50 Determination Primary Hits Kinetic Analysis\n(Ki, Mechanism) Kinetic Analysis (Ki, Mechanism) IC50 Determination->Kinetic Analysis\n(Ki, Mechanism) Structural Studies\n(X-ray, NMR) Structural Studies (X-ray, NMR) Kinetic Analysis\n(Ki, Mechanism)->Structural Studies\n(X-ray, NMR) Lead Optimization Lead Optimization Kinetic Analysis\n(Ki, Mechanism)->Lead Optimization Site-Directed\nMutagenesis Site-Directed Mutagenesis Structural Studies\n(X-ray, NMR)->Site-Directed\nMutagenesis Site-Directed\nMutagenesis->Lead Optimization Validated Inhibitor Validated Inhibitor Lead Optimization->Validated Inhibitor G cluster_reversible Reversible Inhibition cluster_irreversible Irreversible Inhibition Inhibitor Classes Inhibitor Classes Competitive Competitive Inhibitor Classes->Competitive Non-competitive Non-competitive Inhibitor Classes->Non-competitive Uncompetitive Uncompetitive Inhibitor Classes->Uncompetitive Mixed Mixed Inhibitor Classes->Mixed Covalent Bonding Covalent Bonding Inhibitor Classes->Covalent Bonding Binds to\nActive Site Binds to Active Site Competitive->Binds to\nActive Site Binds to\nAllosteric Site Binds to Allosteric Site Non-competitive->Binds to\nAllosteric Site Forms Stable\nAdduct with Enzyme Forms Stable Adduct with Enzyme Covalent Bonding->Forms Stable\nAdduct with Enzyme

References

Assessing the Selectivity of 4,6-Dimethyl-2-mercaptopyrimidine for Specific Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,6-Dimethyl-2-mercaptopyrimidine is a heterocyclic organic compound with potential applications in the pharmaceutical and agrochemical industries. Its structural features, particularly the pyrimidine (B1678525) core and the reactive mercapto group, suggest its potential as an enzyme inhibitor. This guide aims to provide a comparative analysis of the selectivity of this compound for specific enzymes, supported by experimental data. However, a comprehensive review of publicly available scientific literature reveals a significant lack of specific quantitative data on the enzymatic inhibition of this particular compound.

This guide will, therefore, focus on providing a framework for assessing enzyme selectivity, drawing on general principles of enzyme inhibition assays and highlighting the data that would be necessary to evaluate this compound's performance.

Data Presentation: A Template for Comparison

To effectively assess the selectivity of an inhibitor, its potency against a range of target and off-target enzymes must be quantified. The half-maximal inhibitory concentration (IC50) is a common metric used for this purpose, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

A typical data summary table for comparing the selectivity of this compound would be structured as follows. Note: The following table is a template and does not contain actual experimental data due to its unavailability in the reviewed literature.

Target Enzyme FamilySpecific EnzymeThis compound IC50 (µM)Alternative InhibitorAlternative Inhibitor IC50 (µM)Selectivity Ratio (Alternative/Target)
Kinases e.g., MARK4Data Not Availablee.g., Compound XValueValue
e.g., EGFRData Not Availablee.g., GefitinibValueValue
Synthases e.g., Thymidylate SynthaseData Not Availablee.g., 5-FluorouracilValueValue
e.g., DNA PolymeraseData Not Availablee.g., CytarabineValueValue
Reductases e.g., Dihydrofolate ReductaseData Not Availablee.g., MethotrexateValueValue
e.g., Glutathione ReductaseData Not Availablee.g., CarmustineValueValue

Experimental Protocols: A General Framework for Determining Enzyme Inhibition

The following outlines a generalized experimental protocol for determining the IC50 of a compound against a specific enzyme. The precise conditions, substrates, and detection methods would need to be optimized for each enzyme.

General Enzyme Inhibition Assay Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the target enzyme in an appropriate buffer that ensures its stability and activity.

    • Prepare a stock solution of the enzyme's specific substrate.

    • Prepare the assay buffer, optimized for pH and ionic strength for the specific enzyme.

  • Assay Procedure:

    • Perform serial dilutions of the this compound stock solution to create a range of test concentrations.

    • In a microplate, add a fixed amount of the enzyme to each well.

    • Add the different concentrations of this compound to the wells. Include control wells with no inhibitor and wells with a known inhibitor as a positive control.

    • Pre-incubate the enzyme and inhibitor for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a microplate reader. The signal change is dependent on the consumption of the substrate or the formation of the product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Without specific data on the signaling pathways affected by this compound, a relevant diagram cannot be generated. However, a generalized workflow for assessing enzyme inhibition can be visualized.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) serial_dilution Serial Dilution of Inhibitor prep_inhibitor->serial_dilution prep_enzyme Prepare Enzyme Stock add_enzyme Add Enzyme to Microplate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Stock add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate prep_buffer Prepare Assay Buffer prep_buffer->add_enzyme add_inhibitor Add Inhibitor Dilutions serial_dilution->add_inhibitor add_enzyme->add_inhibitor pre_incubation Pre-incubation add_inhibitor->pre_incubation pre_incubation->add_substrate measure Measure Kinetic Activity add_substrate->measure calc_rates Calculate Reaction Rates measure->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 value of an enzyme inhibitor.

The assessment of the selectivity of this compound for specific enzymes is currently hampered by a lack of publicly available quantitative data. While its chemical structure is suggestive of enzyme inhibitory potential, and some cellular effects have been observed, detailed biochemical assays are required to identify its specific targets and determine its potency and selectivity profile. The framework and protocols provided in this guide offer a clear path for researchers to undertake such studies. The generation of robust IC50 data against a panel of relevant enzymes will be crucial to understanding the therapeutic potential and possible off-target effects of this compound, thereby guiding future drug development efforts. Researchers are encouraged to conduct and publish such studies to fill this knowledge gap.

References

Comparative DFT Studies of 4,6-Dimethyl-2-mercaptopyrimidine and its Analogs: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural and electronic properties of 4,6-Dimethyl-2-mercaptopyrimidine and its analogs based on Density Functional Theory (DFT) studies. The objective is to offer a comprehensive overview of their molecular characteristics, supported by available experimental data, to aid in further research and development in fields such as medicinal chemistry and materials science.

Molecular Structures and Properties: A Comparative Overview

Density Functional Theory (DFT) calculations have been employed to investigate the geometric and electronic properties of this compound and its analogs. The optimized molecular structures, key bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps are summarized below. These parameters are crucial in understanding the reactivity, stability, and potential biological activity of these compounds.

Table 1: Comparison of Calculated Molecular Properties of this compound and its Analogs

CompoundMethodBasis SetHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
This compound DFT-----
2-Mercaptopyrimidine B3LYP6-31G*----
4,6-Diamino-2-mercaptopyrimidine ------

Table 2: Selected Bond Lengths (Å) and Bond Angles (°) from DFT Calculations

CompoundBond/AngleCalculated ValueExperimental ValueReference
2-Mercaptopyrimidine C=S--[1]
C-N--[1]
N-C-N--[1]
4,6-Diamino-2-mercaptopyrimidine C=S--
C-NH2--
N-C-N--

Note: Specific calculated and experimental values from the literature will be added as they are extracted.

Experimental Data and Spectroscopic Analysis

Experimental techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data that can be correlated with theoretical calculations to validate the computed molecular structures and vibrational modes.

Table 3: Comparison of Key Experimental Vibrational Frequencies (cm⁻¹)

CompoundC=S stretchN-H stretchC-N stretchReference
This compound ---
2-Mercaptopyrimidine ---[1]
4,6-Diamino-2-mercaptopyrimidine ---

Note: Specific experimental frequencies from the literature will be added as they are extracted.

Methodologies and Experimental Protocols

Computational Methods (Density Functional Theory)

The computational data presented in this guide are derived from various studies employing DFT methods. A typical DFT calculation workflow involves:

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a crucial step for all subsequent calculations.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Property Calculation: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is an indicator of chemical reactivity and stability. Molecular electrostatic potential (MEP) maps are also generated to identify regions of electrophilic and nucleophilic attack.

The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-31G*) significantly influences the accuracy of the results. It is important to note that the data presented here may come from studies using different levels of theory, which should be considered when making direct comparisons.

Experimental Protocols

Synthesis of this compound: A common synthetic route involves the condensation of acetylacetone (B45752) with thiourea.

Spectroscopic Characterization:

  • FT-IR Spectroscopy: Spectra are typically recorded using KBr pellets or as thin films on a suitable substrate.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Visualizations

Workflow of Comparative DFT Studies

DFT_Workflow cluster_input Input Molecules cluster_dft DFT Calculations cluster_analysis Comparative Analysis cluster_validation Experimental Validation mol1 4,6-Dimethyl-2- mercaptopyrimidine geom_opt Geometry Optimization mol1->geom_opt mol2 Analog 1 (e.g., 2-Mercaptopyrimidine) mol2->geom_opt mol3 Analog 2 (e.g., 4,6-Diamino-2-mercaptopyrimidine) mol3->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->elec_prop struct_comp Structural Comparison (Bond Lengths, Angles) geom_opt->struct_comp vib_comp Vibrational Analysis (FT-IR, Raman) freq_calc->vib_comp elec_comp Electronic Property Comparison (Reactivity, Stability) elec_prop->elec_comp exp_data Experimental Data (FT-IR, NMR, etc.) struct_comp->exp_data Correlation vib_comp->exp_data Correlation

Caption: Workflow for comparative DFT studies of pyrimidine (B1678525) analogs.

Logical Relationship of Comparative Analysis

Logical_Relationship cluster_molecules Molecules cluster_properties Calculated Properties cluster_effects Observed Effects parent 2-Mercaptopyrimidine (Parent Structure) geometry Molecular Geometry parent->geometry electronics Electronic Structure (HOMO-LUMO Gap) parent->electronics vibrational Vibrational Frequencies parent->vibrational subst1 This compound (+2 CH3 groups) subst1->geometry subst1->electronics subst1->vibrational subst2 4,6-Diamino-2-mercaptopyrimidine (+2 NH2 groups) subst2->geometry subst2->electronics subst2->vibrational reactivity Changes in Chemical Reactivity geometry->reactivity stability Alteration of Molecular Stability geometry->stability electronics->reactivity electronics->stability spectroscopy Shifts in Spectroscopic Peaks vibrational->spectroscopy

Caption: Logical flow of substituent effects on molecular properties.

Conclusion

This guide provides a framework for the comparative analysis of this compound and its analogs using DFT methods. The presented data, though currently incomplete due to the scattered nature of published research, highlights the importance of computational chemistry in understanding the structure-property relationships of these versatile compounds. Further dedicated and systematic computational studies on this series of molecules, using a consistent level of theory, would be highly beneficial for the scientific community. Such studies would enable a more direct and accurate comparison, providing deeper insights for the rational design of new molecules with tailored properties for various applications.

References

Safety Operating Guide

Safeguarding Laboratory Operations: Proper Disposal of 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This document provides a comprehensive, step-by-step guide for the proper disposal of 4,6-Dimethyl-2-mercaptopyrimidine, a compound utilized in various chemical syntheses. Adherence to these procedures is critical for operational safety and regulatory compliance.

Chemical and Hazard Profile

A thorough understanding of the chemical's properties and associated hazards is the first step in safe handling and disposal.

PropertyValue
Chemical Name This compound
CAS Number 22325-27-5
Molecular Formula C₆H₈N₂S
Appearance Yellow crystalline solid or powder.[1][2]
Hazards Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Incompatibilities Strong oxidizing agents.[1][4]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances.[1][5]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste management.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[1][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][6]

  • Body Protection: A laboratory coat.[6]

  • Respiratory Protection: Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated in a poorly ventilated area.[1][4][6]

2. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous chemical waste.[6]

  • This includes pure unused chemical, reaction residues, and contaminated materials (e.g., gloves, weighing paper, and filter paper).

  • Segregate this waste from other waste streams, particularly from non-hazardous waste and incompatible chemicals like strong oxidizing agents.[1][6]

3. Waste Collection and Containment:

  • Use a designated, clearly labeled, and compatible hazardous waste container. A robust, sealable plastic container is recommended to minimize the risk of breakage.[6][7]

  • For solid waste, carefully sweep or vacuum the material into the container, avoiding the generation of dust.[5]

  • For liquid waste (e.g., solutions containing the compound), pour carefully into a designated liquid waste container.

  • Do not overfill the container; fill to approximately three-quarters full.[7]

4. Labeling:

  • The waste container must be labeled with a hazardous waste tag.

  • The label must include the full chemical name: "this compound".[6]

  • Indicate the approximate quantity of the waste.

  • Include the date when the waste was first added to the container.

5. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[6]

  • This area should be under the control of laboratory personnel and near the point of waste generation.

  • Ensure the storage area is cool, dry, and well-ventilated.[1][5]

  • Utilize secondary containment to capture any potential leaks.[6]

6. Disposal Request and Pickup:

  • Once the waste container is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[6]

  • Follow your institution's specific procedures for waste pickup requests.

7. Decontamination of Empty Containers:

  • An empty container that previously held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone).[6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing and allowing it to air-dry, the container may be disposed of as non-hazardous waste, provided all chemical labels are defaced or removed. Consult your institution's policies for final disposal.[6]

Disposal Procedure Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A 1. Don Personal Protective Equipment (PPE) B 2. Identify & Segregate Waste (Solid, Liquid, Contaminated Materials) A->B G 7. Decontaminate Empty Containers (Triple Rinse) A->G C 3. Place in Designated Hazardous Waste Container B->C D 4. Label Container with Chemical Name & Hazard Info C->D E 5. Store in Satellite Accumulation Area D->E F 6. Request Pickup from Environmental Health & Safety (EHS) E->F H Collect Rinsate as Hazardous Waste G->H I Dispose of Clean Container as Non-Hazardous Waste G->I H->C Add to Waste

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 4,6-Dimethyl-2-mercaptopyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4,6-Dimethyl-2-mercaptopyrimidine, including detailed operational and disposal plans to ensure a secure laboratory environment.

Chemical Profile and Hazards

This compound (CAS No. 22325-27-5) is a yellow solid that may cause eye, skin, respiratory, and digestive tract irritation.[1] While the toxicological properties of this material have not been fully investigated, it is classified as a skin and eye irritant.[1][2][3] As a mercaptan, exposure to high concentrations may lead to symptoms such as nausea and headache.[1]

PropertyValue
Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol [2]
Appearance Yellow solid[1]
Melting Point 150 - 154 °C[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety Goggles or Face ShieldWear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4]
Skin Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves may offer short-term protection. For extensive handling, consider a flexible laminate glove under a heavy-duty outer glove.[5]
Body Protective Clothing/Lab CoatWear appropriate protective clothing to prevent skin exposure.[1] A flame-resistant lab coat, buttoned to cover as much skin as possible, is recommended.
Respiratory RespiratorA respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.
Feet Closed-Toe ShoesWear shoes that cover the entire foot.[5]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure that an emergency eyewash station and a safety shower are readily accessible.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[1]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the handling area.

  • Minimizing Dust: Minimize dust generation and accumulation.[1]

  • Spills: In the event of a spill, use proper personal protective equipment.[1] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] Clean up spills immediately, observing all precautions in the Protective Equipment section.[1] Avoid generating dusty conditions and provide ventilation.[1]

Storage:

Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][4]

Disposal Plan:

Dispose of contents and container to an approved waste disposal plant.[4] Follow all federal, state, and local regulations for chemical waste disposal.

First Aid Measures

Exposure RouteFirst Aid Procedure
Eyes Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]
Skin Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_setup Ensure Access to Eyewash/Shower prep_ppe->prep_setup prep_hood Work in Fume Hood prep_setup->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash emergency_spill Spill spill_contain Contain Spill emergency_spill->spill_contain spill_cleanup Clean Up with Caution emergency_spill->spill_cleanup emergency_exposure Personal Exposure exposure_firstaid Administer First Aid emergency_exposure->exposure_firstaid exposure_medical Seek Medical Attention emergency_exposure->exposure_medical spill_contain->spill_cleanup exposure_firstaid->exposure_medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethyl-2-mercaptopyrimidine
Reactant of Route 2
4,6-Dimethyl-2-mercaptopyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.